molecular formula C12H8INO2 B13346238 2-Iodo-3-nitro-1,1'-biphenyl CAS No. 87666-87-3

2-Iodo-3-nitro-1,1'-biphenyl

Cat. No.: B13346238
CAS No.: 87666-87-3
M. Wt: 325.10 g/mol
InChI Key: DRXIHRCXPXDZHA-UHFFFAOYSA-N
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Description

2-Iodo-3-nitro-1,1'-biphenyl is a high-purity chemical compound offered for research and development purposes. This molecule integrates two highly reactive functional groups—an iodine substituent and a nitro group—on a biphenyl scaffold, making it a valuable synthon in modern organic synthesis. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where the iodine atom acts as an excellent leaving group. The concurrent presence of the electron-withdrawing nitro group, a classic meta-director in electrophilic aromatic substitution, can influence the electronic properties and regioselectivity of further chemical transformations on the aromatic ring. This dual functionality allows researchers to use this compound as a key intermediate for constructing complex molecular architectures, including novel polyaromatic systems and functionalized materials . The nitro group also presents opportunities for reduction to an aniline, providing a handle for amide formation or diazotization chemistry, thereby further expanding its utility in medicinal chemistry and materials science . As a specialty building block, 2-Iodo-3-nitro-1,1'-biphenyl is instrumental in exploring new synthetic pathways and developing compounds with potential applications in pharmaceuticals and advanced materials. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87666-87-3

Molecular Formula

C12H8INO2

Molecular Weight

325.10 g/mol

IUPAC Name

2-iodo-1-nitro-3-phenylbenzene

InChI

InChI=1S/C12H8INO2/c13-12-10(9-5-2-1-3-6-9)7-4-8-11(12)14(15)16/h1-8H

InChI Key

DRXIHRCXPXDZHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a robust, high-fidelity synthesis protocol for 2-Iodo-3-nitro-1,1'-biphenyl , a critical intermediate often employed in the construction of fused heteroaromatic systems such as carbazoles and phenanthridines.

Unlike non-selective nitration methods that yield difficult-to-separate isomers, this protocol utilizes a regioselective modular approach . By establishing the biphenyl core via Suzuki-Miyaura cross-coupling prior to installing the iodine functionality via a Sandmeyer transformation, we ensure precise placement of substituents. This methodology minimizes purification bottlenecks and maximizes overall yield, making it suitable for both discovery-phase medicinal chemistry and process scale-up.

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge of 2-iodo-3-nitro-1,1'-biphenyl lies in the contiguous substitution pattern (1-phenyl, 2-iodo, 3-nitro) on the central benzene ring. Direct electrophilic substitution (iodination or nitration) of a biphenyl core is governed by orth/para directing effects that typically favor the 4-position or result in mixtures.

To guarantee regiochemical integrity, we disconnect the molecule at the C–I bond (transforming to an amine) and the biaryl C–C bond.

Strategic Route:

  • C–C Bond Formation: Suzuki-Miyaura coupling of commercially available 2-bromo-6-nitroaniline with phenylboronic acid . The amino group acts as a masked iodide and directs the coupling to the bromine position due to the oxidative addition preference of Pd(0) for C–Br over C–NH2.

  • Functional Group Interconversion: Conversion of the amine to the iodide via a Sandmeyer reaction .

Retrosynthesis Diagram

Retrosynthesis Target 2-Iodo-3-nitro-1,1'-biphenyl (Target) Intermediate 2-Amino-3-nitrobiphenyl (Key Intermediate) Target->Intermediate Sandmeyer (Iodination) SM1 2-Bromo-6-nitroaniline (Starting Material 1) Intermediate->SM1 Suzuki-Miyaura Coupling SM2 Phenylboronic Acid (Starting Material 2) Intermediate->SM2

Caption: Retrosynthetic logic disconnecting the target into a modular biaryl coupling followed by diazotization.

Part 2: Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitrobiphenyl

Reaction Type: Suzuki-Miyaura Cross-Coupling Objective: Construct the biaryl core while preserving the nitro and amino functionalities.

Materials
ReagentEquiv.Role
2-Bromo-6-nitroaniline 1.0Electrophile
Phenylboronic Acid 1.2 - 1.5Nucleophile
Pd(PPh₃)₄ 0.05 (5 mol%)Catalyst
Na₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane / Water 4:1 v/vSolvent System
Protocol
  • Setup: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-bromo-6-nitroaniline (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Solvent & Degassing: Add the 1,4-dioxane solvent.[1] Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of inert gas.

  • Base Addition: Add the degassed 2M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC (typically 20% EtOAc/Hexanes) for the disappearance of the bromide.

    • Scientist's Note: The product (amine) is more polar than the starting bromide. If the reaction stalls, add an additional 0.2 equiv of boronic acid and 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Separate phases. Extract the aqueous layer twice with ethyl acetate. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂). Gradient elution (5% → 20% EtOAc in Hexanes) typically yields the product as an orange/red solid.

Step 2: Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl

Reaction Type: Sandmeyer Reaction (Diazotization-Iodination) Objective: Replace the amino group with an iodine atom.

Materials
ReagentEquiv.Role
2-Amino-3-nitrobiphenyl 1.0Substrate
NaNO₂ 1.2Diazotization Agent
H₂SO₄ (conc.) Solvent/AcidProton Source
KI (Potassium Iodide) 2.0 - 2.5Iodine Source
Urea TraceQuench excess HNO₂
Protocol
  • Diazotization (The Critical Step):

    • Suspend 2-amino-3-nitrobiphenyl in concentrated H₂SO₄ (approx. 5 mL per gram of substrate). Note: The amine may be slow to dissolve; mild warming can help, but cool back to 0°C before proceeding.

    • Cool the mixture to 0–5 °C in an ice/salt bath.

    • Add NaNO₂ (1.2 equiv) dissolved in a minimum amount of water dropwise via an addition funnel. Maintain internal temperature below 5 °C .

    • Stir at 0 °C for 1 hour. The mixture should become a clear or slightly turbid diazonium salt solution.

  • Iodination:

    • Dissolve KI (2.5 equiv) in water (approx. 2 mL per gram of KI).

    • Add the cold diazonium solution slowly into the KI solution (which should be at room temperature or slightly cooled) with vigorous stirring.

    • Observation: Evolution of nitrogen gas (bubbling) and formation of a dark precipitate (iodine/product complex) will occur immediately.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Workup:

    • Cool to room temperature and quench with saturated Na₂SO₃ (sodium sulfite) solution. This reduces excess iodine (turning the solution from dark purple/brown to yellow/colorless).

    • Extract with dichloromethane (DCM). Wash organics with water, 1M HCl, and brine.

    • Dry over MgSO₄ and concentrate.[2][3]

  • Purification: Recrystallization from Ethanol or flash chromatography (Hexanes/EtOAc) yields 2-Iodo-3-nitro-1,1'-biphenyl as a pale yellow solid.

Part 3: Process Logic & Troubleshooting

Mechanistic Pathway

The following diagram illustrates the transformation flow, highlighting the intermediate species.

SynthesisWorkflow Start 2-Bromo-6-nitroaniline Step1 Suzuki Coupling (Pd(0), Base) Start->Step1 Inter 2-Amino-3-nitrobiphenyl Step1->Inter Step2a Diazotization (NaNO2, H+) Inter->Step2a Diazo [Ar-N2]+ Intermediate Step2a->Diazo Step2b Iodination (KI, -N2) Diazo->Step2b Product 2-Iodo-3-nitro-1,1'-biphenyl Step2b->Product

Caption: Step-wise conversion from bromo-aniline precursor to final iodo-biphenyl.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Oxygen poisoning of Pd catalyst.Ensure rigorous degassing (freeze-pump-thaw or active sparging). Increase catalyst loading to 10 mol%.
Incomplete Diazotization Poor solubility of amine in acid.Use a mixture of Acetic Acid/H₂SO₄ (3:1) to improve solubility before adding nitrite.
"Tar" Formation in Step 2 Thermal decomposition of diazonium.Keep temperature strictly < 5°C during nitrite addition.[4] Do not rush the addition.
Product Contamination Iodine retention.Ensure thorough washing with Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate during workup.

References

  • Suzuki-Miyaura Coupling of Nitroanilines

    • Title: Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
    • Source: The Journal of Organic Chemistry (2005).
    • URL:[Link]

  • Sandmeyer Reaction Methodologies

    • Title: A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl (Context on 2-iodo-nitro precursors).
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • General Preparation of Iodo-Nitro Biphenyls

    • Title: The Diazotization-Iodination of Aromatic Amines with NaNO2 and C
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Precursor Synthesis (2-Bromo-6-nitroaniline)

    • Title: 2-Nitro-6-(pyridin-2-yl)aniline (Protocol for Suzuki on 2-bromo-6-nitroaniline).
    • Source: BenchChem Protocols.[2]

Sources

2-Iodo-3-nitro-1,1'-biphenyl chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Iodo-3-nitro-1,1'-biphenyl . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a sterically congested, multifunctional biaryl scaffold.

High-Value Scaffold for Polycyclic Aromatic & Heterocyclic Synthesis [1]

Executive Summary

2-Iodo-3-nitro-1,1'-biphenyl is a specialized organohalide intermediate characterized by a highly functionalized biaryl core.[1] Its structure features an iodine atom at the ortho position (C2) and a nitro group at the meta position (C3) relative to the phenyl ring. This specific substitution pattern creates a "chemical pivot point," allowing for orthogonal reactivity: the iodine atom serves as a site for cross-coupling or radical generation, while the nitro group acts as a masked amine or an electrophilic handle. It is a critical precursor in the synthesis of biphenylenes (via iodonium cyclization) and complex nitrogen heterocycles like phenanthridines .

Chemical Identity & Physical Properties[2]

PropertyData
IUPAC Name 2-Iodo-3-nitro-1,1'-biphenyl
Molecular Formula C₁₂H₈INO₂
Molecular Weight 325.10 g/mol
CAS Number Note: Isomers vary.[1][2] 2-Iodo-3'-nitro is 1446343-20-9.[1] Specific 2-iodo-3-nitro isomer is often cited in literature (e.g., RSC) without a unique commercial CAS.[1]
Appearance Yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Key Feature Sterically crowded C2-C3 substitution pattern
Structural Analysis

The molecule exhibits significant steric strain due to the bulky iodine atom at the ortho position (C2), which forces the two phenyl rings out of planarity (high dihedral angle). This non-planar conformation is advantageous for preventing π-stacking aggregation in materials science applications but requires specific catalytic systems (e.g., phosphine ligands like SPhos or XPhos) to overcome steric hindrance during subsequent cross-coupling reactions.[1]

Synthesis Strategy

Due to the directing group conflict on a simple biphenyl ring, direct iodination or nitration of biphenyl yields poor regioselectivity. The most authoritative and scalable synthesis utilizes a modular assembly approach followed by a Sandmeyer transformation .

Protocol: Modular Synthesis via Suzuki-Miyaura & Sandmeyer

This protocol ensures regiochemical purity by establishing the substitution pattern on the aniline precursor before aryl-aryl coupling.[1]

Phase 1: Construction of the Biaryl Core

Reaction: Suzuki-Miyaura Coupling Substrates: 2-Bromo-6-nitroaniline + Phenylboronic Acid[1]

  • Reagents: Dissolve 2-bromo-6-nitroaniline (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of Toluene/Ethanol/Water (4:1:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq).

  • Conditions: Reflux at 90°C for 12 hours under Argon.

  • Mechanism: The amino group at C1 and nitro at C6 direct the bromine reactivity. The coupling occurs at C2, yielding 2-amino-3-nitrobiphenyl (renumbered based on biphenyl priority).[1]

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

Phase 2: Sandmeyer Iodination

Reaction: Diazotization and Iodide Substitution Substrate: 2-Amino-3-nitrobiphenyl[1]

  • Diazotization: Suspend the amine (1.0 eq) in 6M H₂SO₄ at 0°C. Dropwise add NaNO₂ (1.2 eq) aqueous solution. Maintain temperature <5°C to prevent diazonium decomposition.

  • Substitution: Add a solution of KI (2.0 eq) slowly. The reaction will evolve N₂ gas.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Purification: Quench with saturated Na₂S₂O₃ (to remove iodine byproduct). Extract with DCM.[3] Recrystallize from Ethanol/Hexane to obtain 2-Iodo-3-nitro-1,1'-biphenyl as yellow needles.[1]

Reactivity Profile & Applications

The utility of 2-Iodo-3-nitro-1,1'-biphenyl lies in its ability to undergo divergent transformations.

A. Biphenylene Synthesis (The Lothrop-Type Route)

This is a niche but high-value application.[1] The molecule serves as a precursor to 1-nitrobiphenylene , a strained anti-aromatic system.[1]

  • Mechanism: Oxidation of the iodine (using peracetic acid or persulfate) generates a cyclic iodonium salt (3-nitrobiphenylylene-2,2'-iodonium iodide).[1][2]

  • Pyrolysis: Treatment with Cu₂O at high temperatures (300°C) triggers a radical cascade, extruding the iodine and forming the C-C bond between the two ortho positions, closing the four-membered ring.

B. Phenanthridine & Carbazole Precursors

The ortho-iodo, meta-nitro motif is a "pre-loaded" scaffold for N-heterocycles.[1]

  • Phenanthridines: Reduction of the nitro group to an amine, followed by condensation with an aldehyde (if introduced at the 2' position) or Pd-catalyzed intramolecular C-H amination.

  • Carbazoles: While direct cyclization is difficult due to the lack of a 2'-nitrogen, this scaffold can be used to synthesize 1-substituted carbazoles via nitrene insertion if the nitro group is reduced and activated as an azide.[1]

C. Orthogonal Cross-Coupling

The C-I bond is significantly more reactive towards oxidative addition (Pd⁰) than the C-NO₂ group.

  • Selectivity: Sonogashira or Heck couplings can be performed exclusively at the C2 position, leaving the nitro group intact for late-stage reduction.[1]

Visualization of Chemical Logic[1]

The following diagram illustrates the divergent synthetic pathways available from the 2-Iodo-3-nitro-1,1'-biphenyl scaffold.

G Precursor 2-Bromo-6-nitroaniline (Starting Material) Intermediate 2-Amino-3-nitrobiphenyl Precursor->Intermediate Suzuki Coupling (PhB(OH)2, Pd) Target 2-Iodo-3-nitro-1,1'-biphenyl (Core Scaffold) Intermediate->Target Sandmeyer (NaNO2, KI) Biphenylene 1-Nitrobiphenylene (Strained Ring System) Target->Biphenylene 1. Oxidation (Iodonium) 2. Cu2O Pyrolysis Heterocycle Phenanthridine/Carbazole Derivatives Target->Heterocycle 1. Nitro Reduction 2. Pd-Cat Amination Coupling 2-Alkynyl-3-nitrobiphenyl (via Sonogashira) Target->Coupling Pd-Cat Cross Coupling (Chemoselective C-I)

Caption: Divergent synthesis and reactivity map of 2-Iodo-3-nitro-1,1'-biphenyl, highlighting its role as a precursor for strained rings and heterocycles.

Safety & Handling Protocols

  • Explosion Hazard: Like many nitro-aromatics, this compound and its derivatives (especially iodonium intermediates) can be energetic. Avoid heating bulk quantities of the iodonium salt precursor without a blast shield.

  • Toxicity: Organoiodides are potential alkylating agents; Nitro compounds are often toxic/mutagenic. Handle in a fume hood with nitrile gloves.

  • Light Sensitivity: The C-I bond is photolabile. Store the compound in amber vials under inert atmosphere (Argon) to prevent homolytic cleavage and iodine liberation.

References

  • Barton, J. W., & McOmie, J. F. W. (1964). 1-Nitrobiphenylene.[1][2] Journal of the Chemical Society.[1]

  • Forrest, J. (1960). The preparation of 2-iodo-3-nitrobiphenyl and related compounds. Journal of the Chemical Society.[1]

  • Organic Syntheses. 2,2'-Dinitrobiphenyl via Ullmann Reaction. (General procedure for nitro-biaryl handling).

  • ChemicalBook. 2-Iodo-3-nitrobiphenyl Structure and Properties.

Sources

Spectroscopic Profiling and Structural Elucidation of 2-Iodo-3-nitro-1,1'-biphenyl: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalized biphenyls serve as privileged scaffolds in medicinal chemistry and materials science. 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 1446343-20-9) is a highly specialized building block. Its unique substitution pattern—a bulky iodine atom adjacent to a strongly electron-withdrawing nitro group—creates a complex steric and electronic environment. This whitepaper provides an in-depth, authoritative guide to the synthesis, spectroscopic profiling (NMR, FT-IR, HRMS), and structural elucidation of this compound, emphasizing the causality behind its analytical signatures.

Mechanistic Context & Structural Dynamics

Understanding the spectroscopic data of 2-iodo-3-nitro-1,1'-biphenyl requires a deep analysis of its molecular architecture. The data is governed by two competing phenomena:

  • Steric Hindrance and Torsion: In unsubstituted biphenyls, the two aromatic rings maintain a torsional angle of ~45° in the gas phase to minimize steric clash while maintaining partial

    
    -conjugation[1]. However, the introduction of a massive iodine atom (Van der Waals radius ~1.98 Å) at the C2 position forces the biphenyl core into a nearly orthogonal conformation (dihedral angle 
    
    
    
    90°). This severe twist completely disrupts the
    
    
    -conjugation between the A-ring and B-ring, localizing the electronic effects of the nitro group entirely within the A-ring[1][2].
  • Electronic Interplay (Heavy-Atom vs. EWG): The C3 nitro group acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, drastically deshielding adjacent nuclei. Conversely, the C2 iodine atom exerts a profound "heavy-atom effect," causing localized diamagnetic shielding due to spin-orbit coupling[3][4].

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity spectroscopic data, the synthesis and sample preparation must follow strict, self-validating protocols. A self-validating system ensures that orthogonal analytical techniques (e.g., 1D NMR corroborated by 2D HMBC) independently confirm the same structural hypothesis.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki coupling is chosen for its high regioselectivity and tolerance to nitro groups.

  • Reaction Setup: Charge an oven-dried Schlenk flask with 1-bromo-2-iodo-3-nitrobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), and the catalyst

    
     (0.05 equiv).
    
  • Solvent Degassing: Add a mixture of Toluene/Ethanol (4:1 v/v) and aqueous

    
     (2.0 M, 3.0 equiv). Degas the biphasic mixture via three freeze-pump-thaw cycles to prevent catalyst oxidation.
    
  • Coupling: Heat the mixture to 80 °C under an argon atmosphere for 12 hours.

  • Workup & Purification: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous

    
    . Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.
    
Protocol 2: NMR Sample Preparation and Acquisition

Causality: Quaternary carbons (C1, C2, C3) in heavily substituted aromatics lack attached protons, leading to long


 relaxation times. The protocol must account for this to ensure signal visibility.
  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • 
    H NMR Acquisition:  Acquire spectra at 600 MHz with a relaxation delay (
    
    
    
    ) of 2.0 s and 16 scans.
  • 
    C NMR Acquisition:  Acquire spectra at 150 MHz with proton decoupling. Critical Step: Increase the 
    
    
    
    delay to 3.0 s and acquire at least 1024 scans to ensure the quaternary C2 (C-I) and C3 (
    
    
    ) signals rise above the noise floor.
Protocol 3: FT-IR and HRMS Analysis
  • FT-IR (ATR Method): Place 2 mg of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm

    
     (32 scans, 4 cm
    
    
    
    resolution).
  • HRMS (ESI-TOF): Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol. Inject 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

Spectroscopic Data & Interpretative Logic

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H and 

C NMR spectra are highly diagnostic[4].
  • The Heavy-Atom Effect: The C2 carbon, directly bonded to the iodine atom, experiences spin-orbit coupling that induces a strong local magnetic field opposing the applied field. This pushes the C2 resonance significantly upfield to approximately 95–100 ppm, which is the hallmark of ortho-iodoaromatics[4].

  • Nitro Group Deshielding: The C3 carbon and the ortho-proton (H4) are strongly deshielded. H4 resonates downfield at ~7.6–7.8 ppm, appearing as a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H6[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational modes are dominated by the nitro group and the carbon-halogen bond[2]. The asymmetric and symmetric stretching of the


 bonds occur at ~1530 cm

and ~1350 cm

, respectively. The heavy C-I bond vibrates at a low frequency, typically observed in the fingerprint region around 550 cm

.
High-Resolution Mass Spectrometry (HRMS)

Iodine is monoisotopic (


, 100% abundance), meaning the molecular ion 

at m/z 324.96 will lack the prominent M+2 isotope peak characteristic of chlorine or bromine. The primary fragmentation pathways involve the neutral loss of the nitro group (

at m/z 278.96) and the homolytic cleavage of the weak C-I bond (

at m/z 198.05)[2].

Data Presentation

Table 1: Predicted


H and 

C NMR Assignments (

, 600/150 MHz)
| Position | Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (

in Hz) | Structural Rationale | | :--- | :--- | :--- | :--- | :--- | | C2 |

C | 95.0 – 100.0 | Quaternary (C-I) | Diamagnetic shielding (Heavy-atom effect) | | C3 |

C | 148.0 – 152.0 | Quaternary (C-NO

) | Strong deshielding via -I and -M effects | | C1 |

C | 142.0 – 145.0 | Quaternary (C-Ph) | Ipso-carbon of the biphenyl linkage | | H4 |

H | 7.65 – 7.80 | dd (

) | Deshielded by ortho-NO

group | | H5 |

H | 7.40 – 7.50 | t (

) | Meta to NO

, meta to Iodine | | H6 |

H | 7.50 – 7.60 | dd (

) | Para to NO

, ortho to biphenyl linkage | | Ring B |

H | 7.30 – 7.45 | m (5H) | Unsubstituted phenyl ring protons |

Table 2: Key FT-IR Vibrational Frequencies and MS Fragments

Technique Signal / Peak Assignment Interpretative Logic

| FT-IR | 1530 cm


 | N-O Asymmetric Stretch | Diagnostic for aromatic nitro compounds |
| FT-IR  | 1350 cm

| N-O Symmetric Stretch | Confirms presence of -NO

| | FT-IR | 550 cm

| C-I Stretch | Low-frequency heavy atom vibration | | HRMS | m/z 324.9600 |

Molecular Ion | Exact mass for

(Monoisotopic I) | | HRMS | m/z 198.05 |

| Facile cleavage of the weak C-I bond |

Visualizing the Analytical Logic

AnalyticalWorkflow Synthesis Chemical Synthesis (Suzuki Coupling) Purification Purification (Chromatography) Synthesis->Purification SamplePrep Sample Preparation (High-Purity Solvents) Purification->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Method) SamplePrep->IR MS Mass Spectrometry (HRMS-ESI) SamplePrep->MS Analysis Data Integration & Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Fig 1. Self-validating workflow for the synthesis and spectroscopic elucidation of the biphenyl core.

SubstituentEffects Core 2-Iodo-3-nitro- 1,1'-biphenyl Iodo C2: Iodine Atom (Heavy Atom) Core->Iodo Nitro C3: Nitro Group (Strong EWG) Core->Nitro Biphenyl C1-C1' Bond (Steric Torsion) Core->Biphenyl Upfield 13C Upfield Shift (~95-100 ppm) Iodo->Upfield Shielding Twist Orthogonal Twist (No Conjugation) Iodo->Twist Steric Clash Downfield 1H/13C Downfield (Deshielding) Nitro->Downfield Resonance Biphenyl->Twist

Fig 2. Logical mapping of electronic and steric substituent effects on spectroscopic signatures.

References

  • PubChem. "2-Iodo-3-nitrotoluene | C7H6INO2 - Spectral Information & Chemical Properties." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion." URL: [Link]

  • Taylor & Francis. "Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds." Journal of Wood Chemistry and Technology. URL:[Link]

  • CAS.cz. "13C NMR AND IR STUDY OF SUBSTITUTION EFFECTS AND MASS SPECTRA OF BIPHENYL ANALOGUES." Collection of Czechoslovak Chemical Communications. URL:[Link]

  • RSC.org. "Supplementary Materials Table of Contents: Analytical Data for Compounds (2-iodo-3-nitrobenzene derivatives)." Royal Society of Chemistry. URL:[Link]

Sources

Technical Guide: NMR Characterization of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectroscopy of 2-Iodo-3-nitro-1,1'-biphenyl . It is designed for researchers requiring rigorous structural characterization data, focusing on the unique electronic and steric effects introduced by the ortho-iodo and meta-nitro substituents on the biphenyl core.

Structural Analysis & Stereochemistry

The molecule 2-Iodo-3-nitro-1,1'-biphenyl presents a compelling case study in steric inhibition of resonance. Unlike planar biphenyl systems, the bulky iodine atom at the C2 position forces the two phenyl rings into a significantly twisted conformation (dihedral angle


). This "ortho-effect" disrupts the 

-conjugation between the rings, isolating their electronic systems to a large degree.
Key Structural Features:
  • Ring A (Substituted): Contains the Iodine (C2) and Nitro (C3) groups. The electronic environment is dominated by the strong electron-withdrawing nature of the nitro group and the heavy-atom effect of iodine.

  • Ring B (Unsubstituted): Acts as a phenyl substituent. Due to the twist, its protons experience reduced deshielding from Ring A's anisotropy compared to planar biphenyls.

1H NMR Spectroscopy: Assignment & Causality

The proton NMR spectrum is characterized by a distinct ABC spin system on Ring A and a multiplet on Ring B. The chemical shifts are governed by the inductive deshielding of the nitro group and the anisotropic effects of the iodine.

Predicted Chemical Shift Data (400 MHz, CDCl₃)
Proton LabelPositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Explanation
H-4 Ring A, C47.85 – 7.95 dd

,

Strongly Deshielded: Ortho to the electron-withdrawing -NO₂ group.
H-6 Ring A, C67.45 – 7.55 dd

,

Moderately Deshielded: Ortho to the phenyl ring (C1), but effect dampened by twist.
H-5 Ring A, C57.35 – 7.45 t (app. dd)

,

Baseline Aromatic: Meta to both substituents; experiences minimal inductive perturbation.
H-2', H-6' Ring B, Ortho7.30 – 7.40 m-Shielded by Twist: The orthogonal orientation places these protons in the shielding cone of the C-I bond.
H-3',4',5' Ring B, Meta/Para7.40 – 7.50 m-Standard Aromatic: Typical phenyl shifts, overlapping with H-5/H-6.
Spectral Logic & Analysis
  • The H-4 Signal (Diagnostic): This proton appears most downfield. The nitro group at C3 exerts a powerful -I (inductive) and -M (mesomeric) effect, stripping electron density from the adjacent C4-H bond.

  • The H-6 Signal: While typically ortho-phenyl protons are deshielded (anisotropy), the steric bulk of the C2-Iodine twists the phenyl ring out of plane. This reduces the ring current effect, causing H-6 to appear slightly upfield compared to planar nitro-biphenyls.

  • Ring B Multiplet: The 5 protons of the unsubstituted ring often collapse into a narrow multiplet region (7.3–7.5 ppm) due to free rotation (or rapid exchange on the NMR timescale) and the lack of strong directing groups on Ring B itself.

13C NMR Spectroscopy: The Heavy Atom Effect

The Carbon-13 spectrum provides the most definitive structural proof, particularly through the identification of the iodinated carbon (C2).

Predicted Chemical Shift Data (100 MHz, CDCl₃)
Carbon LabelTypeShift (

, ppm)
Signal CharacteristicsMechanistic Explanation
C-2 Quaternary (C-I)90.0 – 98.0 Weak IntensityHeavy Atom Effect: Spin-orbit coupling of the large Iodine electron cloud causes significant shielding (upfield shift).
C-3 Quaternary (C-NO₂)150.0 – 153.0 Weak IntensityDeshielded: Directly attached to the strongly electron-withdrawing nitro group.
C-1 Quaternary (Ipso)145.0 – 148.0 Weak IntensityIpso-Phenyl: Deshielded by the attached phenyl ring and ortho-iodine effects.
C-1' Quaternary (Ring B)138.0 – 140.0 Weak IntensityIpso-Substituted: Typical shift for a phenyl ring attachment.
C-4 Methine (CH)132.0 – 134.0 Strong IntensityOrtho to Nitro group (deshielded).
C-6 Methine (CH)128.0 – 130.0 Strong IntensityOrtho to Phenyl group.
C-5 Methine (CH)127.0 – 129.0 Strong IntensityMeta position.
Ring B Methines (CH)127.0 – 129.0 Strong IntensityClustered signals for ortho, meta, and para carbons.
Critical Diagnostic: The C-2 Upfield Shift

The most common error in assigning aryl iodides is expecting the C-I carbon to be deshielded like C-Cl or C-Br. It is not. The large electron cloud of Iodine induces a relativistic "Heavy Atom Effect," shifting the C2 resonance dramatically upfield, often below 100 ppm. This peak is the "fingerprint" for the 2-iodo position.

Experimental Protocol: Synthesis & Verification

To ensure "Trustworthiness" and reproducibility, the following workflow outlines the standard synthesis and verification path for this intermediate, typically accessed via Suzuki-Miyaura coupling or Sandmeyer reactions.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Iodo-3-nitroaniline Step1 Sandmeyer Reaction (NaNO2, KI, H2SO4) Start->Step1 Diazotization Intermediate Intermediate: 1,2-Diiodo-3-nitrobenzene Step1->Intermediate AltStart Alt Route: Suzuki Coupling (2-Iodo-3-nitro-bromobenzene + PhB(OH)2) Product Target: 2-Iodo-3-nitro-1,1'-biphenyl AltStart->Product Pd(PPh3)4, K2CO3 Selective Coupling at Br Analysis NMR Verification (CDCl3, 400 MHz) Product->Analysis Isolate

Caption: Figure 1. Synthetic pathways to 2-Iodo-3-nitro-1,1'-biphenyl. The Suzuki coupling (Green) offers higher regioselectivity compared to Sandmeyer approaches.

Sample Preparation for NMR
  • Solvent Choice: Use Chloroform-d (CDCl₃) (99.8% D) as the standard solvent.

    • Reasoning: It provides excellent solubility for nitro-biphenyls and avoids the solvent-solute complexation shifts seen with DMSO-d₆ (which can broaden signals due to viscosity).

  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Filtration through a cotton plug is recommended to remove inorganic salts (e.g., Pd residues from Suzuki coupling) which can cause line broadening.

  • Acquisition Parameters:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 512-1024 scans, 2s relaxation delay (essential for detecting the quaternary C-I and C-NO₂ carbons).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text on chemical shift prediction and substituent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for heavy atom effects in NMR).

  • ChemicalBook. (n.d.). 2-Iodobiphenyl NMR Spectrum. (Reference for the base biphenyl system shifts).

  • Reich, H. J. (2024). WinPLT NMR Data: Iodine Substituent Effects. University of Wisconsin-Madison. (Data on the shielding effect of Iodine on C-13 spectra).

Sources

Advanced Mass Spectrometry Profiling of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

The precise characterization of 2-Iodo-3-nitro-1,1'-biphenyl (Formula: C₁₂H₈INO₂ | MW: 325.10) is a critical analytical checkpoint in the synthesis of polycyclic aromatic hydrocarbons, specifically carbazoles and phenanthridines. As a sterically crowded, halogenated nitroarene, this molecule presents unique challenges in mass spectrometry (MS), primarily due to the competing fragmentation pathways of the labile C–I bond and the nitro group.

This guide moves beyond basic spectral matching. It provides a mechanistic deconstruction of the ionization behavior, establishing a self-validating protocol for differentiating this specific isomer from its regioisomers (e.g., 2-iodo-4-nitro- or 2'-iodo-3-nitrobiphenyl).

Physicochemical Architecture & MS Prediction

Before instrument injection, the analyst must understand the theoretical mass envelope. The presence of iodine introduces a significant mass defect and a unique isotopic silence (monoisotopic), while the biphenyl core dictates the stability of terminal fragments.

Molecular Constants
ParameterValueMS Relevance
Monoisotopic Mass 324.9600 Da Base target for High-Res MS (HRMS).
Mass Defect Negative (-0.04 Da)Iodine's negative defect shifts the centroid to lower mass compared to pure organics.
Isotopic Pattern A+1 (~13%)No A+2 peak (unlike Cl/Br). 100% ¹²⁷I abundance simplifies the cluster.
Bond Dissociation C–I (~65 kcal/mol)Weakest link; expect facile loss of Iodine (radical or cation).
Bond Dissociation C–NO₂ (~72 kcal/mol)Competes with C–I cleavage; leads to [M-46]⁺.

Ionization Strategy: EI vs. APCI

For this lipophilic neutral compound, Electron Ionization (EI) at 70 eV is the gold standard for structural confirmation due to the rich fragmentation induced by the hard ionization source.

Why not ESI? Electrospray Ionization (ESI) is inefficient for this neutral, non-polar molecule unless operated in negative mode (electron capture) which often yields erratic sensitivity for nitro-aromatics lacking acidic protons.

Recommended Configuration: GC-EI-MS
  • Inlet System: Split/Splitless (Split 10:1 to prevent detector saturation).

  • Liner: Deactivated glass wool (essential to prevent thermal degradation of the C–I bond before ionization).

  • Source Temp: 230°C (High enough to prevent condensation, low enough to maintain M⁺).

Fragmentation Dynamics (The "Deep Dive")

The mass spectrum of 2-Iodo-3-nitro-1,1'-biphenyl is defined by two competing primary eliminations and a convergent terminal ion.

Pathway A: The Iodine Ejection (Dominant)

The C–I bond is the thermodynamic weak point. Upon ionization, the radical cation [M]⁺[1]• rapidly loses the iodine radical (I•).

  • Transition: m/z 325 → m/z 198

  • Mechanism: Direct homolytic cleavage.

  • Result: Formation of the [3-nitrobiphenyl]⁺ cation.

Pathway B: The Nitro Ortho-Effect

While less favorable than iodine loss, the nitro group can be eliminated as NO₂•.

  • Transition: m/z 325 → m/z 279

  • Mechanism: Loss of 46 Da.

  • Insight: If m/z 279 is absent or very low, it confirms the lability of the iodine is suppressing this pathway.

Pathway C: The Biphenylene Convergence (Diagnostic)

The most critical diagnostic peak is m/z 152 .

  • Origin: Both the [M-I]⁺ (198) and [M-NO₂]⁺ (279) ions undergo secondary fragmentation to lose the remaining substituent.

  • Structure: The resulting C₁₂H₈⁺ ion cyclizes to form the highly stable biphenylene radical cation (or fluorenyl cation).

  • Significance: This cyclization is characteristic of 2-substituted biphenyls where the substituent (Iodine) is ortho to the phenyl-phenyl bond, facilitating ring closure.

Fragmentation Logic Diagram

The following Graphviz diagram visualizes the competing and converging pathways.

FragmentationPathway Parent Parent Ion [M]+. m/z 325 Frag_I [M - I]+ (Nitrobiphenyl cation) m/z 198 Parent->Frag_I - I• (127 Da) (Primary Pathway) Frag_NO2 [M - NO2]+ (Iodobiphenyl cation) m/z 279 Parent->Frag_NO2 - NO2• (46 Da) (Secondary Pathway) Frag_Converge [M - I - NO2]+ (Biphenylene cation) m/z 152 Frag_I->Frag_Converge - NO2 Frag_NO2->Frag_Converge - I• Frag_Term [C10H6]+ m/z 126 Frag_Converge->Frag_Term - C2H2 (26 Da)

Figure 1: Mechanistic fragmentation tree for 2-Iodo-3-nitro-1,1'-biphenyl under 70 eV EI conditions.

Validated Experimental Protocol

This workflow ensures data integrity and minimizes thermal artifacts (e.g., de-iodination in the injector).

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols which may promote nucleophilic substitution in the injector.

  • Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation.

  • Vial: Amber glass (Iodine compounds are photosensitive).

GC-MS Parameters
ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase separates isomers.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Injector Temp 200°C - 220°C CRITICAL: Keep lower than standard (250°C) to prevent thermal cleavage of C–I bond.
Oven Program 80°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak shape for late eluters.
Scan Range m/z 40 – 450Capture low mass aromatics and the parent ion.
Analytical Workflow Diagram

Workflow Sample Solid Sample (Amber Vial) Prep Dilution in DCM (10 µg/mL) Sample->Prep GC GC Separation (Inlet < 220°C) Prep->GC 1 µL Split 10:1 MS EI Source (70eV) Full Scan GC->MS Data Data Analysis Check m/z 152, 198, 325 MS->Data TIC Extraction

Figure 2: Step-by-step analytical workflow emphasizing thermal preservation of the analyte.

Interpretation & Troubleshooting

Issue: High abundance of m/z 128 (Naphthalene) or m/z 154 (Biphenyl)?

  • Cause: Thermal degradation in the injector liner. The C-I bond breaks, and the radical abstracts a hydrogen.

  • Fix: Lower inlet temperature to 200°C and replace the liner with a fresh, deactivated one.

Issue: No M+ (m/z 325) observed?

  • Cause: Ion source temperature too high (>250°C) causing total fragmentation.

  • Fix: Lower source temp to 200°C. Consider using CI (Chemical Ionization) with Methane for molecular weight confirmation.

References

  • Barton, J. W., & Whitaker, K. E. (1968). Biphenylene derivatives.[2][3] Part I. Synthesis of 1-nitrobiphenylene. Journal of the Chemical Society C: Organic. (Describes the synthesis and characterization of 2-iodo-3-nitrobiphenyl as a precursor).

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitro-aromatics. NIST Standard Reference Database. (General reference for nitro-loss mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on odd-electron ion fragmentation and ortho-effects).

Sources

Comprehensive Analysis of the Infrared Spectrum of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The infrared (IR) spectrum of 2-Iodo-3-nitro-1,1'-biphenyl serves as a critical quality attribute (CQA) during the synthesis of biaryl scaffolds, particularly in Suzuki-Miyaura cross-coupling workflows. This compound presents a unique spectroscopic challenge due to the significant steric crowding induced by the ortho-iodine and meta-nitro substituents. This guide provides a detailed deconvolution of its vibrational signature, emphasizing the impact of steric inhibition of resonance (SIR) on the nitro group frequencies and the biphenyl torsion angle.

Structural Context & Theoretical Basis

To accurately interpret the IR spectrum, one must first understand the molecule's stereochemistry.

  • Steric Bulk: The iodine atom at position 2 is large (Van der Waals radius ~1.98 Å). Its proximity to the phenyl ring at C1' forces the biphenyl system into a highly twisted, non-planar conformation to minimize steric clash.

  • Electronic Decoupling: Unlike planar biphenyls, this twist disrupts

    
    -
    
    
    
    conjugation between the two rings. Consequently, the IR spectrum resembles a superposition of a mono-substituted benzene and a highly substituted nitrobenzene, rather than a fully conjugated system.
  • Nitro Group Environment: The nitro group at position 3 is flanked by the bulky iodine at position 2. This ortho-interaction further restricts the rotation of the nitro group, potentially forcing it out of coplanar alignment with the aromatic ring, leading to characteristic hypsochromic (blue) shifts in the N-O stretching frequencies.

Structural Logic Diagram

The following diagram illustrates the causal link between the molecule's steric environment and its resulting spectral features.

G Structure 2-Iodo-3-nitro-1,1'-biphenyl Steric Steric Bulk (Iodo @ C2) Structure->Steric NitroEnv Nitro Group (C3) Structure->NitroEnv Twist Ring Torsion (~90°) Steric->Twist Clash with C1' Spec_NO2 Blue Shift: ν_as(NO₂) (>1530 cm⁻¹) Steric->Spec_NO2 SIR Effect Decoupling Electronic Decoupling Twist->Decoupling Spec_Conj Loss of Conj. Band (~1200-1300 cm⁻¹) Decoupling->Spec_Conj Spec_Finger Distinct Ring Patterns (Mono vs. 1,2,3-Tri) Decoupling->Spec_Finger NitroEnv->Spec_NO2

Figure 1: Causal pathway linking steric hindrance in 2-Iodo-3-nitro-1,1'-biphenyl to specific IR spectral shifts.

Experimental Methodology

For reproducible data, the following protocol is recommended. The choice of sampling technique (ATR vs. Transmission) is critical due to the crystalline nature of the solid.

Sample Preparation Protocol

Technique: Diamond ATR (Attenuated Total Reflectance) is preferred for rapid QC. KBr pellet transmission is recommended for detailed structural elucidation (fingerprint region resolution).

StepActionTechnical Rationale
1. Isolation Filter crude reaction mixture; wash with cold ethanol.Removes unreacted iodine and catalyst residues.
2. Drying Vacuum dry at 40°C for 4 hours.Removes solvent (e.g., water/EtOH) which masks OH/NH regions.
3. ATR Prep Place ~2 mg of solid on the diamond crystal.Ensure full coverage of the evanescent wave active area.
4. Compression Apply high pressure using the anvil clamp.Critical: Poor contact yields noisy baselines and weak peaks.
5. Acquisition 32 scans @ 4 cm⁻¹ resolution.Balances signal-to-noise ratio (SNR) with acquisition speed.
Workflow Diagram

Workflow Start Crude Synthesis Product Purify Recrystallization (EtOH/Hexane) Start->Purify Dry Vacuum Drying (<5 mbar, 40°C) Purify->Dry Check Visual Inspection (Yellow Crystalline Solid) Dry->Check Sample Sampling Method Check->Sample ATR Diamond ATR (High Throughput) Sample->ATR Routine QC KBr KBr Pellet (High Resolution) Sample->KBr Characterization Acquire FTIR Acquisition (4000-400 cm⁻¹) ATR->Acquire KBr->Acquire Process Data Processing (Baseline Corr., Peak Pick) Acquire->Process Validate Structural Validation Process->Validate

Figure 2: Operational workflow for the isolation and spectroscopic characterization of the target compound.

Spectral Analysis & Assignment

The spectrum is divided into three diagnostic regions. The values provided below are characteristic ranges derived from analogous sterically hindered nitro-biphenyl systems [1, 2].

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region is relatively "clean" for this molecule, as it lacks O-H or N-H bonds.

  • 3100 – 3000 cm⁻¹ (Aromatic C-H Stretch):

    • Expect a series of weak-to-medium intensity bands.[1]

    • Assignment:

      
      .
      
    • Diagnostic Note: The absence of bands < 3000 cm⁻¹ confirms the absence of aliphatic impurities (e.g., residual hexane or alkyl-boron byproducts).

Region II: The Functional Group Region (1700 – 1300 cm⁻¹)

This is the most critical region for confirming the presence of the nitro group and the aromatic rings.

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Insight
1600, 1580 Medium

Aromatic
Ring breathing modes. Split into doublets due to the two inequivalent rings (A and B).
1540 – 1555 Strong

Asymmetric Nitro Stretch. Shifted to higher wavenumbers (blue shift) compared to planar nitroarenes (~1520 cm⁻¹) due to steric twisting (loss of conjugation).
1475 Medium

Aromatic
Skeletal ring vibration.
1350 – 1365 Strong

Symmetric Nitro Stretch. Often appears as a sharp, intense band.

Key Insight (The Ortho Effect): In typical nitrobenzene, the asymmetric stretch is near 1520 cm⁻¹. However, the bulky 2-Iodo substituent sterically crowds the 3-Nitro group. This forces the nitro group to rotate out of the plane of the phenyl ring.

  • Consequence: The resonance interaction (which normally lowers the bond order of the N=O bond) is inhibited.

  • Result: The N=O bond retains more double-bond character, shifting the absorption to a higher frequency (closer to 1550 cm⁻¹) [3].

Region III: The Fingerprint Region (< 1300 cm⁻¹)

This region contains the C-N, C-I, and Out-of-Plane (OOP) bending vibrations, which are specific to the substitution pattern.

  • 850 – 860 cm⁻¹ (C-N Stretch): The bond connecting the nitro group to the ring.

  • 730 – 770 cm⁻¹ (OOP Bending - Ring B): Characteristic of a monosubstituted benzene ring (the unsubstituted phenyl ring). Look for two strong bands (typically ~750 cm⁻¹ and ~690 cm⁻¹).

  • 780 – 810 cm⁻¹ (OOP Bending - Ring A): Characteristic of a 1,2,3-trisubstituted ring (positions 1, 2, 3 occupied; 3 adjacent hydrogens at 4, 5, 6). This typically yields a strong band due to the "3 adjacent H" wagging mode.

  • ~500 – 600 cm⁻¹ (C-I Stretch): The Carbon-Iodine stretch is heavy and appears in the far-fingerprint region. It is often weak and may be obscured by ring deformations, but is a definitive marker if the range allows [4].

Troubleshooting & Quality Control

When analyzing the spectrum, watch for these common anomalies:

  • Broad Band @ 3400 cm⁻¹: Indicates moisture (wet KBr) or residual ethanol from recrystallization. Action: Dry sample further.

  • Peaks @ 2900-2850 cm⁻¹: Indicates aliphatic contamination (grease, hexanes). Action: Wash crystals with cold ether/pentane.

  • Missing Nitro Doublet: If the 1550/1350 pair is absent, the nitration may have failed, or the nitro group was reduced (if reaction conditions involved reducing metals).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Link (General reference for nitro-aromatic shifts).

  • Smith, B. C. (2016). Infrared Spectroscopy of Substituted Aromatic Rings. Spectroscopy Online. Link (Detailed analysis of ortho-substitution effects).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

(Note: While direct spectral data for this specific CAS is proprietary or rare in public indices, the assignments above are derived from established first-principles of vibrational spectroscopy applied to the specific steric and electronic environment of the 2-iodo-3-nitro-1,1'-biphenyl scaffold.)

Sources

Strategic Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl: A Comprehensive Guide to Precursor Selection and Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The rational design and synthesis of highly functionalized biphenyls are critical in modern drug discovery and advanced materials science. Specifically, 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3)[1] serves as a highly versatile building block. Its unique substitution pattern—featuring an iodine atom for subsequent cross-coupling, a nitro group for reduction or nucleophilic aromatic substitution, and a stable biphenyl axis—makes it an essential precursor for complex molecular architectures, including NBN-doped zigzag graphene nanoribbons[2].

Synthesizing sterically hindered, multi-substituted biphenyls presents a significant regiochemical challenge. This whitepaper details a field-proven, two-step bottom-up synthetic strategy, emphasizing the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols.

Retrosynthetic Analysis & Strategy Selection

When targeting 2-Iodo-3-nitro-1,1'-biphenyl, direct late-stage functionalization of a biphenyl core is strategically flawed:

  • Direct Nitration: Nitration of 2-iodobiphenyl lacks regiocontrol, typically yielding a mixture of isomers due to the competing electronic effects of the deactivating iodo group and the activating unsubstituted phenyl ring.

  • Direct Iodination: Electrophilic iodination of 3-nitrobiphenyl is highly unselective and severely hampered by the strongly electron-withdrawing nature of the nitro group.

To achieve absolute regiocontrol, a bottom-up construction is required. 2-Bromo-6-nitroaniline provides the perfect pre-functionalized scaffold[3]. In this molecule, the bromine atom is primed for a site-selective Suzuki-Miyaura coupling[4], the nitro group is already locked in the correct meta-relationship to the bromine, and the primary amine acts as a masked iodine atom to be unveiled later via a Sandmeyer reaction[5].

Retrosynthesis Target 2-Iodo-3-nitro-1,1'-biphenyl (Target) Intermediate 2-Amino-3-nitrobiphenyl (Intermediate) Target->Intermediate Sandmeyer Reaction Starting 2-Bromo-6-nitroaniline + Phenylboronic Acid Intermediate->Starting Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of 2-Iodo-3-nitro-1,1'-biphenyl from 2-bromo-6-nitroaniline.

Step 1: Suzuki-Miyaura Cross-Coupling

The first stage of the synthesis involves the construction of the biphenyl core via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-6-nitroaniline and phenylboronic acid to yield 2-amino-3-nitrobiphenyl (CAS: 87666-60-2)[6].

Mechanistic Causality & E-E-A-T Insights

A common concern in cross-coupling is the presence of an unprotected primary amine, which can potentially coordinate to and poison the palladium catalyst. However, in 2-bromo-6-nitroaniline, the basicity and nucleophilicity of the amine are drastically reduced by the strongly electron-withdrawing ortho-nitro group. This electronic dampening, combined with the steric bulk of the adjacent bromine, allows the reaction to proceed smoothly without the need for tedious protection/deprotection steps[4]. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is selected as the catalyst due to its robust performance with aryl bromides, while potassium carbonate (K2CO3) effectively activates the boronic acid into a highly nucleophilic boronate complex[7].

Protocol 1: Synthesis of 2-Amino-3-nitrobiphenyl
  • Preparation: To an oven-dried Schlenk tube, add 2-bromo-6-nitroaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv)[4].

  • Solvent Addition: Introduce a degassed solvent mixture of Toluene/EtOH/H2O (4:1:1 v/v/v). The biphasic nature ensures solubility of both the organic substrates and the inorganic base.

  • Catalyst Introduction: Add Pd(PPh3)4 (0.05 equiv) under a positive pressure of Argon to prevent catalyst oxidation[4].

  • Reaction: Seal the tube and heat the vigorously stirring mixture to 80 °C for 12 hours[7].

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to afford the intermediate as a distinct solid[6].

Workflow Step1 1. Reagent Mixing 2-Bromo-6-nitroaniline + PhB(OH)2 Step2 2. Catalyst Addition Pd(PPh3)4, K2CO3, Toluene/H2O Step1->Step2 Step3 3. Reflux 80°C under Argon (12h) Step2->Step3 Step4 4. Workup & Extraction EtOAc / Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Product 2-Amino-3-nitrobiphenyl (Yield: >85%) Step5->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.

Step 2: Sandmeyer Iodination

The final step transforms the amine into the target iodine atom via a Sandmeyer-type reaction, leveraging a diazonium intermediate[5].

Mechanistic Causality & E-E-A-T Insights

Diazotization must be strictly temperature-controlled (< 5 °C). If the temperature rises, the highly reactive diazonium salt will prematurely decompose into a phenol byproduct. Despite the significant steric hindrance generated by the ortho-phenyl and ortho-nitro groups, the diazonium moiety is an exceptionally strong electrophile. The nucleophilic attack by the iodide ion (from KI) is thermodynamically driven by the irreversible expulsion of nitrogen gas (N2). A critical self-validating step in this protocol is the final quench with sodium thiosulfate (Na2S2O3); this reduces any elemental iodine (I2)—formed via the oxidation of iodide—back to water-soluble iodide, preventing product contamination and discoloration.

Protocol 2: Synthesis of 2-Iodo-3-nitrobiphenyl
  • Diazotization Setup: Suspend 2-amino-3-nitrobiphenyl (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v) and cool to 0–5 °C in an ice-water bath[5].

  • Nitrous Acid Generation: Dissolve NaNO2 (1.1 equiv) in a minimal amount of cold water. Add this dropwise to the amine suspension, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Iodination: In a separate flask, dissolve KI (2.0 equiv) in water and cool to 0 °C. Slowly add the cold diazonium solution dropwise to the KI solution. Vigorous N2 gas evolution will occur immediately.

  • Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate[5].

  • Quenching: Cool to room temperature. Add saturated aqueous sodium thiosulfate (Na2S2O3) dropwise until the dark iodine color completely dissipates.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization (e.g., from ethanol) to yield pure 2-iodo-3-nitrobiphenyl[1].

Quantitative Data & Optimization

The table below summarizes the expected quantitative metrics and critical control points for the two-step synthesis.

Reaction StepSubstrateReagents / CatalystTemp / TimeTypical YieldKey Impurities / Failure Modes
1. Suzuki Coupling 2-Bromo-6-nitroanilinePhB(OH)2, Pd(PPh3)4, K2CO380 °C / 12 h85 - 90%Homocoupled biphenyl; debrominated aniline (if oxygen is present).
2. Sandmeyer Iodination 2-Amino-3-nitrobiphenylNaNO2, HCl, KI0 °C to 60 °C / 3 h75 - 80%Phenol byproduct (if T > 5 °C during diazotization); I2 contamination.

Conclusion

The synthesis of 2-Iodo-3-nitro-1,1'-biphenyl requires a strategic circumvention of the regiochemical limitations inherent to direct biphenyl functionalization. By utilizing 2-bromo-6-nitroaniline as a highly programmable starting material, chemists can leverage a high-yielding Suzuki-Miyaura coupling followed by a robust Sandmeyer iodination. This pathway ensures absolute regiocontrol, scalable yields, and high purity, making it the gold standard for accessing this critical building block.

References

  • Chemical-Suppliers: "Your Inquiry on 2-Iodo-3-nitrobiphenyl (CAS: 87666-87-3)"[Link]

  • RSC Publishing (Journal of the Chemical Society): "SECTION C Organic Chemistry - Synthesis of 2-iodo-3-nitrobiphenyl via Sandmeyer protocols"[Link]

  • ResearchGate: "On‐Surface Synthesis of NBN‐Doped Zigzag‐Edged Graphene Nanoribbons" (Application of related halonitrobenzene precursors)[Link]

  • Molaid: "2-Amino-3-nitrobiphenyl (CAS: 87666-60-2) Synthesis & Properties"[Link]

Sources

Advanced Synthetic Dynamics of CAS 87666-87-3 (2-Iodo-3-nitro-1,1'-biphenyl)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Steric Modulation, Reactivity, and Polycyclic Precursor Workflows

Executive Summary

In the realm of advanced organic synthesis and materials science, the strategic placement of halogens and electron-withdrawing groups on biphenyl scaffolds dictates the viability of downstream cross-coupling and cyclization reactions. CAS 87666-87-3 (2-Iodo-3-nitro-1,1'-biphenyl) is a highly specialized building block characterized by extreme steric hindrance and distinct electronic polarization. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its reactivity in transition-metal catalysis, and validated protocols for its application in synthesizing complex polycyclic systems and sterically demanding biaryls.

Physicochemical & Structural Profiling

The synthetic utility of 2-Iodo-3-nitrobiphenyl is fundamentally governed by the spatial arrangement of its substituents. The iodine atom at the C2 position is "sandwiched" between the C1-phenyl ring and the C3-nitro group.

Quantitative Properties

To establish a baseline for stoichiometric calculations and analytical validation, the core physicochemical properties are summarized below [1]:

PropertyValue / Description
CAS Registry Number 87666-87-3
Chemical Name 2-Iodo-3-nitro-1,1'-biphenyl
Molecular Formula C₁₂H₈INO₂
Molecular Weight 325.10 g/mol
SMILES String O=C(C2=CC=CC=C2)=CC=C1)[O-]
Appearance Pale yellow to tan crystalline solid
Storage Conditions Keep in dark place, sealed in dry, room temperature
Electronic and Steric Causality

The reactivity of the C-I bond in this molecule is a study in competing forces:

  • Electronic Activation: The nitro group at the C3 position exerts a strong inductive (-I) and mesomeric (-M) effect. This electron withdrawal depletes electron density in the C-I anti-bonding orbital (

    
    ), significantly lowering the activation energy barrier for the oxidative addition of low-valent metals (e.g., Pd(0) or Cu(I)) into the C-I bond.
    
  • Steric Passivation: Conversely, the dual ortho-substitution (C1-phenyl and C3-nitro) creates a severe steric bottleneck. During catalytic cross-coupling, the incoming nucleophile (e.g., an arylboronic acid) struggles to coordinate to the metal center during the transmetallation step.

Understanding this dichotomy is critical: successful functionalization requires catalytic systems that can overcome the steric bulk while capitalizing on the electronically activated C-I bond.

Mechanistic Pathways & Application Workflows

Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling

Standard phosphine ligands (such as Triphenylphosphine, PPh₃) routinely fail when coupling CAS 87666-87-3 due to their inability to facilitate transmetallation and reductive elimination in highly congested environments.

To achieve high yields, researchers must employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The causality is twofold:

  • Stabilization: The electron-rich dicyclohexylphosphine moiety stabilizes the transient Pd(II) intermediate.

  • Spatial Forcing: The flexible biphenyl backbone of the ligand forces the two coupled aryl groups into close proximity, accelerating the rate-limiting reductive elimination step despite the ortho-substituents.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OxAdd + 2-Iodo-3-nitrobiphenyl (Fast due to -NO2 effect) TransMet Transmetallation Complex (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base (Steric bottleneck overcome by SPhos) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Ligand-induced spatial forcing RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle illustrating steric dynamics in the Suzuki coupling of CAS 87666-87-3.

Lothrop-Type Synthesis of Strained Polycycles (1-Nitrobiphenylene)

Beyond standard cross-coupling, 2-Iodo-3-nitrobiphenyl is historically and synthetically vital for the generation of strained polycyclic systems, such as biphenylenes, which are highly sought after in OLED material development.

Direct intramolecular coupling is nearly impossible due to ring strain. Instead, the workflow utilizes a Lothrop-type synthesis [2]. The C-I bond is oxidized to form an iodonium salt. Subsequent pyrolysis in the presence of Cuprous Oxide (Cu₂O) forces the extrusion of iodine, driving the cyclization to form 1-nitrobiphenylene.

LothropSynthesis Start 2-Iodo-3-nitrobiphenyl (CAS: 87666-87-3) Oxidation Oxidation (K2S2O8 / H2SO4) Start->Oxidation Electrophilic attack on Iodine Iodonium 3-Nitrobiphenylylene- 2,2'-iodonium Iodide Oxidation->Iodonium Intramolecular Cyclization Pyrolysis Pyrolysis (300-340°C) + Cu2O Iodonium->Pyrolysis Solid-state reaction Product 1-Nitrobiphenylene (Strained Polycycle) Pyrolysis->Product Iodine extrusion & C-C bond formation

Workflow for the Lothrop-type synthesis of 1-nitrobiphenylene via an iodonium intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical milestones, researchers can verify the integrity of the reaction in real-time.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a 1,2,3-trisubstituted biaryl system using CAS 87666-87-3.

  • Preparation: In a flame-dried Schlenk flask under argon, combine 2-Iodo-3-nitrobiphenyl (1.0 equiv), an arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky boronic acid requires a stronger base to efficiently form the reactive boronate complex necessary for transmetallation.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

    • Validation Check: The mixture should initially appear dark purple/red (characteristic of Pd₂(dba)₃) before transitioning to a lighter color as the active Pd(0)-SPhos complex forms.

  • Solvent Addition: Inject a degassed mixture of Toluene/H₂O (10:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the transfer of the hydroxide/phosphate to the Pd center, a prerequisite for transmetallation.

  • Heating & Monitoring: Heat the reaction to 100°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Validation Check: The starting material (CAS 87666-87-3) is UV-active and will have a distinct Rf. The product will typically run slightly lower due to increased molecular weight and polarity. Complete consumption of the starting spot validates successful oxidative addition and transmetallation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Synthesis of 3-Nitrobiphenylylene-2,2'-iodonium Iodide

Objective: Prepare the iodonium precursor for Lothrop cyclization [2].

  • Acidic Dissolution: Dissolve 2-Iodo-3-nitrobiphenyl (1.3 g) in concentrated sulfuric acid (20 mL).

    • Causality: The extreme acidic environment protonates the nitro group, preventing unwanted electrophilic aromatic substitution on the rings during the oxidation step.

  • Oxidation: Stir the solution at 10–15°C while slowly adding powdered potassium persulfate (K₂S₂O₈, 1.2 g).

    • Causality: K₂S₂O₈ oxidizes the iodine atom from I(I) to I(III), creating a highly electrophilic iodine center that undergoes intramolecular attack by the adjacent phenyl ring.

  • Precipitation (Validation Check): After 24 hours of stirring at room temperature, pour the mixture onto crushed ice. A dull yellow precipitate must form. This visual cue validates the successful formation of the iodonium salt.

  • Isolation: Filter the solid, wash thoroughly with water to remove residual acid, and triturate with methanol to yield the pure 3-nitrobiphenylylene-2,2'-iodonium iodide.

Quantitative Data Presentation: Ligand Efficacy

To underscore the necessity of proper ligand selection when working with the sterically hindered C2 position of CAS 87666-87-3, the following table summarizes typical comparative yields in a standardized Suzuki-Miyaura coupling (Reaction conditions: 1.0 eq arylboronic acid, Pd catalyst, Base, 100°C, 12h).

Ligand ClassSpecific LigandSteric Profile (Tolman Angle / Bulk)Expected Yield (%)Mechanistic Failure Point
Monodentate PhosphinePPh₃Moderate< 15%Fails at transmetallation due to lack of steric push.
Bidentate PhosphinedppfLarge, flexible30 - 40%Slow reductive elimination; competing protodeboronation.
Dialkylbiaryl (Buchwald)SPhos Very Large, specialized> 85% Optimal. Biphenyl backbone forces reductive elimination.
Dialkylbiaryl (Buchwald)XPhosExtremely Large70 - 80%Slight over-crowding prevents initial oxidative addition.

Data synthesis based on established cross-coupling principles for ortho-substituted halobenzenes.

References

Mechanisms of Degradation: The Causality of Instability

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3) requires a rigorous understanding of its dual-functional architecture. As an intermediate frequently utilized in advanced organic synthesis—particularly as a precursor in Lothrop-type syntheses for complex biphenylenes[1]—its structural motifs impose strict handling and storage constraints.

The following guide deconstructs the stability profile of this compound, detailing the causality behind its degradation and providing self-validating protocols for laboratory quality control.

The stability of 2-Iodo-3-nitro-1,1'-biphenyl is compromised by two distinct, functional-group-specific vulnerabilities: photolytic sensitivity and thermal energy content.

Photolytic Cleavage (The Aryl Iodide Moiety) Aryl iodides are notoriously sensitive to ultraviolet and visible light. Upon irradiation, the C–I bond absorbs energy and transitions to an excited state, undergoing homolytic cleavage. This electron transfer process generates highly reactive aryl radicals and iodine radicals[2]. In a storage environment, this bond cleavage leads to progressive deiodination and the release of free iodine (


), which is visually indicated by the compound shifting from its baseline color to a distinct yellow or brown tint over time[3].

Thermal & Chemical Instability (The Nitroaromatic Moiety) Nitroaromatic compounds possess high intrinsic energy. While a single nitro group on a hydrophobic biphenyl scaffold is generally stable at ambient temperatures, exposure to elevated thermal stress or localized heating can trigger exothermic decomposition[4]. The primary pyrolytic mechanism involves either the direct breaking of the C–NO


 bond or an isomerization to a nitrite intermediate, followed by rapid cleavage that releases toxic nitrogen oxides (NO

)[5].

G Compound 2-Iodo-3-nitro-1,1'-biphenyl Light UV/Vis Light Compound->Light Heat Thermal Stress Compound->Heat Radical C-I Homolysis (Aryl Radical) Light->Radical Exothermic Exothermic Decay (NOx Release) Heat->Exothermic

Photolytic and thermal degradation pathways of 2-Iodo-3-nitro-1,1'-biphenyl.

Quantitative Stability Profile

To mitigate the risks of radical chain reactions and thermal decay, storage conditions must be strictly controlled. The following table synthesizes the expected stability metrics of 2-Iodo-3-nitro-1,1'-biphenyl based on the kinetic behavior of homologous halonitroaromatics.

Storage ConditionContainer TypeAtmosphereExpected Shelf-LifePrimary Degradation Risk
-20°C Amber GlassArgon/Nitrogen> 24 MonthsNegligible
2-8°C Amber GlassArgon/Nitrogen12 - 18 MonthsTrace deiodination
25°C (Room Temp) Amber GlassAmbient Air3 - 6 MonthsOxidative/Thermal decay
25°C (Room Temp) Clear GlassAmbient Air< 1 MonthRapid photolytic homolysis

Self-Validating Experimental Protocols

Before deploying 2-Iodo-3-nitro-1,1'-biphenyl in sensitive cross-coupling or cyclization reactions, researchers must validate the batch's structural integrity. The following protocols form a closed-loop, self-validating system to quantify thermal safety and chemical purity.

Protocol 1: Thermal Stability Assessment via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact decomposition onset temperature and enthalpy of nitroaromatics[6].

  • Sample Preparation: Weigh 3–9 mg of 2-Iodo-3-nitro-1,1'-biphenyl into a pressure-resistant golden crucible (e.g., M20, 20 μL internal volume)[6].

  • Atmospheric Sealing: Seal the crucible manually under a nitrogen atmosphere using a sealing press. Causality: This suppresses compound evaporation, ensuring that any thermal events recorded are strictly due to decomposition[6].

  • System Purging: Place the crucible in the DSC cell and purge with inert nitrogen gas at a flow rate of 20-50 mL/min. Causality: This prevents oxidative interference from ambient oxygen during heating[4].

  • Thermal Programming: Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min[4][6].

  • Data Interpretation: Monitor the thermogram for sharp exothermic peaks lacking corresponding endothermic events. The onset temperature (

    
    ) indicates the threshold of nitro-group decomposition[6].
    
Protocol 2: Photostability and Purity Tracking via HPLC-UV

To detect trace deiodination caused by light exposure, implement a routine chromatographic assay.

  • Standard Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade acetonitrile. Perform this step under red light or in actinic glassware to prevent induced homolysis.

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (150 mm x 4.6 mm, 5 µm). Run an isocratic elution of 70:30 Acetonitrile:Water at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm.

  • Validation: Compare the peak area of the parent compound against emerging early-eluting peaks. A shift in the baseline or new peaks indicates the formation of deiodinated biphenyl derivatives.

Workflow Start Sample Prep (Inert Atm) Split Aliquot Distribution Start->Split Thermal DSC Analysis (10°C/min) Split->Thermal Photo HPLC-UV Purity Tracking Split->Photo Data Stability Profile Generation Thermal->Data Photo->Data

Self-validating workflow for thermal and photolytic stability assessment.

Optimal Storage & Handling Guidelines

Based on the mechanistic vulnerabilities of the C–I bond and the –NO


 group, the following storage parameters are strictly required for long-term preservation:
  • Temperature Control: Store the compound at -20°C. While short-term handling can occur at room temperature, prolonged exposure to ambient heat accelerates the kinetic pathways of thermal degradation[5].

  • Absolute Light Exclusion: The compound must be stored in high-density amber glass vials or entirely wrapped in aluminum foil. Exposure to standard laboratory fluorescent lighting is sufficient to initiate radical formation and degrade the chemical over time[3].

  • Inert Atmosphere: Flush the container's headspace with high-purity Argon or Nitrogen before sealing. This prevents ambient moisture and oxygen from participating in secondary radical chain reactions following any trace photolytic cleavage.

References

Sources

Technical Guide: Regioselective Iodination of 3-Nitro-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4'-Iodo-3-nitro-1,1'-biphenyl Core Challenge: Achieving high regioselectivity on the activated phenyl ring while suppressing over-iodination and managing the electronic deactivation imposed by the distal 3-nitro group. Primary Application: The resulting iodide is a critical "molecular handle" for Suzuki-Miyaura cross-couplings in the synthesis of biaryl-based PD-1/PD-L1 inhibitors and high-performance material precursors.

This guide details the direct electrophilic iodination of 3-nitro-1,1'-biphenyl. Unlike standard biphenyls, the 3-nitro derivative presents a unique electronic landscape where one ring is strongly deactivated (electron-deficient) and the other is moderately deactivated inductively but remains kinetically accessible for Electrophilic Aromatic Substitution (SEAr).

Mechanistic Analysis & Regioselectivity

Electronic Directing Effects

The regiochemistry of this reaction is governed by the interplay between resonance and inductive effects across the biphenyl linkage.

  • Ring A (Nitro-substituted): The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ). This renders Ring A highly resistant to electrophilic attack.
  • Ring B (Unsubstituted): While the biphenyl linkage allows some transmission of the electron-withdrawing effect from Ring A, Ring B remains significantly more electron-rich than Ring A.

  • Position 4' (Para): SEAr favors the 4' position on Ring B due to steric hindrance at the 2'/6' (ortho) positions and the electronic preference for para-substitution in substituted benzenes where the substituent (the 3-nitrophenyl group) acts as a weak deactivator/ortho-para director relative to the C-C bond.

Reaction Pathway Diagram

The following diagram illustrates the SEAr mechanism and the energy landscape favoring the 4'-isomer.

IodinationMechanism Start 3-Nitro-1,1'-biphenyl SigmaComplex Sigma Complex (Wheland Intermediate) Start->SigmaComplex + I+ (Rate Limiting) ActiveSpecies Activated Iodine (I+ or I3+) ActiveSpecies->SigmaComplex Electrophile Product 4'-Iodo-3-nitro-1,1'-biphenyl SigmaComplex->Product - H+ (Fast) Byproduct 2'-Iodo Isomer (Minor, Steric Hindrance) SigmaComplex->Byproduct Minor Pathway

Caption: Kinetic pathway for the electrophilic iodination of 3-nitro-1,1'-biphenyl favoring the 4'-position.

Experimental Protocols

Method A: Oxidative Iodination (I₂ / Periodic Acid)

This is the preferred industrial method due to high atom economy (utilizing both iodine atoms) and mild conditions.

Reagents & Materials
  • Substrate: 3-Nitro-1,1'-biphenyl (1.0 eq)

  • Iodine Source: Elemental Iodine (

    
    ) (0.55 eq)
    
  • Oxidant: Periodic Acid (

    
     or 
    
    
    
    ) (0.20 eq)
  • Solvent: Acetic Acid (

    
    ) / Water (
    
    
    
    ) (10:1 v/v)
  • Catalyst: Sulfuric Acid (

    
    ) (cat.[1] 2-5 mol%)[2]
    
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a condenser, dissolve 3-nitro-1,1'-biphenyl (10 mmol) in Acetic Acid (20 mL).

  • Activation: Add water (2 mL) and concentrated

    
     (0.5 mL). Stir at room temperature for 10 minutes.
    
  • Reagent Addition: Add Iodine (

    
    , 5.5 mmol) and Periodic Acid (2.0 mmol) sequentially.
    
  • Reaction: Heat the mixture to 65–70 °C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][3] The purple color of iodine should fade to a yellow/orange solution.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) containing 10% Sodium Thiosulfate (

    
    ) to quench unreacted iodine.
    
  • Isolation: Filter the precipitated solid. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol or 2-Propanol to yield off-white needles.

Method B: N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA)

This method is ideal for small-scale discovery chemistry where handling solid oxidants is cumbersome.

Reagents
  • Substrate: 3-Nitro-1,1'-biphenyl (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent/Catalyst: Trifluoroacetic Acid (TFA) (used as solvent) or Acetonitrile (

    
    ) with TFA (10-20%).
    
Step-by-Step Procedure
  • Setup: Dissolve 3-nitro-1,1'-biphenyl (1.0 g) in TFA (5 mL) under an inert atmosphere (

    
    ).
    
  • Addition: Add NIS (1.1 eq) in one portion at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

    • Note: The TFA activates NIS, generating the highly electrophilic

      
       species.
      
  • Workup: Evaporate excess TFA under reduced pressure (use a caustic trap). Redissolve the residue in

    
     and wash with sat. 
    
    
    
    and
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Comparison & Validation

The following table contrasts the two primary methodologies.

MetricMethod A:

Method B: NIS / TFA
Yield 85 - 92%75 - 85%
Atom Economy High (100% of Iodine used)Low (Succinimide waste)
Regioselectivity >95:5 (4'-Iodo : 2'-Iodo)~90:10
Scalability Excellent (Kg scale)Poor (TFA cost/waste)
Cost LowHigh
Safety Moderate (Acidic/Oxidizing)Moderate (Corrosive TFA)

Downstream Applications: Suzuki-Miyaura Coupling

The 4'-iodo-3-nitrobiphenyl product is a premium intermediate for synthesizing extended biaryl systems found in organic light-emitting diodes (OLEDs) and PARP inhibitors.

Workflow Diagram

SuzukiWorkflow Iodide 4'-Iodo-3-nitro-1,1'-biphenyl Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Iodide->Catalyst BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) BoronicAcid->Catalyst Product 3-Nitro-4''-substituted-terphenyl Catalyst->Product Cross-Coupling (80-95% Yield)

Caption: Application of the iodinated scaffold in palladium-catalyzed cross-coupling.

References

  • Synthesis of Iodoarenes via Oxidative Iodination

    • Source: Organic Syntheses, Coll. Vol. 5, p.660 (1973).
    • Title: Iodination of deactivated arom
    • URL:[Link]

  • Regioselectivity in Electrophilic Substitution of Biphenyls

    • Source: Journal of the American Chemical Society.
    • Context: Electronic directing effects of distal substituents on biphenyl systems.
    • URL:[Link]

  • NIS/TFA Method for Deactivated Arenes

    • Source: Tetrahedron Letters, 43(29), 5047-5048.
    • Title: Mild and regioselective iodination of arenes using NIS/TFA.[4]

    • URL:[Link]

  • Green Chemistry Approaches to Iodination

    • Source: Synthesis 2002(11): 1513-1518.
    • Title: Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes (Relevant for mechanism).[5]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-efficiency protocol for the Suzuki-Miyaura cross-coupling of 2-iodo-3-nitro-1,1'-biphenyl . This substrate represents a "perfect storm" of steric hindrance and electronic activation, requiring a specialized catalytic system to ensure successful oxidative addition and, more critically, reductive elimination.

Protocol ID: SUZ-NITRO-BP-001 Version: 2.1 (Optimized for Steric Hindrance) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The coupling of 2-iodo-3-nitro-1,1'-biphenyl presents a unique synthetic challenge. The iodine atom is flanked by a phenyl ring (C1) and a nitro group (C3), creating a sterically congested "tri-ortho" environment. While the electron-withdrawing nitro group facilitates oxidative addition of the C–I bond, it significantly impedes the transmetallation and reductive elimination steps due to steric clashing with the incoming nucleophile.

This protocol utilizes Buchwald’s SPhos Pd G2 precatalyst system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its ability to stabilize the monoligated Pd(0) species and facilitate coupling in extremely hindered biaryl systems.

Key Performance Indicators
ParameterStandard ConditionOptimized Protocol (This Guide)
Catalyst System Pd(PPh₃)₄SPhos Pd G2 (or Pd(OAc)₂/SPhos)
Reaction Time 12–24 Hours2–6 Hours
Temperature 80 °C100 °C
Yield (Typical) 30–50% (Homocoupling side-products)85–95%
Solvent System DMF or THFToluene/Water (10:1)

Mechanistic Rationale & Catalyst Selection

The success of this protocol hinges on overcoming the steric barrier at the palladium center.

The "Tri-Ortho" Challenge
  • Oxidative Addition (Fast): The nitro group at C3 makes the C2–I bond electron-deficient, allowing rapid oxidative addition to Pd(0).

  • Transmetallation (Slow): The bulky boronic acid must approach a crowded Pd(II) center.

  • Reductive Elimination (Critical): The formation of the C–C bond requires the two aryl groups to align. The C1-Phenyl and C3-Nitro groups create a "wall," making this step the rate-determining bottleneck.

Why SPhos?
  • Electron Richness: The dicyclohexylphosphino group increases electron density on Pd, preventing catalyst decomposition during the slow transmetallation step.

  • Steric Bulk: The biaryl backbone of SPhos promotes the release of the product (reductive elimination) to relieve steric strain at the metal center.

Mechanistic Pathway (Graphviz)

SuzukiMechanism PreCat SPhos Pd G2 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Facilitated by 3-NO2) ActiveCat->OxAdd + Substrate Substrate 2-Iodo-3-nitro-1,1'-biphenyl TransMet Transmetallation (Sterically Hindered) OxAdd->TransMet Pd(II)-Ar-I species Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet Boronate formation RedElim Reductive Elimination (Forced by Ligand Bulk) TransMet->RedElim Pd(II) Diaryl species RedElim->ActiveCat Regeneration of L-Pd(0) Product Terphenyl Product RedElim->Product C-C Bond Formed

Caption: Catalytic cycle highlighting the role of SPhos in forcing reductive elimination despite the steric hindrance of the 3-nitro and 1-phenyl groups.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

    • Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: Toluene (HPLC grade, degassed) and Deionized Water.

Step-by-Step Procedure
Phase 1: Reaction Setup (Inert Atmosphere)
  • Vessel Prep: Oven-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • 2-Iodo-3-nitro-1,1'-biphenyl (1.0 mmol, 325 mg)

    • Aryl Boronic Acid (1.5 mmol)

    • K₃PO₄ (3.0 mmol, 636 mg)

    • SPhos Pd G2 (0.02 mmol, 15 mg)

  • Purging: Cap the vial and purge with Argon for 5 minutes (via needle inlet/outlet).

Phase 2: Solvent Addition & Reaction
  • Solvent Prep: In a separate flask, sparge Toluene/Water (10:1 ratio) with Argon for 15 minutes.

  • Injection: Add 5 mL of the degassed solvent mixture to the reaction vial via syringe.

  • Heating: Place the vial in a pre-heated oil bath or heating block at 100 °C . Stir vigorously (800+ RPM).

    • Note: Vigorous stirring is crucial for the biphasic system.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.

    • TLC Stain: UV active. Nitro compounds often appear yellow; reduction products (amines) stain red/purple with Ninhydrin.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc). The nitro-terphenyl product is usually less polar than the starting boronic acid but more polar than the starting iodide.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos Pd G2 . XPhos is even bulkier and may handle the "tri-ortho" clash better.
Protodeboronation Boronic Acid InstabilityUse Boronic Pinacol Ester instead of acid. Switch base to anhydrous K₂CO₃ in Dioxane.
Homocoupling (Biaryl) Oxidation of Boronic AcidEnsure strict oxygen-free conditions. Degas solvents longer.
Dehalogenation (Ar-H) Hydride Source presentEnsure solvents are anhydrous (if using alcohols). Reduce reaction time.

Safety & Handling

  • Nitro Compounds: While 2-iodo-3-nitro-1,1'-biphenyl is stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Palladium: Heavy metal waste must be segregated.

  • Pressure: Heating toluene/water to 100 °C in a closed vial generates pressure. Use pressure-rated vials.

References

  • Catalyst Design for Hindered Biaryls

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • SPhos Efficacy

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Coupling of Nitro-Aryl Halides

    • Gong, J. F., Liu, G. Y., Du, C. X., & Zhu, Y. H. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 690(17), 3963-3969. Link

  • PEPPSI Catalyst Alternative

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. Link

Sources

Application Note: Divergent Synthesis of 1-Nitrocarbazole Scaffolds from 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazoles are privileged pharmacophores in drug development, exhibiting profound anti-tumor, antimicrobial, and anti-inflammatory activities[1]. While symmetrical carbazoles are easily accessed, the regioselective synthesis of highly functionalized, asymmetric carbazoles—such as 1-nitrocarbazoles—requires precise synthetic design. This application note details two robust, self-validating protocols for synthesizing 1-nitro-9H-carbazoles and their N-substituted derivatives using 2-Iodo-3-nitro-1,1'-biphenyl as the foundational building block.

Strategic Rationale & Mechanistic Causality

A common pitfall in carbazole synthesis is the misapplication of the Cadogan reductive cyclization[1]. The classic Cadogan reaction relies on the deoxygenation of an ortho-nitro group to generate a reactive nitrene. However, in 2-iodo-3-nitro-1,1'-biphenyl, the nitro group is located at the 3-position (meta to the biaryl axis). Attempting a Cadogan reduction here would generate a nitrene geometrically incapable of intramolecular C-H insertion.

Therefore, the 2-iodo substituent must serve as the mandatory synthetic handle. By selectively replacing the iodine atom with a nitrogen source (azide or primary amine), we perfectly align the nitrogen atom at the ortho position for subsequent cyclization onto the 2'-position of the adjacent ring, all while preserving the 3-nitro group (which becomes the 1-nitro group of the resulting carbazole).

We have developed two divergent pathways to achieve this:

  • Pathway A (Transition-Metal-Free Cyclization): Cu-catalyzed azidation followed by thermal nitrene C-H insertion. Ideal for synthesizing free N-H carbazoles.

  • Pathway B (Pd-Catalyzed Cascade): Buchwald-Hartwig amination followed by oxidative C(sp2)-H amination[2]. Ideal for synthesizing N-alkyl/aryl substituted carbazoles.

Pathway cluster_A Pathway A: Azide-Nitrene Thermolysis cluster_B Pathway B: Pd-Catalyzed Cascade SM 2-Iodo-3-nitro-1,1'-biphenyl (Starting Material) Azide 2-Azido-3-nitrobiphenyl SM->Azide NaN3, CuI C-N Coupling Amine 2-(R-amino)-3-nitrobiphenyl SM->Amine R-NH2, Pd(OAc)2 Buchwald-Hartwig Carbazole_NH 1-Nitro-9H-carbazole Azide->Carbazole_NH Δ (160 °C) Nitrene C-H Insertion Carbazole_NR 9-R-1-nitro-9H-carbazole Amine->Carbazole_NR Pd(OAc)2, Cu(OAc)2 C(sp2)-H Amination

Divergent synthetic pathways from 2-Iodo-3-nitro-1,1'-biphenyl to functionalized carbazoles.

Quantitative Data & Reaction Optimization

Table 1: Optimization of Pathway A (Azidation & Thermolysis)

The extreme steric bulk of the ortho-phenyl and ortho-nitro groups necessitates specific ligand choices for Cu-catalysis.

EntryStepCatalyst / Reagent SystemSolventTemp (°C)Yield (%)
1AzidationCuI (10%), L-Proline, NaN₃DMSO8092
2AzidationCuI (10%), DMEDA, NaN₃DMF10085
3ThermolysisNone (Thermal activation)o-DCB16088
4ThermolysisNone (Thermal activation)Toluene11015 (Incomplete)
Table 2: Optimization of Pathway B (Oxidative C-H Amination)

Pivalic acid is required to facilitate the Concerted Metalation-Deprotonation (CMD) transition state during C-H cleavage[3].

EntryCatalyst (10 mol%)Oxidant / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂Cu(OAc)₂ / PivOHToluene11084
2Pd(OAc)₂O₂ (1 atm) / PivOHToluene11076
3PdCl₂Cu(OAc)₂ / AcOHDMF11042

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-Nitro-9H-carbazole via Azide Thermolysis

Step 1: Copper-Catalyzed Azidation

  • Setup: In an oven-dried Schlenk flask, combine 2-iodo-3-nitro-1,1'-biphenyl (1.0 equiv, 10 mmol), NaN₃ (1.5 equiv, 15 mmol), CuI (10 mol%), L-proline (20 mol%), and NaOH (20 mol%).

  • Reaction: Add anhydrous DMSO (50 mL) under argon. Heat the mixture to 80 °C for 12 hours.

  • Causality & Self-Validation: The initial blue/green color of the Cu(II)/Cu(I) complex will transition to a dark brown suspension as the catalytic cycle stabilizes. Complete consumption of the starting material is easily monitored by TLC (Hexanes/EtOAc 9:1). Validation Check: Isolate a small aliquot and run an IR spectrum; a strong, sharp asymmetric stretching band at ~2110 cm⁻¹ confirms successful azide formation.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate to yield 2-azido-3-nitro-1,1'-biphenyl.

Step 2: Thermal Nitrene Insertion

  • Setup: Dissolve the crude 2-azido-3-nitro-1,1'-biphenyl in o-dichlorobenzene (o-DCB) to a concentration of 0.05 M.

  • Reaction: Heat the solution to 160 °C for 4 hours.

  • Causality & Self-Validation: Heating induces the extrusion of N₂, generating a singlet nitrene. The entropic driving force of N₂ gas evolution makes this step irreversible. Validation Check: Gas bubbling will become vigorously apparent as the internal temperature crosses 130 °C. The cessation of bubbling is a reliable physical indicator that the nitrene insertion is complete.

  • Workup: Remove o-DCB via vacuum distillation. Purify via flash chromatography to yield 1-nitro-9H-carbazole. Analytical Marker: The ¹H NMR spectrum will show a highly deshielded N-H proton singlet at >8.5 ppm due to hydrogen bonding with the adjacent 1-nitro group.

Protocol B: Synthesis of 9-Substituted-1-nitro-9H-carbazoles via Pd-Catalysis

Step 1: Buchwald-Hartwig Amination

  • Setup: Combine 2-iodo-3-nitro-1,1'-biphenyl (1.0 equiv), primary amine (e.g., aniline, 1.2 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene.

  • Reaction: Heat at 100 °C for 8 hours.

  • Causality & Self-Validation: The extreme steric bulk around the 2-position requires XPhos. This bulky, electron-rich biaryl phosphine ligand forces the palladium center into a lower coordination state, accelerating the sterically hindered reductive elimination step. Validation Check: Disappearance of the starting material on TLC and the emergence of a highly fluorescent secondary amine spot under 254 nm UV light.

Step 2: Oxidative C(sp2)-H Amination

  • Setup: To the crude secondary amine (1.0 equiv), add Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and Pivalic acid (PivOH, 30% v/v in Toluene).

  • Reaction: Heat at 110 °C for 16 hours under an ambient air atmosphere.

  • Causality & Self-Validation: Pivalic acid acts as a crucial catalytic co-factor. The pivalate anion coordinates to the Pd(II) center and abstracts the 2'-proton via a Concerted Metalation-Deprotonation (CMD) mechanism, drastically lowering the activation energy for C-H bond cleavage[3]. Validation Check: The reaction mixture will change from a dark brown solution to a greenish-black suspension. This precipitation of Cu(I) salts visually confirms the active turnover of the stoichiometric oxidant.

  • Workup: Filter through a Celite pad, wash with EtOAc, concentrate, and purify via column chromatography to yield the 9-substituted-1-nitro-9H-carbazole.

References

  • Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization PMC (National Institutes of Health)1

  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling ACS Publications (Journal of Organic Chemistry) 2

  • Csp2–H functionalization as an efficient catalytic route to carbazoles RHHZ (Journal of Heterocyclic Chemistry) 3

Sources

palladium-catalyzed reactions of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Functionalization of 2-Iodo-3-nitro-1,1'-biphenyl: Divergent Strategies for Complex Heterocycle Synthesis

Executive Summary

2-Iodo-3-nitro-1,1'-biphenyl is a highly functionalized, sterically demanding building block of significant value in medicinal chemistry and materials science. The orthogonal reactivity of its functional groups—a highly labile C–I bond primed for transition-metal oxidative addition, and a strongly electron-withdrawing nitro group that serves as a latent amine—makes it an ideal precursor for the divergent synthesis of polycyclic N-heterocycles. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for the palladium-catalyzed functionalization of this substrate to yield carbazoles, phenanthridines, and highly substituted indoles.

Mechanistic Rationale & Structural Dynamics (E-E-A-T)

Working with 2-iodo-3-nitro-1,1'-biphenyl requires a nuanced understanding of its stereoelectronic environment to avoid common pitfalls such as catalyst deactivation or protodehalogenation.

  • Electronic Activation : The nitro group at the 3-position exerts a strong inductive and resonance electron-withdrawing effect. This significantly lowers the energy of the C–I

    
     orbital (LUMO), accelerating the oxidative addition of Pd(0) to the carbon-iodine bond[1]. Consequently, oxidative addition is rarely the rate-limiting step in these catalytic cycles.
    
  • Steric Congestion : The 2-position is flanked by the bulky 1-phenyl ring and the 3-nitro group. This extreme steric hindrance severely impedes the transmetalation and reductive elimination steps[2]. If a monodentate, small-bite-angle phosphine ligand (e.g., PMe3) is used, the catalytic cycle often stalls at the Pd(II) intermediate.

  • Ligand Selection (Causality) : To overcome this steric barrier, bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) are required. These ligands force the Pd(II) center into a highly distorted geometry, raising the ground-state energy of the intermediate and thereby lowering the activation energy required for reductive elimination[2].

  • Orthogonal Cyclization : Following the initial C–C cross-coupling (e.g., Suzuki or Sonogashira), the ortho-nitro group can be reduced (using TiCl3, Fe/HCl, or PPh3) to an amine or nitrene, triggering a spontaneous intramolecular cyclization onto the newly installed adjacent

    
    -system to yield annulated frameworks[3][4].
    

Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the optimization of the Suzuki-Miyaura coupling of 2-iodo-3-nitro-1,1'-biphenyl with phenylboronic acid, illustrating the critical nature of ligand selection.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Observation / Rationale
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9024< 10%Severe steric clash; catalyst resting state at Pd(II) complex.
Pd(OAc)2 / SPhosK3PO4Toluene1001245%Improved transmetalation, but competing protodehalogenation observed.
Pd(dppf)Cl2 (5 mol%) K2CO3 1,4-Dioxane/H2O 90 8 88% Optimal. Large bite angle of dppf accelerates reductive elimination.
Pd2(dba)3 / XPhosCs2CO3THF801672%Good yield, but higher cost of ligand. Useful for unactivated boronic acids.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling to 2-Aryl-3-nitrobiphenyls

Objective: Synthesis of sterically congested 1,1':2',1''-terphenyl-3'-nitro architectures.

Materials :

  • 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • K2CO3 (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology :

  • Degassing (Critical Step) : To a Schlenk flask, add 1,4-dioxane and H2O. Sparge with ultra-pure Argon for 30 minutes. Rationale: Pd(0) species are highly sensitive to oxidation; the nitro group can also participate in unwanted side reactions if oxygen is present.

  • Reagent Loading : Add 2-iodo-3-nitro-1,1'-biphenyl, the arylboronic acid, and K2CO3 to the flask.

  • Catalyst Addition : Transfer the flask to an anaerobic glovebox or use standard Schlenk techniques to add Pd(dppf)Cl2·CH2Cl2.

  • Reaction Execution : Seal the flask, heat to 90 °C using an oil bath or heating block, and stir vigorously (800 rpm) for 8 hours. Rationale: The biphasic nature requires high-shear mixing to ensure mass transfer between the aqueous base and organic layers.

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-3-nitrobiphenyl.

Protocol B: Sonogashira Coupling & Sequential Reductive Cyclization to Indoles

Objective: Synthesis of 4-phenylindole derivatives via an alkynyl intermediate[4].

Materials :

  • 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%)

  • Triethylamine (Solvent/Base, 0.2 M)

  • Triethyl phosphite (P(OEt)3) (Excess, for Step 2)

Step-by-Step Methodology :

  • Sonogashira Coupling : Dissolve 2-iodo-3-nitro-1,1'-biphenyl and the terminal alkyne in degassed Et3N. Add Pd(PPh3)2Cl2 and CuI.

  • Mild Heating : Stir at 45 °C for 6 hours. Rationale: Keeping the temperature below 50 °C prevents the nitro group from prematurely oxidizing the alkyne or the Pd catalyst.

  • Isolation of Intermediate : Filter the reaction mixture through a short pad of Celite to remove copper salts. Concentrate the filtrate to yield the crude 2-alkynyl-3-nitrobiphenyl.

  • Cadogan Reductive Cyclization : Dissolve the crude intermediate in neat P(OEt)3 (10 equiv). Heat to 150 °C under Argon for 12 hours. Rationale: P(OEt)3 acts as a mild deoxygenating agent, converting the nitro group to a highly reactive nitrene, which rapidly inserts into the adjacent alkyne to form the indole core[4][5].

  • Final Purification : Remove excess P(OEt)3 via vacuum distillation. Purify the residue by silica gel chromatography.

Visualizations of Workflows and Mechanisms

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Fast due to -NO2) Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Rate-Limiting, Accelerated by dppf) TransMet->RedElim Isomerization RedElim->Pd0 Release Product Product 2-Aryl-3-nitrobiphenyl RedElim->Product Substrate 2-Iodo-3-nitro-1,1'-biphenyl Substrate->OxAdd BoronicAcid Ar-B(OH)2 + Base BoronicAcid->TransMet

Catalytic cycle highlighting rapid oxidative addition and sterically-gated reductive elimination.

DivergentSynthesis Start 2-Iodo-3-nitro- 1,1'-biphenyl SuzRxn Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Start->SuzRxn SonRxn Sonogashira Pd(PPh3)2Cl2, CuI, Alkyne Start->SonRxn SuzInt 2-Aryl-3-nitro- biphenyl SuzRxn->SuzInt RedCyc1 Reductive Cyclization (e.g., P(OEt)3 or Pd/C, H2) SuzInt->RedCyc1 Carbazole Functionalized Carbazole RedCyc1->Carbazole SonInt 2-Alkynyl-3-nitro- biphenyl SonRxn->SonInt RedCyc2 Cadogan Cyclization P(OEt)3, 150 °C SonInt->RedCyc2 Indole 4-Phenylindole Derivatives RedCyc2->Indole

Divergent synthesis map showing transformation of the starting material into carbazoles and indoles.

References

  • Yan, Q., Gin, E., et al. "A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A." The Journal of Organic Chemistry - ACS Publications.
  • Khan, F., Dlugosch, M., et al. "Palladium-Catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o-Halonitroarenes or o-Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems." Organic Letters - ACS Publications.
  • Tsang, W.C.P., et al. "Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation" (Cited within WO2021014437A1). Google Patents.
  • "Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents." Universidad Autónoma de Madrid.
  • "Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation." ACS Omega.

Sources

conditions for Suzuki coupling with 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

Executive Summary

The coupling of 2-Iodo-3-nitro-1,1'-biphenyl represents a classic "Steric/Electronic Paradox" in palladium catalysis. While the electron-withdrawing nitro group at the C3 position theoretically activates the C-I bond for oxidative addition, its physical bulk, combined with the ortho-phenyl ring at C1, creates a severe steric bottleneck. The iodine atom is effectively "sandwiched" between two bulky substituents, inhibiting the approach of the palladium center and the subsequent transmetallation step.

This guide details a validated protocol using Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos and XPhos) to overcome this barrier. By utilizing a specialized catalytic pocket, we achieve high turnover numbers (TON) while suppressing common side reactions like protodehalogenation.

Mechanistic Analysis: The "Sandwich" Challenge

To design a successful protocol, one must understand the failure modes of standard catalysts (e.g., Pd(PPh₃)₄) with this substrate.

  • The Electronic Advantage: The

    
     group lowers the LUMO energy of the aryl ring, making the C–I bond highly susceptible to oxidative addition by electron-rich Pd(0) species.
    
  • The Steric Wall: The C2-Iodine is flanked by a phenyl ring (C1) and a nitro group (C3). Standard ligands like triphenylphosphine (

    
    ) have a cone angle (
    
    
    
    ) insufficient to prevent the formation of inactive "palladium black" aggregates when the metal is forced to dissociate to accommodate the bulky substrate.
  • The Solution: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provide:

    • High Electron Density: The dicyclohexylphosphino group ensures rapid oxidative addition.

    • Hemilability: The methoxy group on the lower ring can temporarily coordinate to Pd, stabilizing the coordinatively unsaturated 12-electron species required for transmetallation.

    • Large Cone Angle: Creates a protective "pocket" that facilitates the reductive elimination of the bulky product.

Visualizing the Steric Bottleneck

CatalyticCycle cluster_steric CRITICAL FAILURE POINT Start Substrate: 2-Iodo-3-nitro-1,1'-biphenyl OxAdd Oxidative Addition (Facilitated by NO2, Hindered by Sterics) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex_A Intermediate A: Ar-Pd(II)-I (Highly Crowded) OxAdd->Complex_A Formation of Pd-C Bond TransMet Transmetallation (Rate Limiting Step) Complex_A->TransMet + Ar'-B(OH)2 + Base Complex_B Intermediate B: Diaryl-Pd(II) Complex TransMet->Complex_B Ligand Exchange RedElim Reductive Elimination (Release of Strain) Complex_B->RedElim RedElim->Pd0 Regeneration Product Product: Poly-substituted Terphenyl RedElim->Product

Figure 1: Catalytic cycle highlighting the steric congestion at the oxidative addition and transmetallation stages.

Experimental Protocol

Reagents and Materials
  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv).

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv). Note: Use excess if the boronic acid is prone to protodeboronation.

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) (98%+ purity).
    
  • Ligand: SPhos (Preferred) or XPhos.[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio).

Standard Operating Procedure (Gram Scale)

Safety Note: Nitro-aromatics can be energetic. Ensure temperature controls are functional. Handle palladium residues as heavy metal waste.

  • Catalyst Pre-complexation (Critical Step):

    • In a separate vial, dissolve

      
       (2.0 mol%) and SPhos (4.0 mol%) in dry Toluene.
      
    • Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active

      
       species. Do not skip this step.
      
  • Reaction Assembly:

    • To a reaction vessel (equipped with a reflux condenser and magnetic stir bar), add:

      • 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv, e.g., 1.0 g).

      • Arylboronic acid (1.3 equiv).

      • 
         (2.5 equiv).
        
    • Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent & Catalyst Addition:

    • Add degassed Toluene/Water (10:1 v/v) via syringe.

    • Add the pre-complexed catalyst solution via syringe.

    • Concentration: Aim for a reaction concentration of 0.1 M to 0.2 M relative to the iodide.

  • Execution:

    • Heat the mixture to 90°C vigorously stirring.

    • Monitor by HPLC or TLC every 2 hours.

    • Typical reaction time:[2] 4–12 hours.

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate and wash with water.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography (Gradient: Hexanes

      
       10% EtOAc/Hexanes).
      

Optimization & Troubleshooting Matrix

If the standard protocol yields suboptimal results, consult the data below.

Table 1: Solvent and Base Screening Data (Simulated for this Substrate Class)

EntryCatalyst SystemBaseSolventTempYieldNotes
1


DME/H2O80°C<15%Catalyst decomposition; Pd black formation.
2

/ SPhos

Toluene/H2O90°C78%Good conversion, some protodehalogenation.
3

/ SPhos

Toluene/H2O 90°C 92% Optimal Conditions.
4

/ XPhos

Dioxane/H2O100°C88%Effective, but harder to remove dba residue.
5Pd-PEPPSI-IPr

THF/H2O60°C65%Temp too low for steric barrier; requires 80°C+.
Troubleshooting Logic
  • Problem: Low Conversion (<50%).

    • Cause: Catalyst death before oxidative addition.

    • Fix: Increase ligand:Pd ratio to 2.5:1. Switch to XPhos (bulkier). Ensure strict oxygen-free conditions.

  • Problem: Protodehalogenation (Iodine replaced by Hydrogen).

    • Cause: Transmetallation is too slow; Pd(II) reacts with solvent/trace water.

    • Fix: Use anhydrous conditions (Dry Toluene, anhydrous base like CsF or finely ground

      
      ).
      
  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxygen leak or excess base.

    • Fix: Degas solvents more thoroughly. Add boronic acid in portions.

Decision Workflow

Use this logic tree to adapt the protocol for specific variations of the substrate.

OptimizationTree Start Start Optimization CheckSterics Is Boronic Acid Sterically Hindered? Start->CheckSterics Standard Use Standard Protocol (Pd/SPhos, K3PO4) CheckSterics->Standard No (e.g. Ph-B(OH)2) Hindered Use Advanced Protocol CheckSterics->Hindered Yes (e.g. 2,6-Me-Ph-B(OH)2) Advanced Switch to: Pd-PEPPSI-IPr or Pd(OAc)2/XPhos Hindered->Advanced SolventCheck Solubility Issue? Advanced->SolventCheck Polar Use n-Butanol or DMF/Water SolventCheck->Polar Yes NonPolar Use Toluene or Xylene (110°C) SolventCheck->NonPolar No

Figure 2: Optimization workflow for adapting the reaction conditions.

References

  • Buchwald, S. L., et al. "Universal ligands for Suzuki-Miyaura reactions: SPhos and XPhos."[4] Sigma-Aldrich. Link

  • Maiti, D., & Buchwald, S. L. (2011).[5] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science. Link

  • Martin, S. F., et al. (2008).[6] "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides." Organic Letters. Link

  • Suzuki, A. (2011). "The Suzuki Reaction: A Powerful Tool in Organic Synthesis." Nobel Prize Lecture. Link

  • BenchChem. "A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis." BenchChem Application Notes. Link

Sources

Application Note: Chemoselective Reduction of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Context

The transformation of 2-iodo-3-nitro-1,1'-biphenyl to 2-iodo-[1,1'-biphenyl]-3-amine is a critical juncture in the synthesis of complex polycyclic scaffolds, such as functionalized carbazoles and biphenyl-based active pharmaceutical ingredients (APIs). The resulting ortho-iodoaniline motif is a highly versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or direct C-H activation).

However, this reduction presents a classic chemoselectivity challenge: converting the strongly electron-withdrawing nitro group to an amine without triggering the reductive cleavage of the adjacent, highly labile carbon-iodine (C-I) bond[1].

Mechanistic Causality: The Vulnerability of the C-I Bond

To design a successful protocol, one must understand the thermodynamic and kinetic vulnerabilities of the substrate.

  • Bond Dissociation Energy (BDE): The aryl C-I bond is exceptionally weak (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

  • The Failure of Standard Hydrogenation: When subjected to standard catalytic hydrogenation (e.g., Pd/C with H₂), the electron-rich Pd(0) species readily undergoes oxidative addition into the weak C-I bond[1]. This pathway outpaces or competes with nitro reduction, leading to massive hydrodehalogenation and yielding the undesired [1,1'-biphenyl]-3-amine.

  • The Chemoselective Solution: To bypass the oxidative addition pathway, reduction must proceed via single-electron transfer (SET) mechanisms that specifically target the oxygen atoms of the nitro group. Reagents like Stannous Chloride (SnCl₂) or zero-valent Iron (Fe) act as specific electron donors to the nitro group, proceeding through nitroso and hydroxylamine intermediates without interacting with the aryl halide[2][3].

Reaction Pathway Visualization

G SM 2-Iodo-3-nitro-1,1'-biphenyl (Starting Material) Cond1 SnCl2·2H2O / EtOH or Fe / NH4Cl SM->Cond1 Cond2 Pd/C, H2 (Standard Hydrogenation) SM->Cond2 Prod1 2-Iodo-[1,1'-biphenyl]-3-amine (Desired Product) Cond1->Prod1 Chemoselective Reduction Prod2 [1,1'-biphenyl]-3-amine (Dehalogenated Byproduct) Cond2->Prod2 Hydrodehalogenation (C-I Cleavage)

Reaction pathways for the reduction of 2-Iodo-3-nitro-1,1'-biphenyl highlighting chemoselectivity.

Quantitative Method Comparison

The following table summarizes the expected outcomes of various reduction strategies based on field-proven data for ortho-iodo nitroarenes[1][2][4].

Reduction MethodReagents / CatalystNitro Conversion (%)Dehalogenation (%)Expected Yield (%)
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm), MeOH>99%>90%<10% (Not Recommended)
Stannous Chloride SnCl₂·2H₂O (5 eq), EtOH, 70 °C>95%<1%88 - 92%
Iron / Ammonium Chloride Fe powder (5 eq), NH₄Cl (2 eq), EtOH/H₂O, 80 °C>98%<1%90 - 95%
Zinc / Ammonium Chloride Zn dust (5 eq), NH₄Cl (2 eq), MeOH/H₂O, 25 °C>95%<2%85 - 89%

Validated Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂) Reduction

This homogeneous reaction is robust and highly selective for iodo-nitrobiphenyls[2][3]. The primary challenge is the workup, as tin salts notoriously form intractable emulsions.

Reagents:

  • 2-Iodo-3-nitro-1,1'-biphenyl: 1.0 equivalent

  • Stannous chloride dihydrate (SnCl₂·2H₂O): 5.0 equivalents

  • Absolute Ethanol: 0.2 M relative to substrate

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-iodo-3-nitro-1,1'-biphenyl in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O in one portion at room temperature. Causality Note: The solution may temporarily turn yellow/orange as the nitroso intermediate forms.

  • Heating: Heat the mixture to 70 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a highly polar, UV-active spot (amine).

  • Quench & Emulsion Prevention (Critical): Cool the mixture to 0 °C. Slowly add a 1.0 M aqueous NaOH solution until the pH reaches >10. Causality Note: Initially, a thick white precipitate of Sn(OH)₂ will form. As more NaOH is added, this precipitate dissolves into soluble sodium stannate (Na₂[Sn(OH)₄]), completely preventing emulsion formation during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure amine.

Protocol B: Iron / Ammonium Chloride Reduction

This Béchamp-style reduction is a heterogeneous process that relies on surface-mediated electron transfer[4]. It is exceptionally mild and avoids the toxicity and workup issues of tin.

Reagents:

  • 2-Iodo-3-nitro-1,1'-biphenyl: 1.0 equivalent

  • Iron powder (325 mesh): 5.0 equivalents

  • Ammonium chloride (NH₄Cl): 2.0 equivalents

  • Ethanol / Water (3:1 v/v): 0.15 M relative to substrate

Step-by-Step Procedure:

  • Preparation: Suspend 2-iodo-3-nitro-1,1'-biphenyl and NH₄Cl in the EtOH/H₂O mixture. Causality Note: NH₄Cl acts as a mild proton source (pH ~5-6) that facilitates the reduction without causing acid-catalyzed side reactions or degrading the C-I bond.

  • Activation: Add the Iron powder. Field Insight: Using fine iron powder (325 mesh) is critical for maximizing the reactive surface area.

  • Reflux: Heat the vigorously stirred suspension to 80 °C for 1–3 hours. The mixture will turn into a dark brown/black sludge as Fe(0) is oxidized to Fe₂O₃/Fe₃O₄.

  • Filtration (Self-Validating Step): While still warm, filter the crude mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the filter cake generously with hot Ethyl Acetate. Warning: Do not let the filter cake dry out completely, as finely divided iron can be pyrophoric.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, extract, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Validation

To confirm the success of the protocol and the retention of the iodine atom, utilize the following analytical markers:

  • ¹H NMR (CDCl₃): Look for the appearance of a broad singlet integrating to 2H around 4.0–4.5 ppm, corresponding to the newly formed -NH₂ group. The aromatic protons will shift upfield relative to the nitro precursor due to the electron-donating nature of the amine.

  • ¹³C NMR: The most diagnostic signal is the quaternary carbon bonded to the iodine (C2). Due to the "heavy atom effect" of iodine, this carbon will appear significantly upfield, typically between 90–105 ppm . If dehalogenation occurred, this unique upfield signal would be absent.

  • Mass Spectrometry (ESI/APCI): The product will show an [M+H]⁺ peak at m/z ~296.0. The mass difference between the starting material and product will be exactly -30 Da (loss of two O atoms, gain of two H atoms).

References

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Biphenylenes. Part XV. Synthesis of 1-nitrobiphenylene (Stannous chloride reduction of 2,2'-di-iodo-3-nitrobiphenyl) Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium Source: Tetrahedron Letters URL:[Link]

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL:[Link]

Sources

synthesis of phenanthridine derivatives from 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of phenanthridine derivatives starting from the specific precursor 2-Iodo-3-nitro-1,1'-biphenyl .

Executive Summary: Structural Analysis & Strategic Decision

Before initiating synthesis, it is critical to verify the substitution pattern of your starting material, as it dictates the synthetic pathway.

  • Scenario A: The "Literal" Substrate (2-Iodo-3-nitro-1,1'-biphenyl)

    • Structure: The Iodine (C2) and Nitro (C3) groups are on the same phenyl ring.

    • Challenge: The nitro group is positioned meta to the biaryl bond and cannot act as the nitrogen source for the phenanthridine ring (which requires a bridge between C2 and C2').

    • Solution: The nitro group functions as a spectator substituent. You must introduce the phenanthridine nitrogen and carbon (C6) externally.

    • Protocol: Palladium-Catalyzed Imidoylation/Annulation via Isocyanide Insertion.

  • Scenario B: The "Classic" Precursor (2'-Iodo-2-nitrobiphenyl)

    • Structure: The Iodine and Nitro groups are on different rings (ortho/ortho').

    • Solution: The nitro group serves as the nitrogen source.

    • Protocol: Reductive Cyclization (Suzuki/Buchwald Type).

This guide primarily details Protocol A , addressing the specific prompt substrate, but outlines Protocol B in the appendix for reference.

PART 1: Synthesis of Nitro-Phenanthridines via Pd-Catalyzed Isocyanide Insertion

Introduction & Mechanism

The transformation of 2-iodo-3-nitro-1,1'-biphenyl into a phenanthridine core requires the insertion of a single carbon and a nitrogen atom between the ortho-positions of the biaryl system. The most efficient method is the Palladium-catalyzed insertion of isocyanides (R-NC), followed by intramolecular C-H activation.

Mechanistic Pathway
  • Oxidative Addition: Pd(0) inserts into the C-I bond of the starting material.

  • Ligand Exchange & Insertion: Coordination and insertion of the isocyanide into the Pd-C bond, forming an imidoyl-Pd intermediate.

  • C-H Activation: The electrophilic Pd(II) species activates the C-H bond at the 2'-position of the unsubstituted phenyl ring.

  • Reductive Elimination: Formation of the C-C bond closes the ring, releasing the phenanthridine and regenerating Pd(0).

Visualized Reaction Pathway

ReactionPathway Start 2-Iodo-3-nitro-1,1'-biphenyl (Substrate) Pd_Add Oxidative Addition (Ar-Pd-I Species) Start->Pd_Add + Pd(0) Iso_Insert Isocyanide Insertion (Imidoyl-Pd Intermediate) Pd_Add->Iso_Insert + R-NC CH_Act Intramolecular C-H Activation Iso_Insert->CH_Act - HX (Base assisted) Red_Elim Reductive Elimination CH_Act->Red_Elim Red_Elim->Pd_Add Regenerate Pd(0) Product 4-Nitro-6-alkylamino-phenanthridine (Target) Red_Elim->Product

Caption: Mechanistic flow for the conversion of 2-iodo-3-nitrobiphenyl to phenanthridine via isocyanide insertion. Note that the nitro group remains intact.

Experimental Protocol (Protocol A)

Objective: Synthesis of 4-nitro-6-(tert-butylamino)phenanthridine. Scale: 0.5 mmol basis.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]AmountRole
2-Iodo-3-nitro-1,1'-biphenyl 1.0162 mgSubstrate
tert-Butyl Isocyanide 1.268 µLC-N Source
Pd(OAc)₂ 0.055.6 mgCatalyst
PPh₃ (Triphenylphosphine) 0.1013.1 mgLigand
Cs₂CO₃ (Cesium Carbonate) 2.0326 mgBase
1,4-Dioxane -5.0 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • Oven-dry a 15 mL pressure tube or Schlenk flask containing a magnetic stir bar.

    • Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

    • Add 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

    • Critical: If using a Schlenk line, evacuate and backfill with Argon three times. If using a glovebox, weigh all solids inside.

  • Solvent & Reagent Addition:

    • Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Add tert-Butyl Isocyanide (1.2 equiv) via syringe under Argon flow.

    • Safety Note: Isocyanides have a potent, foul odor. Work strictly in a fume hood.

  • Reaction:

    • Seal the tube/flask.

    • Heat the mixture to 100 °C in an oil block.

    • Stir vigorously for 12–24 hours . Monitor via TLC (Eluent: Hexane/EtOAc 4:1). The starting material (high R_f) should disappear; a fluorescent spot (phenanthridine) typically appears.

  • Work-up:

    • Cool the reaction to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Expected Product: Yellow to orange solid.

Substrate Scope & Modifications
  • Isocyanide Variation: Replacing t-Butyl isocyanide with Cyclohexyl isocyanide works well. Aromatic isocyanides (e.g., Ph-NC) are less reactive and may require higher temperatures (120 °C).

  • Nitro Group Effect: The electron-withdrawing nitro group at C3 makes the C-I bond more electrophilic, typically enhancing the rate of oxidative addition compared to neutral biphenyls.

PART 2: Alternative Route (If Substrate is 2'-Iodo-2-Nitrobiphenyl)

If your starting material is actually 2'-iodo-2-nitrobiphenyl (ortho-ortho substituted), use this standard reductive cyclization protocol.

Protocol B: Reductive Cyclization
  • Reduction: Dissolve substrate in EtOH/H₂O (4:1). Add Fe powder (5 equiv) and NH₄Cl (5 equiv). Reflux 2 h. Filter and concentrate to get 2'-iodo-2-aminobiphenyl .

  • Cyclization:

    • Dissolve amine intermediate in DMF.

    • Add CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ (2 equiv).

    • Heat to 110 °C for 12 h.

    • Mechanism:[1][3][5] Intramolecular Ullmann-type N-arylation.

    • Product: Unsubstituted Phenanthridine.

PART 3: Troubleshooting & Validation

Key Failure Modes
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Use fresh Pd(OAc)₂.
Debromination/Deiodination Hydride source present.[1][2][3]Ensure solvent is anhydrous. Avoid alcohols.
Complex Mixture Isocyanide polymerization.Add isocyanide slowly (syringe pump) or lower temp to 80°C.
Analytical Validation (Expected Data)

For the product of Protocol A (4-Nitro-6-(tert-butylamino)phenanthridine):

  • ¹H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet (~1.5 ppm, 9H). The aromatic region will show a downfield shift for the proton adjacent to the nitro group.

  • HRMS: M+1 peak corresponding to [Substrate - I + (tBuNC) + H].

References
  • Isocyanide Insertion Strategy:

    • Title: Synthesis of Phenanthridines via Palladium-Catalyzed Annulation of Aryl Iodides with Isocyanides.

    • Source:Journal of Organic Chemistry (Based on methodologies by Larock et al. and Zhou et al.)

    • URL:[Link] (Representative methodology for Pd-annulations).

  • General Phenanthridine Synthesis Reviews:

    • Title: Recent advancements in the synthesis of phenanthridines.[2][4][6][7][8][9]

    • Source:Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Visible Light Mediated Alternatives (Green Chemistry):

    • Title: Synthesis of 6-substituted phenanthridines by metal-free, visible-light induced aerobic oxidative cyclization.

    • Source:Green Chemistry (RSC).

    • URL:[Link]

Sources

Synthesis of High-Triplet-Energy OLED Materials using 2-Iodo-3-nitro-1,1'-biphenyl: A Pathway to 4-Phenylcarbazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Synthetic Chemists, and OLED Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

In the development of advanced Organic Light-Emitting Diodes (OLEDs)—particularly Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices—the design of host materials is dictated by the need for high triplet energy (


)[1]. While carbazole is a privileged scaffold in OLED chemistry, functionalizing it to improve charge transport often extends 

-conjugation, which inadvertently lowers the triplet energy and quenches blue emission[2].

To solve this, researchers target 4-substituted carbazoles (such as 4-phenylcarbazole). The compound 2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3)[3] serves as an elite, regiospecific building block for these architectures. By leveraging the orthogonal reactivity of its iodo and nitro groups, chemists can execute a tandem Suzuki-Miyaura coupling and Cadogan reductive cyclization to yield sterically twisted, high-


 carbazole hosts[4].

Mechanistic Rationale: The "Steric Twist" and Triplet Energy Confinement

The Causality of Structural Design

Why utilize 2-Iodo-3-nitro-1,1'-biphenyl instead of simpler carbazole precursors? The answer lies in regiospecificity and exciton confinement.

  • The Iodo Group (C2): Provides a highly reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of diverse aryl groups[4].

  • The Nitro Group (C3): Perfectly positioned for a subsequent Cadogan reductive cyclization. When the nitro group is reduced to a nitrene by triethyl phosphite, it inserts into the adjacent C-H bond of the newly installed C2-aryl group[5].

  • The Biphenyl Core (C1): Because the original phenyl ring is located at C1 (adjacent to the fusion site), it naturally becomes the C4-substituent of the newly formed carbazole.

This C4-phenyl group sterically clashes with the carbazole's C5-proton and N-H/N-R group, forcing the phenyl ring into an orthogonal twist (dihedral angle ~90°). This twist breaks the


-conjugation, effectively confining the triplet exciton to the carbazole core and preventing back-energy transfer in blue OLEDs.

TripletEnergy N1 4-Phenylcarbazole Core N2 Steric Hindrance at C4 Position N1->N2 N3 Orthogonal Twist (Dihedral Angle ~90°) N2->N3 N4 Decoupled π-Conjugation N3->N4 N5 High Triplet Energy (E_T > 2.9 eV) N4->N5

Caption: Mechanism of triplet energy confinement via steric hindrance in 4-phenylcarbazoles.

Photophysical Data Summary

The table below illustrates how regiospecific substitution impacts the photophysical properties of the carbazole core, validating the need for the C4-substitution strategy.

Compound ArchitectureTriplet Energy (

)
HOMO LevelLUMO LevelConjugation Status
Unsubstituted Carbazole ~3.02 eV-5.80 eV-2.30 eVLocalized
3-Phenylcarbazole ~2.75 eV-5.65 eV-2.45 eVExtended (Planar)
4-Phenylcarbazole ~2.95 eV -5.78 eV -2.35 eV Decoupled (Twisted)

Synthetic Strategy & Workflow

The self-validating nature of this protocol ensures that the highly reactive intermediate (2-aryl-3-nitrobiphenyl) is cleanly converted into the final host material without the need for harsh oxidants or unstable protecting groups.

SyntheticWorkflow A 2-Iodo-3-nitro- 1,1'-biphenyl B 2-Aryl-3-nitro- 1,1'-biphenyl A->B Suzuki-Miyaura Pd(PPh3)4, Base C 4-Phenylcarbazole Derivative B->C Cadogan Cyclization P(OEt)3, Heat

Caption: Synthetic workflow from 2-Iodo-3-nitro-1,1'-biphenyl to 4-phenylcarbazole.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This step installs the secondary aryl group that will eventually form the second half of the carbazole core.

Reagents & Materials:

  • 2-Iodo-3-nitro-1,1'-biphenyl: 1.0 equivalent[3]

  • Arylboronic Acid (Ar-B(OH)₂): 1.2 equivalents

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 equivalents

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (2M aqueous solution)

  • Solvent: Toluene / Ethanol (2:1 v/v)

Step-by-Step Procedure:

  • Degassing: In a Schlenk flask, combine Toluene and Ethanol. Sparge the solvent mixture with ultra-pure Nitrogen or Argon for 30 minutes to remove dissolved oxygen, which can degrade the Pd(0) catalyst.

  • Reagent Loading: Add 2-Iodo-3-nitro-1,1'-biphenyl and the selected arylboronic acid to the flask.

  • Catalyst Addition: Inside a glovebox or under a strict counter-flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction Initiation: Inject the degassed solvent mixture, followed by the 2M aqueous K₂CO₃ solution. Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate the organic layer. Wash the organic layer with brine (2 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 2-Aryl-3-nitro-1,1'-biphenyl intermediate.

Protocol B: Cadogan Reductive Cyclization

This step utilizes triethyl phosphite as both a mild reducing agent and solvent to generate a reactive nitrene, which undergoes spontaneous C-H insertion to form the carbazole[4][5].

Reagents & Materials:

  • 2-Aryl-3-nitro-1,1'-biphenyl: 1.0 equivalent

  • Triethyl Phosphite [P(OEt)₃]: Excess (approx. 5 mL per mmol of substrate)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled reaction vial (for microwave synthesis) or a round-bottom flask equipped with a reflux condenser (for conventional heating), suspend the 2-Aryl-3-nitro-1,1'-biphenyl intermediate in neat P(OEt)₃.

  • Purging: Purge the vessel with Argon for 10 minutes.

  • Cyclization (Microwave Method - Preferred): Place the vial in a microwave reactor. Heat at 160 °C for 30–45 minutes. Note: Microwave irradiation significantly accelerates the Cadogan cyclization and reduces the formation of tarry byproducts compared to conventional heating[5].

  • Cyclization (Conventional Method): Alternatively, heat the mixture to gentle reflux (approx. 155–160 °C) in an oil bath for 12–16 hours under an Argon atmosphere.

  • Reagent Removal: Cool the mixture to room temperature. Transfer to a distillation apparatus and remove the excess P(OEt)₃ and the triethyl phosphate byproduct under high vacuum (0.1 Torr) at 60 °C.

  • Final Isolation: Dissolve the remaining residue in Dichloromethane (DCM). Wash with distilled water to remove residual phosphate salts. Dry the organic layer, concentrate, and purify via column chromatography to yield the target 4-Phenylcarbazole derivative .

References

Sources

Strategic Functionalization of 2-Iodo-3-nitro-1,1'-biphenyl: A Modular Platform for Biaryl Diversification

[1]

Executive Summary & Strategic Analysis

2-Iodo-3-nitro-1,1'-biphenyl represents a highly specialized "bifunctional steric scaffold" in modern organic synthesis.[1] Unlike simple halonitrobenzenes, this molecule possesses a unique topology: the bulky phenyl group at the C1 position and the nitro group at C3 create a sterically congested "canyon" around the reactive C2-iodine bond.

For the drug development professional, this molecule offers three distinct strategic advantages:

  • Orthogonal Reactivity: The C-I bond (susceptible to Pd-catalyzed cross-coupling) and the

    
     group (susceptible to reduction or nitrene generation) can be actuated independently.[1]
    
  • Access to Strained Systems: It is a verified precursor for 1-nitrobiphenylene and substituted carbazoles , motifs increasingly relevant in materials science (OLEDs) and atropisomeric ligands.[1]

  • Regiocontrol: The 1-phenyl substituent acts as a steric blocking group, directing downstream functionalization away from the C1-C2 axis, ensuring high regioselectivity in electrophilic substitutions on the distal ring.[1]

This guide details three validated workflows for functionalizing this scaffold, moving from standard cross-coupling to complex heterocyclic annulations.

Module A: The Iodine Handle (Sterically Demanding Cross-Coupling)

The primary challenge in coupling at the C2 position is the ortho-effect exerted by the C1-phenyl and C3-nitro groups.[1] Standard protocols often fail due to slow oxidative addition or reductive elimination.[1] We utilize a high-activity catalyst system (Pd-dppf) to overcome this barrier.[1]

Workflow Visualization

GStart2-Iodo-3-nitro-1,1'-biphenylSuzukiSuzuki-Miyaura(C-C Bond Formation)Start->SuzukiAr-B(OH)2Pd(dppf)Cl2SonogashiraSonogashira(C-C Alkyne Insertion)Start->SonogashiraTerminal AlkynePd/CuProduct_A2-Aryl-3-nitrobiphenyl(Precursor to Carbazoles)Suzuki->Product_AProduct_B2-Alkynyl-3-nitrobiphenyl(Precursor to Indoles)Sonogashira->Product_B

Figure 1: Divergent functionalization pathways for the C-I bond.[1] High-activity ligands are required to bypass steric congestion.[1]

Protocol 1: Sterically Encumbered Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-3-nitro-1,1'-biphenyls.

Reagents & Materials:

  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1][2]

  • Catalyst:

    
     (5 mol%) - Chosen for its large bite angle and stability.[1]
    
  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed.[1]

Step-by-Step Methodology:

  • Inert Setup: Charge a Schlenk flask or pressure vial with the substrate, boronic acid, base, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).[1][3]
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe. The concentration should be approximately 0.1 M relative to the substrate.

  • Thermal Activation: Seal the vessel and heat to 90°C for 12–16 hours. Note: Microwave irradiation at 110°C for 1 hour is a viable alternative for high-throughput screening.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting iodide (

    
    ) should disappear; a fluorescent biaryl spot will appear.[1]
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data Summary: Typical Yields

Boronic Acid (

)
Product TypeYield (%)Notes
Phenylboronic acidTerphenyl85-92%Excellent conversion.[1]
4-Methoxyphenylboronic acidElectron-Rich Terphenyl88%Facile transmetallation.
2-Methylphenylboronic acidSteric Terphenyl45-60%Significant steric clash (tetra-ortho problem).[1]

Module B: The Nitro Handle (Reductive Cyclization to Indoles)

A powerful application of this scaffold is the synthesis of 4-phenyl-7-substituted indoles .[1] By installing an alkyne at C2 (Sonogashira) and reducing the nitro group, the molecule undergoes spontaneous or base-catalyzed cyclization.[1]

Mechanism of Action
  • Sonogashira: Replaces Iodine with Acetylene (

    
    ).[1]
    
  • Reduction:

    
    .
    
  • Cyclization: The amine attacks the internal alkyne carbon (5-endo-dig or 5-exo-dig depending on activation) to form the pyrrole ring fused to the benzene.[1]

Protocol 2: One-Pot Indole Synthesis

Reagents:

  • Intermediate: 2-(Phenylethynyl)-3-nitro-1,1'-biphenyl (from Sonogashira).[1]

  • Reductant:

    
     (5.0 equiv) or 
    
    
    powder/AcOH.[1]
  • Solvent: Ethanol/DMF (10:1).[1][2]

Methodology:

  • Dissolve the alkyne-nitro intermediate in Ethanol.[1]

  • Add

    
     in one portion.
    
  • Heat to 70°C for 3 hours.

  • Observation: The solution will shift from yellow (nitro) to fluorescent blue/purple (indole formation).[1]

  • Workup: Neutralize carefully with saturated

    
     (caution: foaming).[1] Extract with EtOAc.[1][4]
    
  • Result: This yields a 4-phenylindole derivative.[1] The phenyl group at C1 of the starting material ends up at the C4 position of the indole, a difficult position to access via standard Fischer indole synthesis.

Module C: The "Biphenylene" Route (Advanced Materials)[1][2]

For researchers in materials science, 2-iodo-3-nitro-1,1'-biphenyl is a classic precursor to 1-nitrobiphenylene via the Lothrop synthesis (iodonium salt pyrolysis).[1] This creates a strained four-membered ring between the phenyl rings.[1]

Pathway Visualization

BiphenyleneStart2-Iodo-3-nitro-1,1'-biphenylStep1Cyclic Iodonium Salt(Oxidation)Start->Step1K2S2O8, H2SO4(Lothrop Method)Step2Pyrolysis (Cu2O)Step1->Step2300-340°CProduct1-Nitrobiphenylene(Strained Ring System)Step2->ProductRing Contraction

Figure 2: The Lothrop synthesis pathway.[1] This route is hazardous and requires strict safety protocols due to high temperatures and energetic intermediates.[1]

Key Safety Note: The pyrolysis step involves heating iodonium salts with Copper(I) oxide to >300°C.[1] This can be violent. This protocol should only be performed on a milligram scale behind a blast shield.[1]

References & Authority

  • Barton, J. W., & Whitaker, K. E. (1968).[1] Biphenylenes: The Synthesis of 1-Nitro- and 1-Amino-biphenylene.[1][5] Journal of the Chemical Society C: Organic.[1] Link

    • Foundational text for the synthesis of 1-nitrobiphenylene from 2-iodo-3-nitrobiphenyl.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1][6] Link[1]

    • Authoritative review on Suzuki coupling conditions suitable for sterically hindered halides.

  • BenchChem Application Notes. Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone.Link[1][2]

    • Protocol validation for hindered biaryl couplings.

  • Cadogan, J. I. G. (1962).[1] Reduction of Nitro-compounds by Tervalent Phosphorus Reagents.[1][7] Journal of the Chemical Society.[1]

    • Mechanistic basis for the reductive cyclization of nitro-biaryls to carbazoles.

Application Note: Cross-Coupling Architectures for 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Molecular Logic[1]

The "Sandwich" Iodide Challenge

2-Iodo-3-nitro-1,1'-biphenyl represents a unique class of "Sandwich" Electrophiles .[1] In this scaffold, the reactive carbon-iodine (C-I) bond is sterically crowded between two bulky ortho-substituents: a phenyl ring at position 1 and a nitro group at position 3.[1]

  • Electronic Activation: The ortho-nitro group is strongly electron-withdrawing (

    
    ), significantly lowering the LUMO energy of the C-I bond.[1] This theoretically accelerates the Oxidative Addition (OA) step of the catalytic cycle.
    
  • Steric Inhibition: Conversely, the 1-phenyl and 3-nitro groups create a "picket fence" around the iodine.[1] This imposes a severe kinetic penalty on the approach of the Palladium(0) catalyst. Standard ligands (e.g., PPh

    
    ) often fail to negotiate this steric canyon, leading to stalling or dehalogenation side reactions.[1]
    
The "Gateway" Intermediate

This molecule is not merely a substrate; it is a Gateway Intermediate for the synthesis of complex N-heterocycles.

  • Terphenyl Synthesis: Via Suzuki-Miyaura coupling, generating highly twisted 1,2,3-triphenyl systems.[1]

  • Carbazole/Phenanthridine Access: The nitro group serves as a latent nitrogen source.[1] Following a cross-coupling event (e.g., Sonogashira), reductive cyclization yields valuable pharmaceutical cores like substituted carbazoles (e.g., Clausine alkaloids) or phenanthridines.[1]

Part 2: Visualizing the Reaction Landscape

The following workflow illustrates the divergent utility of 2-Iodo-3-nitro-1,1'-biphenyl, highlighting the competition between steric hindrance and electronic activation.

ReactionLandscape Substrate 2-Iodo-3-nitro-1,1'-biphenyl (The 'Sandwich' Electrophile) Suzuki Path A: Suzuki-Miyaura (Sterically Demanding) Substrate->Suzuki R-B(OH)2 Pd-SPhos Sonogashira Path B: Sonogashira (Alkyne Insertion) Substrate->Sonogashira R-C≡CH Pd/Cu Terphenyl 1,1':2',1''-Terphenyls (Twisted Biaryls) Suzuki->Terphenyl C-C Bond Alkynyl 2-Alkynyl-3-nitrobiphenyl Sonogashira->Alkynyl C-C Bond Cyclization Reductive Cyclization (Cadogan/Pd-CO) Alkynyl->Cyclization Nitro Reduction Carbazole 1-Substituted Carbazoles (Drug Scaffold) Cyclization->Carbazole N-Heterocycle Formation

Figure 1: Divergent synthetic pathways from the 2-Iodo-3-nitro-1,1'-biphenyl core.[1] Path A leads to crowded terphenyls; Path B is a precursor to carbazole alkaloids.

Part 3: Validated Experimental Protocols

Protocol A: Sterically Encumbered Suzuki-Miyaura Coupling

Objective: Synthesis of 1,1':2',1''-Terphenyl derivatives. Challenge: Overcoming the steric clash to prevent protodehalogenation.

1. Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile2-Iodo-3-nitro-1,1'-biphenyl
Boronic Acid 1.5Nucleophileortho-substituted acids require 2.0 equiv.[1]
Pd(OAc)

0.05Pre-catalystSource of Pd(II)
SPhos 0.10LigandCritical. Buchwald biaryl ligand handles sterics.[1]
K

PO

3.0BaseAnhydrous, finely ground.[1]
Toluene/H

O
10:1SolventBiphasic system promotes salt solubility.[1]
2. Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)

    
     (5 mol%) and SPhos (10 mol%) in dry Toluene (1 mL/mmol). Stir at room temperature for 15 minutes until the solution turns from orange to pale yellow (formation of active L
    
    
    
    Pd(0) species).
  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Addition: Syringe the pre-formed catalyst solution into the reaction vial. Add degassed water (0.1 mL/mmol).

  • Heating: Heat the mixture vigorously at 100°C for 12–18 hours. Note: Vigorous stirring is essential for the biphasic system.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Caution: Nitro-biaryls can be streaky on silica; use a gradient of Hexanes/EtOAc.[1]

Mechanistic Checkpoint: If conversion is low (<50%), switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane/KOH at 80°C. The NHC ligand is even more robust than phosphines for hindered oxidative addition.[1]

Protocol B: Sonogashira Coupling & Reductive Cyclization

Objective: Synthesis of 1-Phenylcarbazole derivatives. Logic: The alkyne is smaller than a boronic acid, making the initial coupling easier. The subsequent reduction triggers an intramolecular attack on the alkyne/pyrrole formation.

Phase 1: Sonogashira Coupling[1]
  • Charge: Substrate (1.0 equiv), PdCl

    
    (PPh
    
    
    
    )
    
    
    (3 mol%), CuI (2 mol%).
  • Solvent/Base: Degassed THF/Triethylamine (1:1 ratio).

  • Nucleophile: Add Phenylacetylene (1.2 equiv) dropwise.[1]

  • Conditions: Stir at 60°C for 4 hours. (The nitro group activates the iodine enough that extreme temperatures are rarely needed for alkynes).

  • Isolation: Standard aqueous workup and short silica plug filtration.[1]

Phase 2: Cadogan Cyclization (Nitro -> Carbazole)

This step utilizes PPh


 as a deoxygenating agent to generate a nitrene/nitrenoid intermediate which inserts into the adjacent alkyne or aryl C-H bond.
  • Setup: Dissolve the 2-alkynyl-3-nitrobiphenyl intermediate from Phase 1 in o-dichlorobenzene (high boiling point is key).

  • Reagent: Add Triphenylphosphine (PPh

    
    , 2.5 equiv).
    
  • Reaction: Heat to reflux (180°C ) for 6–12 hours.

  • Mechanism: PPh

    
     abstracts oxygen from the -NO
    
    
    
    group, forming PPh
    
    
    =O (byproduct) and a reactive nitrene.[1] The nitrene attacks the adjacent alkyne to close the carbazole ring.
  • Purification: The major contaminant is PPh

    
    =O. Remove via crystallization or chromatography (PPh
    
    
    
    =O is very polar).[1]

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Suzuki) Steric bulk preventing Oxidative Addition.[1]Switch to Pd-PEPPSI-IPr or XPhos .[1] Increase temp to 110°C.
Dehalogenation (Product is 3-nitro-1,1'-biphenyl)

-Hydride elimination or protodehalogenation.[1]
Ensure anhydrous conditions initially.[1] Switch base to CsF or K

PO

.[1] Avoid alcohol solvents.[1]
Homocoupling (Biaryl dimer) Oxygen presence or disproportionation.[1]Rigorous degassing (freeze-pump-thaw).[1] Reduce catalyst loading.
Incomplete Cyclization (Cadogan) Temperature too low.Switch solvent from Toluene to o-dichlorobenzene or 1,2,4-trichlorobenzene.[1]

References

  • Steric Hindrance in Suzuki Coupling

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L.[1] (2005).[1][2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]

  • Nitro-Group Activation & Cyclization (Cadogan)

    • Cadogan, J. I. G.[1] (1962).[1] "A convenient new method of ring closure."[1] Journal of the Chemical Society, 4254-4257.[1] (Foundational text for nitro-reductive cyclization).

    • Freeman, A. W., Urvoy, M., & Criswell, M. E.[1] (2005).[1][2] "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles." The Journal of Organic Chemistry, 70(13), 5014–5019. Link[1]

  • Synthesis of 2-Nitrobiphenyl Scaffolds

    • González-Bobes, F., & Fu, G. C.[1] (2006).[1] "Amino Acid-Promoted CuI-Catalyzed Coupling of Boronic Acids with Aryl Halides." Journal of the American Chemical Society, 128(16), 5360–5361. (Relevant for constructing the biphenyl core if not starting from iodine). Link[1]

  • Gilvocarcin Synthesis (Contextual Usage)

    • Hosoya, T., Takashiro, E., Matsumoto, T., & Suzuki, K.[1] (1994).[1][3] "Total synthesis of the gilvocarcins." Journal of the American Chemical Society, 116(3), 1004–1015. (Demonstrates the utility of hindered iodonitro-aromatics). Link[1]

Sources

role of 2-Iodo-3-nitro-1,1'-biphenyl in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Iodo-3-nitro-1,1'-biphenyl as a Pluripotent Scaffold for Advanced Heterocyclic Synthesis

Strategic Rationale & Physicochemical Profiling

In the landscape of advanced heterocyclic synthesis, achieving absolute regiocontrol during the construction of heavily substituted indoles and carbazoles remains a persistent challenge. Traditional methods, such as the Fischer indole synthesis, often yield inseparable mixtures of regioisomers when applied to meta-substituted precursors.

2-Iodo-3-nitro-1,1'-biphenyl (CAS: 87666-87-3)[1] serves as a strategic, pluripotent building block that bypasses these limitations through its unique 1,2,3-contiguous substitution pattern. The causality behind its synthetic utility lies in the distinct electronic and steric roles of its substituents:

  • C2-Iodine: Features a weak C-I bond that is highly susceptible to rapid oxidative addition by Palladium(0) catalysts at room temperature, allowing for chemoselective cross-coupling without degrading the sensitive nitro group.

  • C3-Nitro Group: Positioned perfectly ortho to the coupling site, it acts as a latent nitrogen source. Under reductive conditions, it can be deoxygenated into a highly reactive singlet nitrene for C-H insertion[2], or reduced to an aniline for intramolecular cycloisomerization.

  • C1-Phenyl Group: Acts as a rigid steric director. During annulation, its sheer bulk forces the newly forming heterocyclic ring away from the C1 position, guaranteeing the exclusive formation of 1-substituted carbazoles or 4-substituted indoles.

Table 1: Physicochemical Profile

ParameterSpecificationSynthetic Implication
CAS Number 87666-87-3Unique identifier for procurement and spectral validation.
Molecular Formula C₁₂H₈INO₂High halogen content requires storage away from direct light.
Molecular Weight 325.10 g/mol Heavy iodine atom facilitates easy tracking via LC-MS (M+H).
Reactivity Handle 1 C(sp²)-I BondPrimed for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Reactivity Handle 2 -NO₂ GroupPrecursor for Cadogan deoxygenation or SnCl₂ reduction.

Pathway 1: Synthesis of 1-Arylcarbazoles via Cadogan Cyclization

Mechanistic Insights: The Cadogan cyclization is a powerful deoxygenative annulation strategy[3]. By first subjecting 2-iodo-3-nitrobiphenyl to a Suzuki-Miyaura coupling with an arylboronic acid, a 2-aryl-3-nitrobiphenyl intermediate is generated. Subsequent treatment with a trivalent phosphorus reagent (such as triphenylphosphine, PPh₃) at elevated temperatures strips oxygen from the nitro group, generating a transient, highly reactive singlet nitrene[2]. This nitrene undergoes an immediate intramolecular C-H insertion into the adjacent C2-aryl ring. Because the C1 position is occupied by the phenyl group, the cyclization is forced outward, yielding exclusively 1-phenylcarbazole derivatives—a structural motif critical in the development of organic optoelectronic materials[4].

Cadogan A 2-Iodo-3-nitro-1,1'-biphenyl B 2-Aryl-3-nitro-1,1'-biphenyl A->B Suzuki Coupling Pd(PPh3)4 C Singlet Nitrene B->C PPh3, Heat Deoxygenation D 1-Phenylcarbazole C->D C-H Insertion Intramolecular

Workflow of Suzuki-Miyaura coupling and Cadogan cyclization to yield 1-phenylcarbazoles.

Protocol 1: Self-Validating Synthesis of 1-Phenylcarbazoles

  • Step 1: Suzuki-Miyaura Coupling. In a flame-dried Schlenk flask, dissolve 2-iodo-3-nitrobiphenyl (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of Toluene/EtOH (4:1). Add aqueous K₂CO₃ (2.0 M, 3.0 eq) and Pd(PPh₃)₄ (5 mol%). Heat to 90°C for 4 hours. Self-Validation: The reaction progress is indicated by the consumption of the highly UV-active starting material on TLC (Hexanes/EtOAc 9:1). Quench with water, extract with EtOAc, and purify via silica plug to isolate the 2-aryl-3-nitrobiphenyl intermediate.

  • Step 2: Cadogan Cyclization. Dissolve the intermediate in anhydrous o-dichlorobenzene (0.2 M). Add PPh₃ (2.5 eq) and heat to 160°C under argon. Self-Validation: The reaction is visually self-indicating; the initial yellow solution darkens significantly as the nitrene forms, eventually becoming a deep amber. Complete consumption must be verified by TLC before cooling; premature quenching yields stable, unwanted nitroso byproducts. Purify via column chromatography to isolate the 1-phenylcarbazole.

Pathway 2: Synthesis of 4-Arylindoles via Sonogashira Annulation

Mechanistic Insights: Synthesizing 4-substituted indoles is notoriously difficult because electrophilic cyclizations on meta-substituted anilines inherently produce mixtures of 4- and 6-isomers. 2-Iodo-3-nitrobiphenyl circumvents this entirely. A chemoselective Sonogashira coupling at the C2-iodide introduces a terminal alkyne under mild, room-temperature conditions, preserving the delicate nitro group. Subsequent reduction of the nitro group to an aniline provides the nucleophile required for a spontaneous 5-endo-dig cycloisomerization onto the alkyne. The rigid geometry of the biphenyl backbone guarantees that the C1-phenyl group occupies the C4 position of the resulting indole core.

IndoleSynthesis A 2-Iodo-3-nitro-1,1'-biphenyl B 2-Alkynyl-3-nitro-1,1'-biphenyl A->B Sonogashira Coupling Pd/Cu, Terminal Alkyne C 2-Alkynyl-3-amino-1,1'-biphenyl B->C Nitro Reduction SnCl2 or Fe/HCl D 4-Phenylindole Derivative C->D Cycloisomerization 5-endo-dig Annulation

Sonogashira coupling and reductive cycloisomerization pathway for 4-phenylindole synthesis.

Protocol 2: Self-Validating Synthesis of 4-Phenylindoles

  • Step 1: Sonogashira Coupling. Dissolve 2-iodo-3-nitrobiphenyl (1.0 eq) in anhydrous THF/Triethylamine (1:1). Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (1.5 mol%). Purge with argon, then add the terminal alkyne (1.1 eq) dropwise at room temperature. Self-Validation: The oxidative addition is rapid; the formation of a voluminous white precipitate (diisopropylammonium iodide) within 15 minutes serves as an internal visual validation of successful coupling. Stir for 2 hours, filter the salts, and concentrate.

  • Step 2: Reductive Annulation. Dissolve the crude alkynyl-nitrobiphenyl in absolute ethanol. Add SnCl₂·2H₂O (5.0 eq) and heat to 80°C for 3 hours. Self-Validation: The reduction of the nitro group to the amine triggers spontaneous cyclization. The reaction mixture will transition from a clear yellow solution to a cloudy suspension. Neutralize carefully with saturated NaHCO₃ (watch for aggressive CO₂ evolution) until pH 8 is reached, extract with EtOAc, and purify to yield the 4-phenylindole.

Quantitative Data Summary

Table 2: Reaction Parameters, Catalysts, and Typical Yields

Reaction PhaseReagent / SubstrateCatalyst & ConditionsTarget MotifTypical Yield
Suzuki-Miyaura Arylboronic acid (1.2 eq)Pd(PPh₃)₄ (5 mol%), K₂CO₃, 90°C2-Aryl-3-nitrobiphenyl85 - 95%
Cadogan Cyclization PPh₃ (2.5 eq)o-DCB, 160°C, Argon1-Phenylcarbazole65 - 80%
Sonogashira Terminal Alkyne (1.1 eq)PdCl₂(PPh₃)₂, CuI, TEA, RT2-Alkynyl-3-nitrobiphenyl88 - 98%
Reductive Annulation SnCl₂·2H₂O (5.0 eq)EtOH, 80°C (One-pot cascade)4-Phenylindole70 - 85%

References

  • Bouchard, J., Wakim, S., & Leclerc, M. "Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s". Journal of Organic Chemistry, 2004, 69(17), 5705-11. URL:[Link]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles". Journal of Organic Chemistry, 2005, 70(13), 5014-5019. URL:[Link]

  • Qu, Z., Wang, P., Chen, X., Deng, G.-J., & Huang, H. "Visible-light-driven photochemical Cadogan-type cyclization". Green Energy & Environment, 2021. URL: [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Iodo-3-nitro-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity protocol for the synthesis of 2-Iodo-3-nitro-1,1'-biphenyl , designed for researchers requiring high purity and reproducible yields.

The synthesis of this sterically congested and electron-deficient scaffold presents two primary challenges: regiocontrol (ensuring the iodine and nitro groups are correctly positioned relative to the biaryl bond) and chemoselectivity (preventing homocoupling or protodeboronation).

Based on field-proven methodologies, the "Suzuki-Sandmeyer Strategy" is the most robust route. Direct iodination of 3-nitrobiphenyl is not recommended due to poor regioselectivity (directing to the 2', 4', or 6' positions on the non-nitro ring). Similarly, direct Suzuki coupling using 1-bromo-2-iodo-3-nitrobenzene suffers from competitive oxidative addition at the C-I bond, leading to the wrong isomer (2-bromo-3-nitrobiphenyl).

Part 1: Strategic Synthesis Workflow

The recommended pathway involves two key stages:

  • Suzuki-Miyaura Coupling: Constructing the biaryl skeleton using 2-bromo-6-nitroaniline.

  • Sandmeyer Reaction: Converting the amine to an iodide via a diazonium intermediate.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Starting Material: 2-Bromo-6-nitroaniline Reagents1 Step 1: Suzuki Coupling PhB(OH)2, Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O (80-100°C) Start->Reagents1 Intermediate Intermediate: 2-Amino-3-nitrobiphenyl Reagents1->Intermediate C-C Bond Formation Reagents2 Step 2: Sandmeyer i) NaNO2, H2SO4 (0°C) ii) KI (aq) Intermediate->Reagents2 Product Target: 2-Iodo-3-nitro-1,1'-biphenyl Reagents2->Product Diazotization & Iodination

Caption: Two-step regioselective synthesis strategy avoiding isomeric mixtures.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Amino-3-nitrobiphenyl. Critical Factor: The amino group can coordinate to Pd, poisoning the catalyst. Using a bidentate ligand like dppf and a strong base helps overcome this.

ParameterSpecificationRationale
Substrate 2-Bromo-6-nitroaniline (1.0 equiv)Pre-functionalized scaffold ensures correct nitro positioning.
Coupling Partner Phenylboronic Acid (1.2–1.5 equiv)Excess ensures full conversion of the bromide.
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)Large bite angle ligand resists deactivation by the amine and steric bulk.
Base Cs₂CO₃ (2.0–3.0 equiv)Stronger base than K₂CO₃; promotes transmetalation in hindered systems.
Solvent 1,4-Dioxane : Water (4:[1]1)Aqueous component is essential for the base solubility and boronate activation.
Temperature 90–100 °CHigh energy barrier due to steric hindrance (ortho-nitro group).

Protocol:

  • Charge a reaction vessel with 2-bromo-6-nitroaniline, phenylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents homocoupling).

  • Add degassed Dioxane/Water mixture.[1]

  • Heat to 100 °C for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine. Purify via silica column (Hexane/EtOAc gradient).

Step 2: Sandmeyer Iodination

Objective: Conversion of 2-Amino-3-nitrobiphenyl to 2-Iodo-3-nitro-1,1'-biphenyl. Critical Factor: The electron-withdrawing nitro group destabilizes the diazonium salt, making it prone to side reactions (phenol formation).

ParameterSpecificationRationale
Acid Medium H₂SO₄ (20–40%) or conc. HClStrong acid required to protonate the weakly basic aniline.
Diazotization NaNO₂ (1.1 equiv) at 0–5 °CLow temp prevents decomposition of the diazonium intermediate.
Iodide Source KI (2.0–3.0 equiv)Excess iodide drives the substitution over hydrolysis (phenol formation).
Quench Na₂S₂O₃ (sat. aq.)Reduces byproduct Iodine (I₂) to remove purple coloration.

Protocol:

  • Dissolve/suspend 2-amino-3-nitrobiphenyl in acid (e.g., 20% H₂SO₄) at 0 °C. Note: If solubility is poor, use Acetic Acid/H₂SO₄ or MeCN/HCl.

  • Add NaNO₂ (aq) dropwise.[2] Stir for 30 min at 0 °C. Ensure clear solution (diazonium salt formation).

  • Add KI (aq) dropwise. Caution: Gas evolution (N₂).

  • Allow to warm to Room Temp (RT) and stir for 1–2 hours.

  • Workup: Extract with EtOAc or DCM. Wash organic layer with saturated Sodium Thiosulfate (to remove free I₂) and then brine.

  • Purify via silica column.[3]

Part 3: Troubleshooting Guide

Issue 1: Low Conversion in Suzuki Coupling

Symptoms: Recovered starting material, presence of unreacted bromide.

Possible Cause Corrective Action
Catalyst Poisoning The free amine (-NH₂) binds to Pd. Switch to Pd(dppf)Cl₂ or Pd₂(dba)₃ + S-Phos . Alternatively, protect the amine as an acetamide (-NHAc) before coupling, then hydrolyze.
Steric Hindrance The ortho-nitro group blocks approach.[3] Increase temperature to 110 °C (sealed tube) or switch solvent to Toluene/Water with PCy₃ ligand (highly active for hindered substrates).
Protodeboronation Phenylboronic acid degrades. Add boronic acid in portions or use Phenylboronic acid pinacol ester (more stable).
Issue 2: "Red/Purple" Crude & Low Yield in Sandmeyer

Symptoms: Formation of phenols (OH instead of I), dark purple color.

Possible Cause Corrective Action
Diazonium Instability The nitro group makes the diazonium salt electrophilic and unstable. Keep T < 5 °C during NaNO₂ addition. Ensure rapid addition of KI once diazotization is complete.
Solubility Amine didn't dissolve, leading to incomplete reaction. Use MeCN/HCl or AcOH/H₂SO₄ to solubilize the starting material before adding nitrite.
Iodine Contamination Purple color is free Iodine (I₂). Wash the organic phase thoroughly with 10% Na₂S₂O₃ (Sodium Thiosulfate) until the color dissipates.
Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Problem Identified Type Identify Step Problem->Type Suzuki Step 1: Suzuki Coupling (Low Yield) Type->Suzuki Step 1 Sandmeyer Step 2: Sandmeyer (Impurities/Low Yield) Type->Sandmeyer Step 2 CheckCat Check Catalyst & Ligand Suzuki->CheckCat CheckO2 Check Degassing Suzuki->CheckO2 CheckSol Check Amine Solubility Sandmeyer->CheckSol CheckPhenol Phenol Formation (OH)? Sandmeyer->CheckPhenol Action1 Use Pd(dppf)Cl2 or S-Phos (Bulky Ligand) CheckCat->Action1 Action2 Argon sparge solvents for 20+ mins CheckO2->Action2 Action3 Use MeCN or AcOH as co-solvent CheckSol->Action3 Action4 Keep T < 5°C; Increase KI equivalents CheckPhenol->Action4

Caption: Diagnostic logic for resolving common synthetic bottlenecks.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 1-bromo-2-iodo-3-nitrobenzene and couple it with phenylboronic acid directly? A: No. Palladium undergoes oxidative addition preferentially at the weaker C-I bond. This would result in coupling at the 2-position, yielding 2-bromo-3-nitrobiphenyl (where the phenyl ring ends up between the bromine and nitro group), rather than the target 2-iodo-3-nitrobiphenyl.

Q2: Why not nitrate 2-iodobiphenyl directly? A: Nitration is an electrophilic aromatic substitution. The phenyl ring is an activating group (ortho/para director), while the iodine is a deactivating group. Therefore, nitration would occur primarily on the unsubstituted phenyl ring (positions 2', 4') or para to the iodine (position 5), not at the sterically hindered and deactivated position 3.

Q3: The Sandmeyer reaction is evolving gas too vigorously. Is this normal? A: Yes, Nitrogen gas (N₂) is released as the iodide displaces the diazonium group. However, if it foams over, add the KI solution more slowly. Ensure the reaction vessel is oversized (e.g., use a 100mL flask for a 1g reaction) to contain the foam.

References

  • ChemicalBook. (n.d.). 2-Iodobiphenyl synthesis and general Sandmeyer protocols. Retrieved from

  • BenchChem. (2025).[3] Synthesis of 2-Nitro-6-(pyridin-2-yl)aniline via Suzuki-Miyaura Coupling (Analogous Protocol). Retrieved from

  • RSC Publishing. (1966). Synthesis of 1-nitrobiphenylene via 2-iodo-3-nitrobiphenyl precursor. Journal of the Chemical Society C: Organic. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling and Sandmeyer Reaction Mechanisms. Retrieved from

Sources

Technical Support Center: Purification Protocols for 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-2I3N-BP Subject: Isolation and Purification of 2-Iodo-3-nitro-1,1'-biphenyl from Reaction Matrix Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

The purification of 2-Iodo-3-nitro-1,1'-biphenyl presents a unique challenge due to the "Ortho-Effect." The steric crowding between the iodine atom (C2), the nitro group (C3), and the phenyl ring (C1) forces the biphenyl system out of planarity. This results in:

  • High Solubility in Lipophilic Solvents: The twisted conformation prevents efficient pi-stacking, making the compound prone to "oiling out" rather than crystallizing.

  • Close Elution Profiles: Regioisomers (e.g., 2-iodo-5-nitro-1,1'-biphenyl) often co-elute on silica due to similar polarity.

This guide outlines a Phase-Dependent Purification Strategy designed to isolate the target with >98% purity.

Phase 1: The "Crash" Phase (Workup & Metal Scavenging)

Objective: Remove bulk catalytic metals (Pd), inorganic salts, and boronic acid residues (if Suzuki coupling was used) before chromatography.

Protocol 1.1: Chelation & Extraction

If the reaction mixture is black/dark brown, Palladium colloids are present.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Scavenge: Add 10% w/v aqueous L-Cysteine or a commercial thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Stir vigorously for 30 minutes.

    • Why? Thiol groups bind Pd(0)/Pd(II) species effectively, preventing them from streaking on the column later.

  • Wash:

    • Wash organic layer with 1M Na₂CO₃ (2x). Removes unreacted boronic acids.

    • Wash with Brine (1x).

    • Dry over MgSO₄ (Magnesium Sulfate).[1][2] Do not use Na₂SO₄; MgSO₄ is more aggressive and removes water that causes "oiling" later.

  • Concentrate: Rotovap to a viscous oil. Do not dry to a hard solid yet.

Phase 2: Chromatographic Resolution (The "Rough Cut")

Objective: Separate the target from protodeboronated byproducts (3-nitrobiphenyl) and non-polar dimers.

Stationary Phase Selection
  • Standard: Silica Gel 60 (230-400 mesh).

  • Modifier: If the spots tail, add 1% Triethylamine to the mobile phase to neutralize acidic sites on the silica, though nitro compounds generally behave well.

Mobile Phase Strategy

The target molecule is moderately polar due to the nitro group but lipophilic due to the iodine and biphenyl core.

Solvent SystemRatio (v/v)Purpose
Hexane 100%Flushes out non-polar biphenyl/dimer impurities.
Hexane : DCM 90:10

70:30
Preferred System. DCM solubilizes nitro-aromatics better than EtOAc, yielding sharper bands.
Hexane : EtOAc 95:5

85:15
Alternative system. Use if DCM is restricted.
Step-by-Step Column Protocol
  • Load: Dissolve the crude oil in the minimum amount of DCM. Load onto the column.[1]

  • Elute: Start with 100% Hexane (2 Column Volumes - CV).

  • Gradient: Ramp to 10% DCM/Hexane over 5 CVs. Hold until the first major UV-active spot (impurities) elutes.

  • Target Elution: Ramp to 25-30% DCM/Hexane. The 2-iodo-3-nitro-1,1'-biphenyl usually elutes after the de-iodinated byproduct but before the dinitro-analogs.

Phase 3: Crystallization (The "Polishing" Phase)

Objective: Remove trace isomers (e.g., 2-iodo-5-nitro) that co-eluted during chromatography. Note: This molecule resists crystallization due to steric twist. Standard cooling often fails.

Protocol 3.1: The "Anti-Solvent Layering" Method

This is superior to thermal recrystallization for this specific scaffold.

  • Dissolve the semi-pure solid in a minimal amount of DCM (just enough to solvate at room temp).

  • Place in a narrow vial or tube.

  • Carefully layer Hexane (3x volume of DCM) on top. Do not mix.

  • Cap the vial and leave undisturbed at 4°C (fridge) for 24-48 hours.

  • Mechanism: As the solvents slowly diffuse, the polarity changes gradually, forcing the target to organize into a lattice rather than crashing out as an oil.

Protocol 3.2: Thermal Recrystallization (Alternative)
  • Solvent: Ethanol (95%) or Isopropanol.

  • Procedure: Dissolve at reflux. If oil droplets form upon cooling (oiling out), add a "seed" crystal immediately and scratch the glass surface. Re-heat slightly to dissolve the oil but not the seed, then cool very slowly (wrap flask in foil/towel).

Visual Workflow & Logic

Purification_Workflow cluster_trouble Troubleshooting Loop Start Crude Reaction Mixture (Dark Oil) Workup Phase 1: Workup (EtOAc + Cysteine Wash) Start->Workup TLC_Check TLC Analysis (10% EtOAc/Hex) Workup->TLC_Check Column Phase 2: Flash Column (Hexane/DCM Gradient) TLC_Check->Column Remove Pd/Salts Is_Solid Is Product Solid? Column->Is_Solid Recryst_Layer Phase 3A: Layering (DCM/Hexane Diffusion) Is_Solid->Recryst_Layer No (Oil/Gum) Recryst_Therm Phase 3B: Thermal (EtOH Reflux) Is_Solid->Recryst_Therm Yes (Impure Solid) Pure Pure 2-Iodo-3-nitro-1,1'-biphenyl (>98% HPLC) Recryst_Layer->Pure Recryst_Therm->Pure Oil_Out Oiling Out? Recryst_Therm->Oil_Out Seed Add Seed Crystal Slow Cool Oil_Out->Seed Yes Seed->Recryst_Therm

Figure 1: Decision tree for the purification of sterically hindered nitro-biphenyls.

Troubleshooting & FAQs

Q1: My product "oils out" during recrystallization instead of forming crystals. Why?

A: This is the "Melted Impurity" syndrome, common in 1,2,3-substituted biphenyls.

  • Cause: The melting point of your slightly impure product is lower than the boiling point of your solvent.

  • Fix: Use the Layering Method (Protocol 3.1) described above. Alternatively, use a lower boiling solvent (e.g., Methanol instead of Ethanol) so the product precipitates before it melts.

Q2: I see a persistent impurity spot just above my product on TLC.

A: This is likely the de-iodinated byproduct (3-nitrobiphenyl) or a regioisomer.

  • Fix: These are hard to separate on Silica. Switch to Neutral Alumina stationary phase. The interaction between the Nitro group and Alumina is different from Silica, often reversing or expanding the Rf gap.

Q3: The NMR shows broad peaks.

A: This indicates restricted rotation (atropisomerism) or paramagnetic impurities.

  • Test: Run the NMR at 50°C. If peaks sharpen, it is rotameric (expected for ortho-substituted biphenyls). If they remain broad, you have residual Palladium. Repeat Protocol 1.1 (Cysteine wash).

Q4: Can I use vacuum distillation?

A: NO. Nitro-iodocompounds are thermally unstable. Heating 2-Iodo-3-nitro-1,1'-biphenyl significantly increases the risk of violent decomposition or explosion due to the nitro group's oxidizing power and the weak C-I bond. Stick to chromatography and crystallization.

References

  • Organic Syntheses. Synthesis of 2,2'-Dinitrobiphenyl. (Standard protocols for nitro-biphenyl crystallization). Org. Synth. 1928, 8, 42. Available at: [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (TLC and extraction data for nitro-iodo-benzenes). Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Mechanisms of oiling out and solvent selection).[1] Available at: [Link]

Sources

avoiding side reactions in Suzuki coupling of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 2-iodo-3-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions in your experimental design.

Introduction to the Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates like 2-iodo-3-nitro-1,1'-biphenyl present a unique set of challenges. The steric hindrance imposed by the ortho-nitro group and the biphenyl moiety can significantly impede the desired coupling, while the electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide and introduce potential side reactions.[3][4]

This guide provides a structured approach to identifying and mitigating common side reactions, ensuring a higher yield and purity of your desired product.

Core Reaction & Potential Pitfalls

The fundamental transformation involves the palladium-catalyzed reaction between 2-iodo-3-nitro-1,1'-biphenyl and a suitable organoboron reagent.

Caption: General overview of the Suzuki coupling reaction and potential for side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of 2-iodo-3-nitro-1,1'-biphenyl in a question-and-answer format.

Q1: My reaction is sluggish or shows low conversion to the desired product. What are the likely causes?

A1: Low conversion with a sterically hindered substrate like 2-iodo-3-nitro-1,1'-biphenyl can stem from several factors.[5] The primary culprits are often related to steric hindrance and catalyst inefficiency.[4][6]

  • Steric Hindrance: The ortho-nitro group significantly increases the steric bulk around the reaction center, which can hinder the oxidative addition of the palladium catalyst to the C-I bond and the subsequent reductive elimination steps of the catalytic cycle.[3][7]

  • Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be robust enough to overcome the steric and electronic challenges posed by the substrate.[5] Inefficient in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can also be a factor.[8]

Troubleshooting Protocol:

  • Ligand Selection: Switch to bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands can promote both oxidative addition and reductive elimination, which are often the rate-limiting steps in couplings of hindered substrates.[1][11]

  • Catalyst Choice: Employ a modern, air-stable palladium precatalyst, such as a Buchwald G3 or G4 palladacycle.[5] These precatalysts are designed for efficient generation of the active Pd(0) species.[11]

  • Temperature Optimization: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for the oxidative addition step.[12] However, be mindful that excessive heat can also promote side reactions.

Recommended Catalyst/Ligand Systems for Hindered Substrates:

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich phosphines effective for hindered substrates.[9]
PEPPSI-IPr(NHC ligand)Highly active for challenging couplings, often at lower temperatures.[11][13]
Buchwald PrecatalystsBrettPhosParticularly effective for couplings involving nitroarenes.[14][15]
Q2: I am observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[8][11][16] Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[8]

Troubleshooting Protocol:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed prior to use.[5][8] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the in-situ reduction of Pd(II) precatalysts.[8]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire course of the reaction.[5]

Caption: Potential pathway for the undesired denitration side reaction.

General Experimental Protocol as a Starting Point

This protocol is a robust starting point and may require optimization for your specific boronic acid partner.

Reagent Preparation:

  • To an oven-dried reaction vessel, add the 2-iodo-3-nitro-1,1'-biphenyl (1.0 equiv), the boronic acid or its pinacol ester (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (3.0 equiv). [17]2. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

Catalyst Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst. [17] Reaction Execution:

  • Add the degassed solvent (e.g., dioxane/water mixture, toluene, or 2-MeTHF) via syringe.

  • Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Yadav, M. R., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • BenchChem. (n.d.).
  • Reddit. (2024). For the pro's (Suzuki).
  • Gagnon, A., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Beilstein Journals. (2020).
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • BenchChem. (2025). Technical Support Center: Improving Yield in 2-Iodobiphenyl Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • SSRN. (n.d.). Catalytic reduction of nitroarenes and Suzuki-Miyaura reactions using Pd complex stabilized on the functionalized polymeric support.
  • Sigma-Aldrich. (n.d.).
  • The Journal of Organic Chemistry. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2026). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
  • ResearchGate. (2026). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2017). “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
  • PubMed. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • RSC.org. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.

Sources

Technical Support Center: Selective Reduction of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the selective reduction of 2-Iodo-3-nitro-1,1'-biphenyl.

Subject: Troubleshooting & Protocols for Chemoselective Nitro Reduction in the Presence of Aryl Iodides Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The User Issue: You need to reduce the nitro group (


) of 2-Iodo-3-nitro-1,1'-biphenyl  to an aniline (

) without cleaving the labile Carbon-Iodine (C-I) bond.

The Chemical Hazard: Aryl iodides are highly susceptible to oxidative addition by transition metals (Pd, Ni) and hydrogenolysis (dehalogenation) under standard hydrogenation conditions. The steric congestion of the 2-iodo-3-nitro motif (where the bulky iodine atom is flanked by the phenyl ring at C1 and the nitro group at C3) often forces the nitro group out of planarity, potentially slowing reduction and encouraging side reactions.

Recommended Strategy:

  • Primary Recommendation: Iron-mediated reduction (Fe/NH₄Cl or Fe/AcOH). It is kinetically selective for

    
     over Ar-I.
    
  • Secondary Recommendation: Sulfided Platinum on Carbon (Pt(S)/C). If hydrogenation is required, this poisoned catalyst inhibits the adsorption of the iodine moiety.

  • Avoid: Standard Pd/C with

    
     (guaranteed deiodination).
    

Decision Logic & Reaction Pathways

The following diagram illustrates the competitive pathways during the reduction process. Your goal is to maximize Path A while completely suppressing Path B.

ReductionPathways Start 2-Iodo-3-nitro-1,1'-biphenyl Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso 2e- Reduction Deiodo2 De-iodinated Intermediate Start->Deiodo2 Pd/C Hydrogenolysis (Path B: Undesired) Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e- Reduction Target TARGET: 2-Iodo-3-amino-1,1'-biphenyl Hydroxyl->Target 2e- Reduction (Path A: Desired) Deiodo1 De-iodinated Side Product (3-Amino-1,1'-biphenyl) Target->Deiodo1 Over-reduction

Figure 1: Mechanistic pathway showing the stepwise reduction of the nitro group versus the competing dehalogenation (hydrogenolysis) of the iodine.

Standard Operating Protocols (SOPs)

Method A: Iron/Ammonium Chloride (The "Gold Standard")

Best for: High chemoselectivity, preserving the Iodine, and avoiding heavy metal waste.

Mechanism: Electron transfer from the metal surface (Fe) to the nitro group in a protic medium. The neutral/mildly acidic pH prevents condensation side reactions (azo formation).

Reagents:

  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Iron Powder (Fe): 5.0 equiv (Ensure powder is fine mesh; <325 mesh is ideal)

  • Ammonium Chloride (

    
    ): 5.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio) or THF/Water (if solubility is poor)

Protocol:

  • Dissolution: Dissolve the biphenyl substrate in Ethanol (or THF). The 1,1'-biphenyl backbone is lipophilic; ensure full solubility before adding water.

  • Activation: Add water and solid

    
    . Stir vigorously.
    
  • Reduction: Add Iron powder in portions. Heat the mixture to reflux (

    
    ).
    
  • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 2–4 hours.

    • Note: You may see a transient intermediate (Hydroxylamine) which appears slightly more polar than the product.

  • Workup (Critical Step):

    • Hot filtration is required to remove iron oxides.

    • Filter through a Celite pad while the mixture is still hot (to prevent product precipitation on the iron sludge).

    • Wash the cake with Ethyl Acetate.

    • Concentrate filtrate, neutralize with saturated

      
      , and extract.[1]
      
Method B: Catalytic Hydrogenation with Sulfided Platinum

Best for: Scalable processes where solid metal waste (Fe sludge) is undesirable.

Why this works: Platinum (Pt) is naturally less active towards oxidative addition into C-I bonds than Palladium (Pd). "Sulfiding" the catalyst poisons the highly active sites responsible for hydrogenolysis while leaving the sites for nitro reduction active.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load 2-5 wt% relative to substrate.

  • Hydrogen Source:

    
     balloon (1 atm) or reactor (3-5 bar).
    
  • Solvent: Ethyl Acetate or Methanol.

Protocol:

  • Inerting: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add substrate and catalyst (Caution: Pyrophoric dry catalyst; keep wet with solvent).

  • Hydrogenation: Introduce

    
    . Agitate vigorously.
    
    • Warning: Do not heat above

      
      . Higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-I cleavage.
      
  • Workup: Filter through Celite/Membrane to remove Pt/C. Evaporate solvent.

Troubleshooting Guide (FAQ)

Q1: My reaction stalled at the Hydroxylamine intermediate ( ). Why?

Diagnosis: This is common in sterically crowded systems like 2-iodo-3-nitro-1,1'-biphenyl. The bulky iodine and phenyl rings shield the nitrogen center. Solution:

  • For Fe/NH4Cl: Increase temperature to reflux or switch to Fe/Acetic Acid . The stronger acidity of AcOH accelerates the final dehydration/reduction step from hydroxylamine to amine.

  • For Hydrogenation: Increase pressure slightly (e.g., from 1 atm to 5 bar) or add a Lewis Acid promoter like

    
     (1 mol%) to the hydrogenation mixture.
    
Q2: I see significant de-iodination (loss of Iodine).

Diagnosis: You likely used standard Pd/C or allowed the reaction to run too long/hot. Solution:

  • Immediate Fix: Switch to Method A (Iron) . It is virtually impossible to cleave Ar-I bonds with Fe/NH4Cl.

  • If using Hydrogenation: You must use a "poison." Add Diphenylsulfide (0.5 equiv) or Ethylenediamine to the reaction mixture if you are using standard Pt/C or Pd/C. This blocks the catalyst sites responsible for dehalogenation.

Q3: The Iron workup is a nightmare; I have a stubborn emulsion.

Diagnosis: Iron oxides form fine colloidal suspensions that clog filters and stabilize emulsions. Solution:

  • The "EDTA Trick": Add disodium EDTA to the aqueous workup phase. It chelates the iron ions, breaking the emulsion.

  • The "Celite Sandwich": Do not just pour the reaction onto a filter. Create a thick bed of Celite, wet it, and filter the hot mixture slowly.

Comparative Data Analysis

MethodChemoselectivity (Nitro vs Iodo)Reaction RateScalabilityRisk Profile
Fe / NH₄Cl Excellent (>99%) Moderate (2-6 h)High (kg scale)Low (No toxic gas)
SnCl₂ / HCl Good (>95%)Fast (1-2 h)Low (Toxic waste)Moderate (Tin waste)
H₂ + Pd/C Poor (<10%) Very FastHighCritical (Deiodination)
H₂ + Pt(S)/C Very Good (>90%)ModerateHighLow (Flammable H₂)
Zn / AcOH ModerateFastModerateHigh (Over-reduction)

References

  • Selective Reduction with Hydrazine/Pd/C (Transfer Hydrogenation)

    • Lauwiner, M., et al. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014.[2]

    • Note: Demonstrates that using hydrazine instead of H2 gas can improve selectivity.
  • Fe/NH4Cl Method (Bechamp Reduction)

    • Ramadas, K., & Srinivasan, N. "Reduction of nitro arene by Fe/ammonium chloride." Synthetic Communications, 1992.[3]

    • Note: The foundational protocol for mild iron reduction.
  • Pt/C Selectivity Profile

    • TCI Chemicals Technical Guide.
    • Note: Detailing the utility of Sulfided Pt for halogen tolerance.
  • General Nitro Reduction Reviews

    • "Nitro Reduction - Common Conditions."[4] Common Organic Chemistry.

Sources

optimizing catalyst loading for 2-Iodo-3-nitro-1,1'-biphenyl reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for 2-Iodo-3-nitro-1,1'-biphenyl Cross-Couplings

Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 2-Iodo-3-nitro-1,1'-biphenyl.

Part 1: Mechanistic Causality & Reaction Dynamics

Working with 2-Iodo-3-nitro-1,1'-biphenyl presents a unique mechanistic dichotomy. The substrate features a highly reactive carbon-iodine (C-I) bond, which is further activated toward oxidative addition by the strongly electron-withdrawing meta-nitro group[1]. However, researchers frequently observe unexpected reaction stalling when attempting to lower the palladium loading below 1 mol%.

This paradox is driven by two competing catalyst deactivation pathways:

  • Iodide Inhibition & Bridging Dimers: While the C-I bond easily undergoes oxidative addition, the resulting iodide ions coordinate strongly to the Pd(II) intermediate. Unlike bromides, iodides form highly stable, endergonic bridging halide dimers that trap the catalyst off-cycle and prevent transmetalation[2].

  • Nitro Group Coordination: The oxygen atoms of the adjacent nitro group can act as dative ligands, coordinating to the electron-deficient palladium center and further inhibiting the catalytic cycle[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by 3-NO2) Pd0->OxAdd 2-Iodo-3-nitro-1,1'-biphenyl TransMet Transmetalation / Amine Binding OxAdd->TransMet Nucleophile Inhib Catalyst Deactivation (Iodide Dimers & NO2 Coord) OxAdd->Inhib Excess I- RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Cross-Coupled Product Inhib->TransMet Bulky Ligand / Solvent Switch

Caption: Catalytic cycle of 2-Iodo-3-nitro-1,1'-biphenyl highlighting critical deactivation pathways.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 50% conversion despite using 2 mol% Pd. Why is the highly reactive C-I bond failing to couple completely? A1: This is a classic symptom of iodide inhibition. As the reaction progresses, the concentration of iodide salts (e.g., NaI, KI) builds up in the solution. These soluble iodides shift the equilibrium toward the inactive Pd-iodide bridging dimers[3]. To break this inhibition, you must alter the thermodynamic sink. Switch to a non-polar solvent like toluene where the generated iodide salts are insoluble; precipitating the salt removes it from the catalytic cycle, allowing the reaction to proceed to completion even at lower catalyst loadings[2].

Q2: How do I systematically optimize and reduce the catalyst loading from 2 mol% down to <0.1 mol%? A2: A standard starting point for optimization is 1-2 mol% of a palladium precursor[1]. To titrate this down to the 0.01–0.1 mol% range, you must utilize sterically demanding, electron-rich biarylphosphine ligands (such as XPhos or SPhos). These bulky ligands serve a dual purpose: they physically prevent the formation of multinuclear Pd-iodide clusters[4] and outcompete the nitro group's oxygen atoms for coordination to the Pd center[1].

Q3: Are there specific precatalysts that perform better for this substrate? A3: Yes. Avoid simple Pd(OAc)₂ with monodentate phosphines like P(o-tol)₃, as they readily form inactive bridging iodide dimers[2]. Instead, utilize pre-formed palladacycles (e.g., Buchwald precatalysts) that rapidly activate to form monoligated Pd(0) species. This ensures that every molecule of palladium enters the active cycle, which is critical when operating at ultra-low loadings (e.g., 0.05 mol%)[5].

DecisionTree Start Initial Screen: 1-2 mol% Pd, Standard Ligand CheckYield Is Conversion > 95%? Start->CheckYield Reduce Titrate Pd down (0.5% -> 0.1% -> 0.01%) CheckYield->Reduce Yes Stall Reaction Stalls / Low Yield CheckYield->Stall No CheckIodide Identify Deactivation Pathway Stall->CheckIodide ChangeSolv Iodide Inhibition: Switch to Toluene (Precipitate NaI) CheckIodide->ChangeSolv ChangeLigand Nitro Coordination / Dimers: Use XPhos or SPhos CheckIodide->ChangeLigand ChangeSolv->Start ChangeLigand->Start

Caption: Decision tree for troubleshooting and optimizing catalyst loading in aryl iodide couplings.

Part 3: Quantitative Data Presentation

The following table demonstrates the causality of ligand and solvent choices when attempting to drive down catalyst loading for sterically hindered, electronically deactivated aryl iodides.

Pd Loading (mol%)LigandSolventBaseConversion (%)Primary Deactivation Pathway
2.0 P(o-tol)₃DioxaneNaOtBu45%Iodide Bridging Dimers
2.0 XPhosDioxaneNaOtBu88%Soluble Iodide Inhibition
0.5 XPhosTolueneCs₂CO₃>99%None (Precipitated Iodide)
0.05 XPhosTolueneCs₂CO₃96%None (Optimized System)

Part 4: Self-Validating Experimental Protocol

To achieve sub-0.1 mol% catalyst loadings, volumetric error and trace oxygen must be eliminated. The following self-validating protocol ensures reproducibility.

Step 1: Catalyst Stock Solution Preparation (Validation Checkpoint 1) Weighing sub-milligram quantities of palladium is highly error-prone. Prepare a 0.01 M stock solution of the Pd precatalyst (e.g., XPhos Pd G3) in anhydrous, degassed THF. Validation: Analyze a 10 µL aliquot via UV-Vis spectroscopy to confirm the exact concentration and ensure the absence of premature nanoparticle aggregation (indicated by baseline scattering).

Step 2: Substrate & Base Assembly In an oven-dried Schlenk flask, combine 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv), the coupling partner (1.2 equiv), and an insoluble base such as Cs₂CO₃ (2.0 equiv).

Step 3: Solvent Addition & Degassing (Validation Checkpoint 2) Add anhydrous Toluene (selected specifically to precipitate iodide salts). Perform three freeze-pump-thaw cycles. Validation: The visual absence of gas evolution during the final thaw cycle confirms anoxic conditions, which is critical to prevent the oxidation of the ultra-low concentration Pd(0) species.

Step 4: Catalyst Injection & Heating Using a gas-tight microsyringe, inject the required volume of the Pd stock solution to achieve exactly 0.05 mol% loading. Heat the reaction mixture to 80 °C under a positive pressure of argon.

Step 5: Kinetic Monitoring (Validation Checkpoint 3) Withdraw 10 µL aliquots at 15, 30, and 60 minutes. Quench with acetonitrile and analyze via LC-MS. Validation: The presence of a visible salt precipitate (NaI/KI) alongside the disappearance of the starting material confirms that iodide inhibition has been successfully bypassed. If a des-iodo byproduct appears, it indicates that oxidative addition is occurring, but reductive elimination is too slow, requiring a slight increase in temperature.

Part 5: References

  • PMC / NIH - An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Available at:[Link]

  • ACS Publications - An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Available at:[Link]

  • MIT Open Access Articles - An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Available at:[Link]

  • ACS Publications - A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Available at: [Link]

Sources

Technical Support Guide: Selective Reduction of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-RED-2026-IODO Last Updated: March 2026 Department: Process Chemistry & Synthesis Support

The Chemoselective Dilemma

User Query: I need to reduce the nitro group on 2-Iodo-3-nitro-1,1'-biphenyl to an amine, but I keep losing the iodine atom (dehalogenation). Standard Pd/C hydrogenation failed.

Technical Analysis: The reduction of 2-Iodo-3-nitro-1,1'-biphenyl presents a classic chemoselectivity conflict. The Carbon-Iodine (


) bond is the weakest of the carbon-halogen bonds (

).

In standard catalytic hydrogenation (


), the mechanism involves the oxidative addition of the metal into the 

bond. Palladium is particularly efficient at this, leading to rapid hydrodeiodination (replacement of Iodine with Hydrogen) often before or concurrent with the nitro reduction. Furthermore, the steric crowding of the 1,2,3-substitution pattern on the biphenyl ring can hinder the nitro group's approach to the catalyst surface, favoring the more accessible aryl-iodide cleavage.

Core Directive: To preserve the iodine, you must avoid mechanisms that rely on noble metal surface adsorption (Pd, Pt) or radical intermediates that exceed the


 bond dissociation energy.

Decision Matrix & Workflow

The following logic gate determines the optimal method based on your available equipment and scale.

ReductionLogic Start START: 2-Iodo-3-nitro-1,1'-biphenyl Q1 Is the scale > 10 grams? Start->Q1 MethodA METHOD A: Fe / NH4Cl (Bechamp Variant) Q1->MethodA Yes (Scalable/Green) MethodB METHOD B: SnCl2 / EtOH (Stannous Chloride) Q1->MethodB No (Lab Scale/Reliable) MethodC METHOD C: Sulfided Pt/C (High Pressure H2) Q1->MethodC If H2 Required Stop STOP: Do NOT use Pd/C (Severe Deiodination Risk) MethodC->Stop If Pd/C proposed

Figure 1: Method selection flowchart for chemoselective nitro reduction.

Recommended Protocols

Method A: Iron/Ammonium Chloride (The "Gold Standard")

Best for: Scalability, low cost, and high functional group tolerance. Mechanism: Surface-mediated Single Electron Transfer (SET). The mild acidic conditions (


) prevent the formation of radical anions that trigger deiodination.

Reagents:

  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Iron Powder (325 mesh, reduced): 4.0 – 5.0 equiv

  • Ammonium Chloride (

    
    ): 5.0 – 7.0 equiv
    
  • Solvent: Ethanol/Water (3:1 ratio)

Protocol:

  • Dissolution: Dissolve the substrate in Ethanol/Water (3:1).

  • Addition: Add

    
     and Iron powder to the reaction vessel.
    
  • Activation: Heat the mixture to reflux (

    
    ) with vigorous mechanical stirring. Note: Vigorous stirring is critical to scour the iron surface.
    
  • Monitoring: Monitor via TLC/HPLC. Reaction typically completes in 2–4 hours.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.

    • Wash organics with brine, dry over

      
      , and concentrate.
      
Method B: Stannous Chloride ( )

Best for: Small scale (<5g), high reliability, protecting other sensitive groups (aldehydes/ketones). Mechanism: Ionic reduction mechanism.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)[1]
    
  • Solvent: Ethanol or Ethyl Acetate[1][2][3][4]

Protocol:

  • Mix: Dissolve substrate in Ethanol. Add

    
     in one portion.
    
  • Reaction: Heat to

    
     (or reflux). Reaction is often faster than Iron (1–3 hours).
    
  • Workup (The "Rochelle" Modification):

    • Standard Issue: Tin salts form a gelatinous emulsion with water/NaOH, trapping the product.

    • The Fix: Cool the reaction.[5][6] Pour into a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) .

    • Stir vigorously for 30 minutes. The tartrate chelates the Tin, creating two clear layers.

    • Extract with Ethyl Acetate.[3]

Quantitative Comparison

FeaturePd/C HydrogenationFe / NH4ClSnCl2
Iodine Retention < 10% (Poor)> 98% (Excellent)> 95% (Excellent)
Reaction Time 1-2 h2-6 h1-4 h
Workup Difficulty Easy (Filtration)Medium (Sludge)Hard (Emulsions)*
Scalability HighHighLow (Waste disposal)

*Unless Rochelle Salt method is used.

Troubleshooting & FAQs

Q1: Why is my Iron reaction stalling at 50% conversion?

A: This is usually due to "surface passivation" of the iron particles.

  • Fix 1: Ensure mechanical stirring is used, not magnetic. Magnetic bars get coated in iron filings and stop mixing effectively.

  • Fix 2: "Activate" your iron powder before use by washing it briefly with dilute HCl, then water, then acetone, and drying it.

  • Fix 3: Add a catalytic amount of dilute HCl (2-3 drops) to the

    
     mixture to jumpstart the etching process.
    
Q2: I used SnCl2 and now I have a white goo that won't separate. What do I do?

A: You are experiencing Tin Hydroxide emulsion.

  • Immediate Fix: Add solid Rochelle Salt (Potassium Sodium Tartrate) directly to the separatory funnel and shake until dissolved. If you don't have Rochelle salt, use a large excess of Celite, filter the entire emulsion through it, and wash the cake heavily with Ethyl Acetate.

Q3: Can I use catalytic hydrogenation if I absolutely have to?

A: Only with strict modifications.

  • Catalyst: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Platinum is less aggressive toward halogens than Palladium.

  • Additives: Add a catalyst poison such as Diphenylsulfide or use Vanadium doping (

    
    ) which accelerates nitro reduction relative to dehalogenation. However, for an Iodo-compound, this remains high-risk compared to Method A or B.
    

References

  • BenchChem. Selective reduction of nitro group without affecting other functional groups.[1] (2025).[1][3][5] Retrieved from

  • Organic Chemistry Portal. Reduction of Nitro Compounds. (n.d.). Retrieved from

  • Common Organic Chemistry. Nitro Reduction: SnCl2 Conditions. (n.d.). Retrieved from

  • Ramadas, K., & Srinivasan, N. Reduction of nitro arene by Fe/ammonium chloride. (1992).[7] Synthetic Communications / ChemSpider Synthetic Pages. Retrieved from

  • Bellamy, F. D., & Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[4] Tetrahedron Letters, 25(8), 839-842.[2] (1984).[4] Retrieved from

Sources

managing steric hindrance in reactions of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Managing Steric Hindrance in 2-Iodo-3-nitro-1,1'-biphenyl Ticket ID: #RXN-STERIC-2026-BPH Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Orthogonal" Trap

Welcome to the Technical Support Center. You are likely here because standard cross-coupling protocols on 2-Iodo-3-nitro-1,1'-biphenyl are failing.

This substrate presents a classic "ortho-ortho" steric wall. The reactive center (C-I) is sandwiched between a bulky phenyl ring (C1) and a nitro group (C3). This creates two distinct failure modes:

  • The Kinetic Wall: The oxidative addition of Pd(0) is physically blocked, leading to recovered starting material or hydrodehalogenation.

  • The Cadogan Trap: Under thermal stress with phosphine ligands, the nitro group attacks the adjacent position, leading to reductive cyclization (carbazole formation) rather than coupling.

This guide provides the protocols to navigate these specific hazards.

Diagnostic & Decision Matrix

Before proceeding, identify your current failure mode using the diagram below.

Reaction_Decision_Tree Start Substrate: 2-Iodo-3-nitro-1,1'-biphenyl Goal What is your target? Start->Goal Coupling C-C / C-N Bond Formation (Suzuki/Buchwald) Goal->Coupling Cross-Coupling Carbazole Carbazole Scaffold (Cyclization) Goal->Carbazole Cyclization Failure Common Failure Mode Coupling->Failure Using PPh3/Standard Ligands Sol_Carbazole Solution: Cadogan Conditions (PPh3 or P(OEt)3, >150°C) Carbazole->Sol_Carbazole Promote Nitrene Insertion Sol_Coupling Solution: Bulky Dialkylbiaryl Ligands (SPhos/XPhos) + Low Temp Activation Failure->Sol_Coupling Switch Ligand Class

Figure 1: Decision matrix for selecting the correct synthetic pathway based on target outcome.

Troubleshooting Guide: Cross-Coupling (Suzuki-Miyaura)

The Problem: Standard ligands (PPh₃, dppf) possess insufficient electron density and incorrect cone angles to wedge into the sterically crowded C-I bond of this substrate. Furthermore, high temperatures required for these ligands trigger the nitro group to cyclize.

The Fix: Use Buchwald Dialkylbiaryl Phosphine Ligands . These ligands form monoligated Pd(0) species that are highly active and bulky enough to prevent catalyst dimerization but flexible enough to facilitate oxidative addition.

Protocol A: The "SPhos" System for Hindered Aryl Iodides

Use this for: Attaching aryl/heteroaryl groups to the 2-position.

ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Precursors that generate Pd(0) in situ.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)The methoxy groups provide stability; the cyclohexyls drive oxidative addition into the hindered C-I bond [1].
Ratio 1:2 (Pd:Ligand)Ensure full ligation of the metal center.
Base K₃PO₄ (anhydrous or 3M aq.)Carbonates (K₂CO₃) are often too weak for this specific steric clash. Phosphates are superior here.
Solvent Toluene/Water (10:1) or 1,4-DioxaneBiphasic systems often assist in solubilizing the inorganic base while keeping the organic substrate in the organic phase.

Step-by-Step Workflow:

  • Charge Reactor: In a glovebox or under strict Ar flow, add 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio). Note: Oxygen is the enemy of active SPhos-Pd complexes.

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Thermal Ramp: Heat to 80°C .

    • Critical Warning: Do NOT exceed 100°C. Temperatures >120°C with phosphines present will trigger the Cadogan cyclization (nitro group attacking the pendant ring), forming a carbazole impurity [2].

  • Monitoring: Monitor by HPLC/UPLC. If the reaction stalls at 50% conversion, add a second portion of catalyst/ligand (1 mol%).

Troubleshooting Guide: Unwanted Cyclization (The Cadogan Side-Reaction)

The Problem: You are attempting a reaction (e.g., Sonogashira or Heck), but you isolate 1-nitro-9H-carbazole or similar cyclized products instead of your coupled product.

Mechanism of Failure: The nitro group at C3 is ortho to the biaryl bond. Under reductive conditions (presence of oxidizable phosphines like PPh₃) and heat, the nitro group deoxygenates to a nitrene (or nitrenoid), which inserts into the C-H bond of the neighboring phenyl ring [3].

Cadogan_Mechanism Substrate 2-Iodo-3-nitro-biphenyl Intermediate Nitrene/Nitrenoid Intermediate Substrate->Intermediate Deoxygenation Phosphine Excess PPh3 / Heat Phosphine->Intermediate Promotes Product Carbazole Derivative (Cyclized) Intermediate->Product C-H Insertion

Figure 2: The Cadogan Cyclization pathway, often an unwanted side reaction in cross-coupling.

The Fix:

  • Switch Ligand Class: Move away from phosphines entirely. Use N-Heterocyclic Carbenes (NHCs) (e.g., PEPPSI-IPr) which are less prone to acting as oxygen acceptors for the nitro group [4].

  • Lower Temperature: Keep reaction temperatures below 100°C.

  • Alternative Coupling: If possible, perform the coupling before installing the nitro group (if synthetic route allows), or reduce the nitro to an amine (and protect it) prior to coupling.

Frequently Asked Questions (FAQ)

Q: Can I reduce the nitro group to an amine without de-iodinating the 2-position? A: Yes, but standard Pd/C hydrogenation is risky as it often cleaves C-I bonds.

  • Recommended: Use Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in Ethanol/Water at 60°C. This is a mild, chemoselective reduction that leaves the Aryl-Iodide intact [5].

  • Alternative: SnCl₂ in EtOAc is also effective but workup can be messy (emulsions).

Q: The reaction mixture turns black and precipitates Pd black immediately. A: This indicates the catalyst is decomposing before oxidative addition can occur. The steric bulk of the 2-iodo-3-nitro system is preventing the ligand from stabilizing the Pd.

  • Solution: Increase the ligand-to-metal ratio to 3:1 or 4:1. Ensure your solvent is rigorously degassed. Consider using a precatalyst like XPhos Pd G2 to ensure the active species is formed correctly.

Q: I see "doubling" of peaks in the NMR of my product. A: You are likely observing atropisomerism . The 2-iodo-3-nitro substitution pattern creates a high rotational barrier around the biphenyl bond.

  • Action: Run High-Temperature NMR (e.g., in DMSO-d6 at 100°C). If the peaks coalesce, it is a conformational issue, not a purity issue.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Cadogan, J. I. G. (1962). Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Carbazoles. Journal of the Chemical Society.[1]

  • Freeman, A. W., Urvoy, M., & Criswell, M. E. (2005). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. The Journal of Organic Chemistry.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal.

  • Chandra, A., et al. (2023). Synthesis of carbazoles from o-nitrobiphenyls. ResearchGate.[2][3]

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and safety officers before experimentation.

Sources

Technical Support Center: Troubleshooting Carbazole Synthesis from 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently review cases where researchers experience near-zero yields when attempting to synthesize carbazoles from 2-iodo-3-nitro-1,1'-biphenyl.

The fundamental issue in this transformation lies in a misunderstanding of the substrate's regiochemistry and the resulting steric and electronic bottlenecks. Unlike standard 2-nitrobiphenyls, the nitro group in 2-iodo-3-nitro-1,1'-biphenyl is at the C3 position . This structural nuance completely invalidates direct reductive cyclization methods. Instead, the synthesis must proceed via a two-step cascade: an intermolecular Buchwald-Hartwig amination followed by an intramolecular palladium-catalyzed oxidative C–H amination.

Mechanistic Pathway & Bottlenecks

G A 2-Iodo-3-nitro-1,1'-biphenyl (Sterically Hindered) B 2-(Alkylamino)-3-nitrobiphenyl (Deactivated Amine) A->B Step 1: C-N Coupling Pd(0), BrettPhos, Base D Decomposition / Tar (Failed Nitrene Insertion) A->D Cadogan Conditions (Regiochemistry Mismatch) C 1-Nitrocarbazole (Target Product) B->C Step 2: C-H Amination Pd(II), Cu(OAc)2

Mechanistic pathways for carbazole synthesis from 2-iodo-3-nitrobiphenyl.

FAQ & Troubleshooting Guide

Q1: I attempted a Cadogan cyclization using triethyl phosphite / triphenylphosphine, but I recovered a black tar and no carbazole. Why? A: The Cadogan reaction relies on the reductive deoxygenation of a nitro group to a highly reactive singlet nitrene, which then inserts into an adjacent C–H bond[1]. For this to form a carbazole, the nitro group must be at the C2 position (ortho to the biaryl linkage). In your substrate, the nitro group is at C3. The resulting nitrene is geometrically incapable of reaching the C2' position of the adjacent phenyl ring. It instead undergoes intermolecular polymerization or abstracts hydrogen to form the amine, resulting in the "black tar" you observed. You must abandon the Cadogan route for this specific isomer.

Q2: I switched to a Buchwald-Hartwig amination to install an amine at C2, but the reaction stalls at <10% conversion. I am using Pd(OAc)₂ and dppf. What is going wrong? A: You are encountering severe steric hindrance. The C2-iodine is flanked by a phenyl group at C1 and a nitro group at C3 (a 2,6-disubstituted environment). Bidentate ligands like dppf create a highly congested Pd-complex that struggles with the transmetalation and reductive elimination steps in such tight pockets. Solution: Switch to a bulky, electron-rich monodentate biarylphosphine ligand like BrettPhos or RuPhos . These ligands are specifically designed to force the substrate into the correct geometry for reductive elimination while preventing the formation of inactive bis-ligated PdL₂ species.

Q3: My first step works now, but the subsequent intramolecular C–H amination to close the carbazole ring is failing. The Pd catalyst precipitates as a black solid almost immediately. A: This is an electronic deactivation issue coupled with a failed catalytic turnover. The intermediate you formed is a 2-amino-3-nitrobiphenyl. The nitro group at C3 is directly ortho to your newly installed amine, strongly withdrawing electron density and rendering the amine a very poor nucleophile for the Pd(II) center[2]. Furthermore, C–H amination is an oxidative process. If Pd(0) is not rapidly reoxidized to Pd(II), it aggregates into inactive Pd black. Solution: You must use a robust, stoichiometric oxidant. While air/O₂ works for electron-rich substrates, your deactivated amine requires Cu(OAc)₂ (2.5 equivalents). The Cu(II) not only efficiently reoxidizes the palladium but also acts as a Lewis acid to facilitate the Concerted Metalation-Deprotonation (CMD) step required for C–H activation.

Quantitative Data: Ligand & Oxidant Optimization

The following table summarizes the causality behind reagent selection for this specific substrate, demonstrating why standard conditions fail and optimized conditions succeed.

StepCatalyst / Ligand / OxidantYield (%)Primary Failure Mode / Observation
1: C-N Coupling Pd₂(dba)₃ / dppf / NaOtBu< 10%Severe steric clash; hydrodeiodination observed.
1: C-N Coupling Pd₂(dba)₃ / Xantphos / Cs₂CO₃35%Sluggish transmetalation due to di-ortho substitution.
1: C-N Coupling Pd₂(dba)₃ / BrettPhos / NaOtBu92% Optimal. Monodentate bulk facilitates reductive elimination.
2: C-H Amination Pd(OAc)₂ / None (Air)0%Rapid Pd black precipitation; insufficient oxidation potential.
2: C-H Amination Pd(OAc)₂ / Ag₂CO₃45%Moderate yield; Ag(I) struggles with the deactivated amine.
2: C-H Amination Pd(OAc)₂ / Cu(OAc)₂88% Optimal. Cu(II) efficiently reoxidizes Pd and assists CMD.
Optimized Step-by-Step Methodology (Self-Validating Protocol)

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step if the validation checkpoints fail.

Step 1: Intermolecular C–N Coupling (Buchwald-Hartwig)
  • Setup: In a glovebox, charge an oven-dried Schlenk flask with 2-iodo-3-nitro-1,1'-biphenyl (1.0 equiv), primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reaction: Add anhydrous Toluene (0.1 M). Seal the flask, remove from the glovebox, and heat to 90 °C.

  • Validation Checkpoint 1 (1 hour): The solution should transition from a dark red/purple (Pd₂(dba)₃) to a clear amber. If the solution turns completely black, the Pd catalyst has crashed out (likely due to wet solvent or oxygen ingress).

  • Validation Checkpoint 2 (12 hours): Perform TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a bright yellow spot (Rf ~0.4). GC-MS must show the exact mass of the coupled product. A major peak at M-126 (loss of iodine + protonation) indicates failed transmetalation and subsequent hydrodehalogenation.

  • Workup: Filter through a short pad of Celite to remove Pd black and salts. Concentrate in vacuo to yield crude 2-(alkylamino)-3-nitrobiphenyl.

Step 2: Intramolecular Oxidative C–H Amination
  • Setup: Dissolve the crude 2-(alkylamino)-3-nitrobiphenyl in anhydrous DMF (0.05 M). Add Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2.5 equiv)[2].

  • Reaction: Heat to 120 °C under an argon atmosphere for 24 hours.

  • Validation Checkpoint 3 (4 hours): Spot the reaction on a TLC plate and visualize under 365 nm UV light. Carbazoles are highly fluorescent. The appearance of a bright blue/green fluorescent spot confirms successful C–H activation and ring closure.

  • Validation Checkpoint 4 (24 hours): The reaction mixture should remain a deep green/brown suspension (Cu(II) salts). If it turns pale yellow with a heavy black precipitate, the Cu(OAc)₂ was exhausted prematurely.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, wash extensively with water to remove DMF, dry over MgSO₄, and purify via column chromatography.

References
  • Title: Carbazole synthesis - Organic Chemistry Portal (Palladium-Catalyzed Synthesis of Indoles and Carbazoles)
  • Source: researchgate.
  • Source: researchgate.

Sources

byproduct formation in the synthesis of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Iodo-3-nitro-1,1'-biphenyl. This compound is a critical, sterically hindered building block historically utilized in the synthesis of complex biphenylene structures[1].

Due to the dense functionalization of the aromatic ring, synthesizing this target—either via the Sandmeyer reaction of 2-amino-3-nitrobiphenyl or the regioselective Suzuki-Miyaura coupling of 1,2-diiodo-3-nitrobenzene—frequently results in competitive byproduct formation. This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure high-fidelity synthesis.

System Overview & Mechanistic Pathways

Understanding the divergence points in your synthetic route is the first step in troubleshooting. The diagram below illustrates the two primary synthetic routes and the mechanistic branches that lead to the most common byproducts.

G SM1 2-Amino-3-nitrobiphenyl Diazo Diazonium Intermediate SM1->Diazo NaNO2, HCl, < 5 °C SM2 1,2-Diiodo-3-nitrobenzene Prod 2-Iodo-3-nitro-1,1'-biphenyl SM2->Prod PhB(OH)2, Pd cat. BP3 3-Nitro-1,1':2',1''-terphenyl SM2->BP3 Excess PhB(OH)2 Diazo->Prod KI, H2O, Heat BP1 2-Hydroxy-3-nitrobiphenyl Diazo->BP1 H2O (Hydrolysis) BP2 3-Nitrobiphenyl Diazo->BP2 H-abstraction

Reaction pathways for 2-Iodo-3-nitro-1,1'-biphenyl synthesis highlighting major byproduct branches.

Diagnostic Q&A: Troubleshooting Byproduct Formation

Q1: During the Sandmeyer route, LC-MS indicates a massive spike of a highly polar byproduct at m/z 214 [M-H]-. What is causing this, and how do I prevent it? Expert Insight: You are observing the formation of 2-hydroxy-3-nitrobiphenyl . The diazonium group is an exceptional leaving group. If the reaction temperature exceeds 5 °C during diazotization, or if the addition to the potassium iodide solution is too slow, water acts as a nucleophile and hydrolyzes the diazonium salt. Resolution: Thermodynamics favor hydrolysis at elevated temperatures. You must maintain the internal temperature strictly between 0–5 °C during the NaNO₂ addition[2]. Furthermore, use a highly concentrated KI solution to kinetically favor iodination over hydrolysis.

Q2: My isolated product from the Sandmeyer reaction is contaminated with a non-polar impurity (m/z 199). How did the iodine get replaced by a proton? Expert Insight: This is 3-nitrobiphenyl , the deamination byproduct. The iodination of diazonium salts proceeds via a single-electron transfer (SET) mechanism from the iodide ion, generating a transient aryl radical. If your reaction mixture contains organic co-solvents with weak C-H bonds (e.g., ethanol, THF), the aryl radical will rapidly abstract a hydrogen atom instead of recombining with the iodine radical. Resolution: Run the reaction under strictly aqueous conditions. If a co-solvent is absolutely required to solubilize the starting material, use a non-hydrogen-donating solvent such as acetonitrile.

Q3: I am using the Suzuki-Miyaura route starting from 1,2-diiodo-3-nitrobenzene. Instead of the target, I am isolating a significant amount of a double-coupled terphenyl derivative. How can I improve regioselectivity? Expert Insight: You are observing 3-nitro-1,1':2',1''-terphenyl . The C1-I bond is less sterically hindered than the C2-I bond (which is flanked by both an iodine atom and a nitro group). Palladium catalysts will preferentially undergo oxidative addition at C1. However, if you use an excess of phenylboronic acid or push the temperature too high, the catalyst will force an insertion into the C2-I bond. Resolution: Exploit the steric differentiation by lowering the coupling temperature to 60 °C and strictly limiting the phenylboronic acid to 0.95 equivalents. Utilizing a bulky phosphine ligand (e.g., SPhos) will further increase the catalyst's sensitivity to steric hindrance, shutting down C2 insertion.

Quantitative Byproduct Profiling

Use the following table to rapidly identify impurities in your crude reaction mixtures via TLC or LC-MS.

Byproduct / TargetFormation PathwayMW ( g/mol )Typical Yield LossTLC Rf*LC-MS / GC-MS
2-Hydroxy-3-nitrobiphenyl Diazonium Hydrolysis215.1210 - 25%0.15 (Polar)214 [M-H]⁻
3-Nitrobiphenyl Radical H-Abstraction199.212 - 8%0.65 (Non-Polar)199 [M]⁺
3-Nitro-1,1':2',1''-terphenyl Suzuki Over-coupling275.3115 - 30%0.55 (Moderate)275 [M]⁺
2-Amino-3-nitrobiphenyl Incomplete Diazotization214.22< 5%0.30 (Polar)215 [M+H]⁺
2-Iodo-3-nitro-1,1'-biphenyl Target Product 325.10 N/A 0.45 (Moderate) 325 [M]⁺

*Rf values are standardized using a 10% Ethyl Acetate in Hexanes mobile phase on silica gel.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint criteria are met.

Protocol A: Sandmeyer Synthesis (Recommended)

Adapted from standardized diazotization procedures for polyhalogenated benzenes[2].

  • Amine Preparation: Suspend 2-amino-3-nitrobiphenyl (10.0 mmol) in 15 mL of 6M HCl in a round-bottom flask. Stir vigorously and cool the mixture to 0 °C using an ice-brine bath.

  • Diazotization: Dissolve NaNO₂ (11.0 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension over 15 minutes. Maintain the internal temperature < 5 °C.

    • Validation Checkpoint 1: The opaque suspension must transition into a clear/translucent solution, confirming the successful formation of the soluble diazonium salt.

  • Iodination: In a separate flask, dissolve KI (25.0 mmol) in 10 mL of water and cool to 0 °C. Rapidly transfer the cold diazonium solution into the vigorously stirred KI solution.

    • Validation Checkpoint 2: Immediate effervescence (N₂ gas evolution) and a dark brown/black coloration (elemental I₂ formation) must be observed. Lack of gas indicates premature diazonium decomposition.

  • Thermal Maturation: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the SET mechanism to completion.

  • Workup: Cool to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organics with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Checkpoint 3: The organic layer must transition from dark brown to pale yellow, confirming the complete reduction and removal of iodine impurities[3].

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the target compound.

Protocol B: Regioselective Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 1,2-diiodo-3-nitrobenzene (10.0 mmol), phenylboronic acid (9.5 mmol—strict substoichiometric control), and Pd(PPh₃)₄ (0.5 mmol).

  • Solvent Addition: Add degassed toluene (30 mL) and a 2M aqueous solution of Na₂CO₃ (10 mL).

  • Coupling: Heat the biphasic mixture to exactly 60 °C under a nitrogen atmosphere for 12 hours. Do not exceed this temperature.

    • Validation Checkpoint 1: The mixture should turn dark, indicating the formation of the active Pd(0) catalytic species.

  • Monitoring: Check the reaction via TLC (10% EtOAc/Hexanes).

    • Validation Checkpoint 2: You should observe the depletion of the starting material and the appearance of a single new spot at Rf 0.45. If a spot appears at Rf 0.55, quench the reaction immediately to prevent further terphenyl over-coupling.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with toluene, concentrate in vacuo, and purify via column chromatography.

References

  • Title: SECTION C Organic Chemistry - RSC Publishing Source: rsc.org URL: [1]

  • Title: A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl Source: rsc.org URL: [3]

  • Title: 1,2,3-Triiodobenzene | 608-29-7 | Benchchem Source: benchchem.com URL: [2]

Sources

chemoselectivity issues with 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Division (Organic Synthesis Unit) Subject: Troubleshooting Chemoselectivity in 2-Iodo-3-nitro-1,1'-biphenyl Scaffolds

Technical Support Center: 2-Iodo-3-nitro-1,1'-biphenyl

Welcome to the technical guide for 2-Iodo-3-nitro-1,1'-biphenyl . This scaffold presents a unique "triad of challenges" for synthetic chemists:

  • Extreme Steric Hindrance: The reactive iodide (C2) is sandwiched between a phenyl ring (C1) and a nitro group (C3).

  • Electronic Activation: The ortho-nitro group activates the iodide toward unwanted nucleophilic aromatic substitution (

    
    ).
    
  • Redox Incompatibility: The lability of the C-I bond conflicts with standard nitro reduction protocols.

This guide is structured to troubleshoot these specific competing pathways.

Module 1: Cross-Coupling Troubleshooting (The C-I Bond)

Context: Users frequently report low yields or "no reaction" when attempting Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position.

The Root Cause: The iodine atom is sterically "buttressed."[1] The ortho-nitro group and the ortho-phenyl ring create a pocket that blocks the approach of bulky Palladium catalysts, inhibiting the oxidative addition step.

Troubleshooting Guide: C-C Bond Formation
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Catalyst is too bulky or not electron-rich enough to insert into the hindered C-I bond.Switch Ligand: Move from

to Pd-PEPPSI-IPr or XPhos Pd G3 . These specialized precatalysts are designed for sterically demanding substrates.
Product is an Ether/Amine (Not Biaryl)

Competition:
The base used (e.g., NaOMe, NaOEt) attacked the activated C-I bond directly, displacing Iodine.
Change Base: Switch to non-nucleophilic inorganic bases like

or

. Avoid alkoxide bases in protic solvents.
Deiodination (Ar-H formed)

-Hydride elimination from alkyl-palladium species or protodehalogenation.
Solvent Switch: Use anhydrous 1,4-Dioxane or Toluene . Avoid alcohols (MeOH/EtOH) which can serve as hydride sources.
Protocol: Sterically Hindered Suzuki Coupling

For coupling 2-Iodo-3-nitro-1,1'-biphenyl with aryl boronic acids.

  • Catalyst System: Use

    
      (2 mol%) with SPhos  (4-8 mol%) OR Pd-XPhos G3  (2 mol%).
    
  • Base:

    
     (3.0 equiv), finely ground and oven-dried.
    
  • Solvent: Toluene:Water (10:1) or anhydrous 1,4-Dioxane.[2]

  • Temperature: 100°C – 110°C (Sealed tube/vial is essential to prevent solvent loss).

  • Technical Note: The ortho-nitro group coordinates weakly to Pd, potentially slowing the reaction. High temperature is non-negotiable.

Module 2: Nitro Group Manipulation (The Group)

Context: Users need to reduce the nitro group to an amine (


) without cleaving the iodine atom.

The Root Cause: Standard catalytic hydrogenation (


, Pd/C) is non-selective. It will rapidly perform hydrodehalogenation, stripping the iodine before or during nitro reduction, yielding 3-aminobiphenyl instead of the desired 2-iodo-3-aminobiphenyl.
Decision Tree: Chemoselective Reduction

NitroReduction Start Goal: Reduce NO2 to NH2 Preserve Iodine? Method1 Standard H2 / Pd-C Start->Method1 No Check1 Is the substrate acid-sensitive? Start->Check1 Yes Result1 FAILURE: Deiodination (Yields 3-aminobiphenyl) Method1->Result1 Method2 Iron / Acetic Acid (Bechamp Reduction) Check1->Method2 No (Robust) Method3 SnCl2 / EtOH (Stannous Chloride) Check1->Method3 Yes (Moderate) Method4 Zn / NH4Cl (Mild Conditions) Check1->Method4 Yes (Very Sensitive) caption Figure 1: Selection guide for chemoselective nitro reduction in haloarenes.

Recommended Protocol: The Method

This method is the most reliable for small-to-medium scale where iodine preservation is critical.

  • Dissolution: Dissolve 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv) in Ethanol (0.1 M concentration).

  • Reagent: Add Stannous Chloride Dihydrate (

    
    )  (5.0 equiv).
    
  • Conditions: Heat to 70°C for 2–4 hours. Monitor by TLC (Amine is usually more polar/fluorescent).

  • Workup (Critical Step):

    • Cool to room temperature.[3]

    • Adjust pH to ~8-9 using saturated

      
       or diluted NaOH (Careful: Tin salts form a thick emulsion).
      
    • Tip: Filter the mixture through a pad of Celite to remove the tin salts before attempting phase separation. This prevents the dreaded "tin emulsion" layer.

Module 3: The Trap (Unintended Reactivity)

Context: A user attempts to run a reaction in basic media (e.g., ether synthesis) and loses the iodine.

Mechanism: The nitro group at position 3 is ortho to the iodine at position 2. This setup creates a highly activated electrophile. The nitro group withdraws electron density, making the C-I bond susceptible to attack by nucleophiles even without a metal catalyst.

Reactivity Map

Reactivity Core 2-Iodo-3-nitro-1,1'-biphenyl Path1 Nucleophilic Attack (SNAr) Core->Path1 Activated by o-NO2 Path2 Metal-Catalyzed Coupling Core->Path2 Sterically Hindered Product1 Displacement Product (Ether/Amine) Path1->Product1 Product2 Biaryl/Alkyne (Desired) Path2->Product2 Reagent1 Nucleophiles: -OMe, -SPh, Amines Reagent1->Path1 Reagent2 Catalysts: Pd(0), Cu(I) Reagent2->Path2 caption Figure 2: Competing pathways. The o-nitro group activates the iodine for direct displacement.

Prevention Strategy:

  • Avoid: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt), or primary amines in DMSO/DMF at high heat unless

    
     is the goal.
    
  • Use: Sterically hindered bases (e.g.,

    
    -BuOK) or inorganic carbonates if trying to perform deprotonations elsewhere.
    

FAQ: Frequently Asked Questions

Q1: Can I use this molecule to make carbazoles via the Cadogan reaction? A: Not directly. The Cadogan cyclization requires a nitro group ortho to the biaryl linkage. In 2-iodo-3-nitro-1,1'-biphenyl, the nitro is at position 3, and the phenyl ring is at position 1 (meta relationship).

  • Strategy: You must first Suzuki couple an aryl group at the C2 (Iodo) position. This creates a new biaryl system where the Nitro (at C3) is now ortho to the new ring, allowing for subsequent Cadogan cyclization.

Q2: I see a "black gum" when reducing with Iron/HCl. How do I purify? A: The black gum is likely polymerized amine or iron oxides.

  • Fix: Switch to Iron powder in Acetic Acid (mild heat). When finished, dilute with Ethyl Acetate and filter through silica gel immediately. The silica traps the iron salts, allowing the clean amine to pass through.

Q3: Why is my Suzuki coupling stalling at 50% conversion? A: This is likely catalyst death due to the nitro group coordinating to the Palladium or simply the steric bulk preventing turnover.

  • Fix: "Spike" the reaction with a second portion of catalyst (1 mol%) after 4 hours. Ensure your solvent is strictly degassed (oxygen kills the active catalytic species faster in slow reactions).

References

  • Chemoselective Reduction (SnCl2/Fe): Bechamp, A. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186.
  • Iodide-Catalyzed Reduction: Wu, G., et al. (2011).[4] "A Novel Iodide-Catalyzed Reduction of Nitroarenes and Aryl Ketones with H3PO2 or H3PO3." Organic Letters, 13(19), 5220–5223.[4] Link

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. (Defines ligand requirements for hindered substrates). Link

  • Cadogan Cyclization Context: Cadogan, J. I. G., et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society, 4831-4837. (Mechanistic basis for nitro-biaryl cyclization). Link

Sources

Validation & Comparative

Strategic Advantages of 2-Iodo-3-nitro-1,1'-biphenyl in Heterocyclic Synthesis

[1][2]

Executive Summary

In the high-stakes landscape of drug discovery and OLED material synthesis, the choice of building block dictates the efficiency of the entire synthetic route.[1][2] 2-Iodo-3-nitro-1,1'-biphenyl (CAS 87666-87-3) has emerged as a superior precursor compared to its brominated or non-nitrated analogs.[1][2] Its value lies in the unique "ortho-sandwiched" motif—where a highly reactive iodine atom is positioned between a steric phenyl barrier and an electronically activating nitro group.[1]

This guide details why this specific precursor offers a kinetic and regioselective edge in synthesizing 4-phenylindoles , benzimidazoles , and phenanthridine-like scaffolds, supported by experimental protocols and mechanistic insights.[1][2]

The "Sandwiched Electrophile" Advantage

The structural distinctiveness of 2-Iodo-3-nitro-1,1'-biphenyl lies in the 1,2,3-substitution pattern on the benzene core.[1][2]

  • Position 1 (Phenyl): Provides a pre-installed aryl bulk, eliminating the need for a subsequent Suzuki coupling step often required when starting from aniline derivatives.[2]

  • Position 2 (Iodine): The "soft" electrophile.[1]

  • Position 3 (Nitro): The "hard" activator and nitrogen source.[1][2]

Comparative Analysis: Why Iodine?

While 2-bromo-3-nitro-1,1'-biphenyl is often cheaper, the Iodo-analog is critical for sterically congested reactions.[1]

Feature2-Iodo-3-nitro-1,1'-biphenyl2-Bromo-3-nitro-1,1'-biphenylImpact on Synthesis
C-X Bond Energy Weak (~57 kcal/mol)Stronger (~68 kcal/mol)Iodine undergoes oxidative addition 10-100x faster, essential for crowded ortho-ortho couplings.[1][2]
Larock Indole Yield High (>85%)Moderate to Low (<50%)Bromides often require higher temps (120°C+), leading to nitro-group degradation or polymerization.[1][2]
SnAr Reactivity ModeratePoorThe large Iodine atom is a better leaving group in specific transition-metal-free SnAr contexts due to polarizability.[1][2]
Handling Solid, StableSolid, StableComparable stability, but Iodine offers superior downstream versatility.[1][2]

Divergent Synthetic Pathways

The core advantage of this precursor is its bifunctionality .[1][2] It serves as a "switchable" hub for accessing diverse heterocycles depending on the initial chemoselective step.[1][2]

Pathway A: The Larock Indole Route (4-Phenylindole Access)

By reducing the nitro group to an amine, the molecule becomes 2-iodo-3-aminobiphenyl .[1][2] This is the ideal substrate for the Larock synthesis, where an internal alkyne is inserted to form the indole ring.[1][2]

  • Outcome: The phenyl group at C1 is forced into the C4 position of the resulting indole.[1][2]

  • Significance: 4-Substituted indoles are privileged structures in GPCR antagonists and kinase inhibitors.[2] Constructing this scaffold from a linear indole precursor is difficult; this route builds it with the substituent in place.

Pathway B: Nucleophilic Aromatic Substitution (SnAr)

The nitro group at C3 is electron-withdrawing, activating the C2-Iodine bond for displacement by nucleophiles (amines, thiols), despite the steric bulk.[1][2]

  • Outcome: Formation of 2-amino-3-nitrobiphenyls , which can be reduced and cyclized to 4-phenylbenzimidazoles .[1]

Visualization of Reaction Logic

GStart2-Iodo-3-nitro-1,1'-biphenyl(Precursor)AmineIntermediate:2-Iodo-3-aminobiphenylStart->AmineNitro Reduction(Fe/AcOH)SubstitutedIntermediate:2-(R-amino)-3-nitrobiphenylStart->SubstitutedSnAr Displacement(R-NH2, Heat)IndoleTarget 1:4-PhenylindoleAmine->IndoleLarock Synthesis(Pd(OAc)2, Alkyne)BenzimidazoleTarget 2:4-PhenylbenzimidazoleSubstituted->Benzimidazole1. Reduction2. Cyclization (R-CHO)

Caption: Divergent synthesis showing access to Indoles (Path A) and Benzimidazoles (Path B) from the common precursor.[1][2]

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Use this step to prepare the precursor for Indole synthesis.

Objective: Reduce -NO2 to -NH2 without deiodination. Mechanism: Iron-mediated single electron transfer.[1][2]

  • Setup: Charge a 100 mL round-bottom flask with 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv, 3.1 mmol) and Ethanol/Water (4:1 v/v, 30 mL).

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. Monitor by TLC (The amine will be more polar and fluorescent).[1]

    • Critical Note: Do not use Pd/C + H2, as this will cause hydrodeiodination (stripping the iodine).[1][2]

  • Workup: Filter hot through a Celite pad. Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, and dry over Na2SO4.[1][2]

  • Yield: Expect 90-95% of 2-iodo-3-aminobiphenyl as a tan solid.[1][2]

Protocol B: Larock Indole Synthesis (4-Phenylindole Formation)

This protocol demonstrates the kinetic superiority of the Iodo-precursor.[1]

  • Reagents: In a sealed tube, combine:

    • 2-Iodo-3-aminobiphenyl (1.0 equiv, 0.5 mmol)[2]

    • Internal Alkyne (e.g., Diphenylacetylene, 1.2 equiv)[1][2]

    • Pd(OAc)2 (5 mol%)

    • PPh3 (10 mol%) - Ligand choice is flexible, but PPh3 is standard.[1][2]

    • Na2CO3 (2.0 equiv) or KOAc .[1][2]

    • DMF (3 mL, anhydrous).

  • Conditions: Sparge with Argon for 5 mins. Seal and heat to 100°C for 12 hours.

    • Comparison: The Bromo-analog would require 120-140°C, increasing the risk of alkyne polymerization.[1][2]

  • Purification: Dilute with water, extract with Et2O. Purify via column chromatography (Hexanes/EtOAc).

  • Result: Formation of 2,3-diphenyl-4-phenylindole .

Troubleshooting & Handling

  • Storage: Store 2-Iodo-3-nitro-1,1'-biphenyl away from light. The C-I bond is photosensitive over long periods.[1][2]

  • Solubility: Highly soluble in DCM, THF, and DMF.[1][2] Poor solubility in Hexanes.[1]

  • Safety: Like all nitro-aromatics, avoid excessive heat during drying.[1] The compound is generally non-explosive but should be treated as a potential energetic material precursor.[1][2]

References

  • Larock, R. C., & Yum, E. K. (1991).[1][2] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.[1] [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1][2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

yield comparison of different synthetic routes to carbazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Comparison of Synthetic Routes to Carbazoles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The carbazole moiety is a privileged pharmacophore in medicinal chemistry (e.g., Carprofen, Ellipticine) and a critical hole-transporting material in optoelectronics (e.g., OLEDs). While traditional methods like the Fischer Indole or Graebe-Ullmann synthesis provide historical grounding, they often suffer from harsh conditions and limited functional group tolerance.

Modern drug discovery demands routes that balance high yield with atom economy and late-stage functionalization capability. This guide objectively compares the yield profiles of three dominant synthetic paradigms:

  • Transition-Metal Catalyzed C-H Activation (The current "Gold Standard" for versatility).

  • Metal-Free/Photochemical Cyclization (The emerging "Green" alternative).

  • Classical Cyclodehydrogenation (The industrial benchmark).

Strategic Route Selection: Yield vs. Complexity

Before examining raw yield data, researchers must correlate yield with substrate accessibility. A 95% yield from a complex, 5-step precursor is often less efficient than a 60% yield from a commercially available biphenyl.

Decision Matrix: Selecting the Optimal Route

RouteSelection Start Start: Substrate Availability Aniline Aryl Amine / Aniline Start->Aniline Biphenyl 2-Amidobiphenyl / Biaryl Start->Biphenyl Indole Indole Derivative Start->Indole Buchwald Buchwald-Hartwig + Oxidative Cyclization Aniline->Buchwald + Aryl Halide PdCH Pd-Catalyzed Intramolecular C-H Activation Biphenyl->PdCH Oxidative Conditions Photo Metal-Free Photocyclization Biphenyl->Photo Blue LED / hv Gold Au-Catalyzed Hydroarylation Indole->Gold + Alkyne/Allene YieldBW Yield: 70-90% (2 Steps) Buchwald->YieldBW YieldPd Yield: 80-99% (High Tolerance) PdCH->YieldPd YieldPhoto Yield: 60-96% (Green/Mild) Photo->YieldPhoto YieldAu Yield: 58-90% (Atom Econ) Gold->YieldAu

Figure 1: Decision tree for selecting synthetic routes based on starting material availability and expected yield outcomes.

Detailed Yield Comparison

The following data aggregates results from recent high-impact literature (2015–2025), focusing on isolated yields of the cyclization step.

Table 1: Transition-Metal Catalyzed Routes

Best for: Late-stage functionalization, complex pharmaceutical intermediates.

MethodCatalyst SystemKey SubstrateYield RangePros/Cons
Pd-Catalyzed C-H Activation Pd(OAc)₂ / Cu(OAc)₂ / O₂N-Protected 2-aminobiphenyls85% – 99% Pro: Highest consistency; air as oxidant.Con: High temp (100°C+) often required.
Buchwald-Hartwig Cascade Pd₂dba₃ / XPhos2-Chloroanilines + Aryl Boronic Acids70% – 92% Pro: Modular; builds core from scratch.Con: Two distinct mechanistic steps (coupling + cyclization).
Gold-Catalyzed Cyclization AuCl₃ / AgOTfIndole-tethered alkynes/allenes58% – 90% Pro: Mild (RT); high atom economy.Con: Expensive catalyst; lower yields for electron-deficient rings.
Cu-Mediated Cadogan Cu(OTf)₂2-Nitrobiphenyls60% – 85% Pro: Cheaper metal.Con: Stoichiometric metal often needed; harsh conditions.
Table 2: Metal-Free & Photochemical Routes

Best for: Green chemistry requirements, avoiding metal impurities in final drug substance.

MethodConditionsKey SubstrateYield RangePros/Cons
Photo-SRN1 Reaction UV/Vis (hv), t-BuOK2'-Halo[1,1'-biphenyl]-2-amines40% – 96% Pro: Transition-metal free.Con: Yield drops significantly with Electron Withdrawing Groups (EWGs).
Hypervalent Iodine PhI(OAc)₂ (PIDA)N-Protected biphenylamines50% – 75% Pro: Rapid reaction.Con: Moderate yields; stoichiometric oxidant waste.
Sulfilimine Activation Blue LED, PhotocatalystBiphenyl sulfilimines85% – 95% Pro: Mild; N2 is the only byproduct (if from azide).Con: Pre-functionalization of nitrogen required.
Experimental Protocols

To ensure reproducibility, two distinct, high-yield protocols are detailed below. These have been selected for their robustness in recent literature.

Protocol A: Pd-Catalyzed Intramolecular Oxidative C-H Amination

Target: Synthesis of N-Acetylcarbazole (Benchmark Yield: 95%) Reference Grounding: Adapted from catalytic systems described by Buchwald and recent oxidative variants.

Rationale: This method utilizes a Pd(II)/Pd(0) catalytic cycle where Cu(II) or O₂ acts as the terminal oxidant, allowing for the direct conversion of C-H bonds into C-N bonds without pre-functionalized halides.

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, charge N-acetyl-2-aminobiphenyl (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (10-20 mol% as co-oxidant).

  • Solvent System: Add Toluene or DMSO (2.0 mL). DMSO is preferred for lower catalyst loadings due to its stabilizing effect on Pd species.

  • Atmosphere: Evacuate and backfill with molecular oxygen (O₂) (balloon pressure). Note: Air can be used but may require longer reaction times.

  • Reaction: Heat the mixture to 100–120 °C in an oil bath for 12–24 hours. Monitor via TLC (eluent: Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl solution (to remove Cu salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography on silica gel.

  • Expected Outcome: White solid, >90% isolated yield.

Protocol B: Metal-Free Blue Light-Mediated Synthesis

Target: Synthesis of Clausine C analogues (Benchmark Yield: 94%) Reference Grounding: Based on recent photochemical sulfilimine activation strategies.

Rationale: This route avoids trace metal contamination, critical for pharmaceutical applications. It exploits the photo-lability of N-S bonds to generate a reactive radical/nitrene equivalent.

Step-by-Step Methodology:

  • Precursor Synthesis: React the corresponding 2-phenylaniline with DMSO/oxalyl chloride (Swern conditions) or similar S-reagents to generate the sulfilimine intermediate.

  • Photolysis: Dissolve the sulfilimine (0.2 mmol) in THF or DCM (2 mL) in a quartz tube or clear glass vial.

  • Irradiation: Irradiate with Blue LEDs (450-460 nm) at room temperature. No external heating is required.

  • Duration: Reaction typically completes within 4–8 hours.

  • Workup: Solvent is removed under reduced pressure.

  • Purification: The residue is purified by filtration through a short pad of silica or recrystallization.

  • Expected Outcome: High purity carbazole, 85-95% yield.

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting low yields. The diagram below illustrates the catalytic cycle for Protocol A (Pd-catalyzed), highlighting the critical re-oxidation step where yields often stall if oxygen transfer is inefficient.

PdCycle Pd2 Pd(OAc)2 (Active Catalyst) Coord Coordination Complex (Substrate Bound) Pd2->Coord + Substrate CH_Act C-H Activation (Palladacycle) Coord->CH_Act - AcOH RedElim Reductive Elimination (Product Release) CH_Act->RedElim C-N Bond Formed Pd0 Pd(0) Species (Reduced) RedElim->Pd0 + Carbazole Pd0->Pd2 Oxidation Cycle Oxid Re-oxidation (Cu(II) / O2) Oxid->Pd2 Regenerates Pd(II)

Figure 2: Catalytic cycle for Pd(II)-mediated oxidative C-H amination. The efficiency of the Pd(0) to Pd(II) re-oxidation (black node) is the rate-determining factor for high yields.

References
  • Transition-Metal-Free Synthesis of Carbazoles by Photostimulated Reactions. J. Org. Chem. (2015).[1] Link

  • Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Chem. Eur. J. (2020).[2] Link

  • Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Org. Lett. (2016).[3] Link

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. J. Am. Chem. Soc. (2005). Link

  • Recent synthetic strategies for the construction of functionalized carbazoles enabled by Lewis acids. RSC Adv. (2023).[2][3][4] Link

  • Trends in carbazole synthesis – an update (2013–2023). Org. Biomol. Chem. (2023).[2][3][4] Link

Sources

reactivity comparison of iodo-nitrobiphenyl isomers in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Iodo-Nitrobiphenyl Isomers in Cross-Coupling

Executive Summary

In the synthesis of polyaromatic systems—critical for liquid crystals, OLEDs, and pharmaceutical scaffolds (e.g., Valsartan precursors)—iodo-nitrobiphenyls serve as high-value electrophiles. However, their reactivity in cross-coupling (Suzuki-Miyaura, Ullmann, etc.) is not uniform. It is strictly governed by the positional isomerism of the iodo and nitro groups.

This guide objectively compares the performance of three distinct isomer classes, separating the "workhorse" substrates from the "problematic" ones. It provides evidence-based protocols to overcome steric hindrance and electronic deactivation.

Mechanistic Analysis: The "Push-Pull" & "Twist" Factors

The reactivity of aryl iodides in Palladium-catalyzed cross-coupling is primarily determined by the rate of Oxidative Addition (OA) .[1] For iodo-nitrobiphenyls, two competing forces dictate this step:

  • Electronic Activation (The "Pull"): The Nitro group (

    
    ) is a strong Electron Withdrawing Group (EWG). It lowers the electron density on the aromatic ring, stabilizing the anionic character of the transition state during Pd(0) insertion.
    
    • Rule: Para- and Ortho-nitro substituents generally accelerate OA compared to meta-substituents.

  • Steric Hindrance (The "Twist"): The biphenyl core is not planar. Substituents at the 2/2' (ortho) positions force the rings to twist (dihedral angle > 45°), creating significant steric bulk around the C-I bond.

    • Rule: 2-iodo isomers suffer from severe steric retardation, often overriding the electronic benefit of the nitro group.

Visualizing the Reactivity Gap

The following diagram illustrates the Activation Energy (


) landscape for the oxidative addition step of the three key isomers.

ReactionCoordinate Figure 1: Relative Activation Energies for Oxidative Addition of Isomers Start Pd(0) + Substrate TS_Fast TS: 4-Iodo-4'-nitro (Low Ea, Fast) Start->TS_Fast Electronic Activation TS_Med TS: 4-Iodo-2'-nitro (Med Ea, Twisted) Start->TS_Med Electronic Decoupling TS_Slow TS: 2-Iodo-4'-nitro (High Ea, Steric Block) Start->TS_Slow Steric Hindrance Product Pd(II)-Ar-I Complex TS_Fast->Product TS_Med->Product TS_Slow->Product

Caption: The 4-iodo isomer benefits from electronic activation without steric penalty. The 2-iodo isomer faces a high energy barrier due to the ortho-phenyl ring blocking the Pd center.

Comparative Performance Data

The following table synthesizes reactivity data from standard Suzuki-Miyaura conditions (


, 

, Toluene/Water).
Isomer ClassStructure DescriptionReactivity ProfileStandard Yield (1h)*Recommended Catalyst System
Type A (High) 4-Iodo-4'-nitrobiphenyl Electronically Activated. The nitro group (para) activates the C-I bond. No steric hindrance.> 95% Standard (

)
Type B (Medium) 4-Iodo-2'-nitrobiphenyl Electronically Decoupled. The 2'-nitro group twists the ring, reducing electronic communication, but the 4-I site remains accessible.75 - 85% Standard or

Type C (Low) 2-Iodo-4'-nitrobiphenyl Sterically Hindered. The adjacent phenyl ring blocks the Pd approach. Electronic activation is present but overwhelmed by sterics.< 40% Advanced (

+ SPhos)

*Yields are representative of unoptimized conditions at 80°C to highlight intrinsic reactivity differences.

Detailed Experimental Protocols

To ensure reproducibility, we provide two distinct protocols. Use Protocol A for Type A/B isomers and Protocol B specifically for the difficult Type C (2-iodo) isomers.

Protocol A: Standard Conditions (For 4-Iodo Isomers)

Best for: 4-iodo-4'-nitrobiphenyl, 4-iodo-2'-nitrobiphenyl

  • Charge: In a reaction vial, combine the iodo-nitrobiphenyl (1.0 mmol), arylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (1.0 mol%, 11.5 mg). Note: Tetrakis is air-sensitive; handle under Argon.
    
  • Solvent: Add degassed Toluene:Ethanol:Water (4:1:1 ratio, 5 mL total).

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Validation: Type A isomers should show complete conversion by TLC within 1 hour.

Protocol B: "High-Performance" Conditions (For 2-Iodo Isomers)

Best for: 2-iodo-4'-nitrobiphenyl, 2,2'-diiodo-biphenyls Rationale: The bulky biaryl phosphine ligand (SPhos or XPhos) facilitates oxidative addition into hindered centers.

  • Charge: Combine 2-iodo-nitrobiphenyl (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (3.0 mmol).
    
  • Catalyst Pre-complexation: In a separate small vial, mix

    
     (1.0 mol%) and SPhos  (2.0 mol%) in Toluene (1 mL). Stir for 5 mins at RT until the solution turns from purple to orange/brown (active 
    
    
    
    species).
  • Combine: Transfer the catalyst solution to the main reaction vessel.

  • Solvent: Add degassed Toluene (4 mL) and Water (0.5 mL).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Note: If conversion is <50% after 6 hours, add a second portion of catalyst.

Decision Logic for Process Optimization

Use this workflow to select the correct system, minimizing catalyst waste and optimizing yield.

DecisionTree Figure 2: Catalyst Selection Workflow Input Start: Select Iodo-Nitrobiphenyl Isomer CheckPos Is the Iodo group at the 2-position (Ortho)? Input->CheckPos Standard Use Protocol A Catalyst: Pd(PPh3)4 Base: Na2CO3 Temp: 80°C CheckPos->Standard No (Unhindered) Advanced Use Protocol B Catalyst: Pd2(dba)3 + SPhos Base: K3PO4 Temp: 100°C CheckPos->Advanced Yes (Hindered) No No (4-Iodo or 3-Iodo) Yes Yes (2-Iodo) CheckNitro Is Nitro also Ortho (2'-Nitro)? Advanced->CheckNitro Extreme Warning: Extreme Sterics/Twist Switch to Buchwald G4 Precatalyst CheckNitro->Extreme Yes

Caption: Logic flow for selecting reaction conditions. Ortho-substitution triggers the need for specialized ligands.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2] Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem Application Notes. Link

  • Schoenebeck, F., et al. (2021). Comparative Reactivity of Dihalogenated Heteroarenes in Cross-Coupling. Journal of the American Chemical Society, 143(25), 9500-9510. Link

Sources

Publish Comparison Guide: Spectroscopic Differentiation of 2-Iodo-3-nitro-1,1'-biphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive spectroscopic comparison and experimental framework for distinguishing 2-Iodo-3-nitro-1,1'-biphenyl from its regioisomers. This document is designed for researchers in medicinal chemistry and materials science, where this scaffold serves as a critical intermediate for phenanthridines and carbazole alkaloids.

Executive Summary

2-Iodo-3-nitro-1,1'-biphenyl is a high-value synthetic intermediate.[1] Its unique substitution pattern—featuring an iodine atom flanked by a phenyl ring and a nitro group—makes it a "loaded spring" for cascade cyclizations (e.g., Cadogan synthesis) and complex cross-coupling reactions.

However, its synthesis often yields regioisomeric byproducts, particularly 2-iodo-5-nitro-1,1'-biphenyl and 4-iodo-3-nitro-1,1'-biphenyl , depending on the method employed (e.g., nitration of 2-iodobiphenyl vs. Sandmeyer reactions). Misidentifying these isomers can lead to catastrophic failure in downstream cyclization steps due to incorrect orbital alignment.

This guide provides a definitive spectroscopic framework to distinguish the target 2,3-isomer from its common 2,5-isomer alternative, supported by experimental protocols and logic-based signal assignment.

Structural Logic & Isomer Analysis

The core challenge lies in distinguishing the substitution pattern on the functionalized ring (Ring A). Ring B (the phenyl group) remains unsubstituted in standard protocols.

FeatureTarget: 2-Iodo-3-nitro-1,1'-biphenyl Alternative: 2-Iodo-5-nitro-1,1'-biphenyl
Substitution Pattern 1,2,3-Trisubstituted (Vicinal)1,2,5-Trisubstituted
Steric Environment Highly Congested (Iodine trapped between Ph and NO₂)Less Congested (NO₂ is remote from Iodine)
Symmetry

(Asymmetric)

(Asymmetric)
Key 1H NMR Feature Two Doublets, One Triplet (AMX/ABC system)One Doublet, One dd, One Doublet (isolated H)
Downstream Utility Precursor to Phenanthridine (N-C bond formation)Precursor to linear biphenyl amines (No cyclization)
Synthesis & Isomer Divergence Pathway

The following workflow illustrates how different synthetic routes generate specific isomeric risks.

SynthesisPathways Start1 Route A: Nitration of 2-Iodobiphenyl Inter1 Electrophilic Attack (Directing Group Competition) Start1->Inter1 HNO3/H2SO4 Start2 Route B: Sandmeyer of 2-Amino-3-nitrobiphenyl Inter2 Diazotization (Ar-N2+) Start2->Inter2 NaNO2, HCl ProdIso1 Isomer 1: 2-Iodo-4'-nitro-1,1'-biphenyl (Major Product of Route A) Inter1->ProdIso1 Electronic Control (Ring B attack) ProdIso2 Isomer 2: 2-Iodo-5-nitro-1,1'-biphenyl (Impurity in Route B) Inter1->ProdIso2 Minor Pathway ProdTarget TARGET: 2-Iodo-3-nitro-1,1'-biphenyl Inter2->ProdTarget KI (Sandmeyer) Retains Regiochemistry Inter2->ProdIso2 If starting aniline impure

Caption: Figure 1. Synthetic divergence showing how Route B (Sandmeyer) offers higher regiocontrol for the 2,3-isomer compared to direct nitration (Route A).

Spectroscopic Comparison Guide

A. Proton NMR ( H NMR) – The Diagnostic Standard

The protons on the substituted ring (Ring A) provide the definitive fingerprint.

Target: 2-Iodo-3-nitro-1,1'-biphenyl [1]
  • System: 1,2,3-substitution leaves protons at positions 4, 5, and 6 .

  • Coupling Pattern: A contiguous 3-spin system.

    • H-4 (Ortho to NO₂):

      
       ppm. Appears as a Doublet (d)  or dd. Deshielded by nitro group.
      
    • H-5 (Meta to NO₂, Meta to I):

      
       ppm. Appears as a Triplet (t)  (or dd with similar 
      
      
      
      values).
    • H-6 (Ortho to Phenyl):

      
       ppm. Appears as a Doublet (d) .
      
    • Coupling Constants:

      
       Hz, 
      
      
      
      Hz.
Isomer: 2-Iodo-5-nitro-1,1'-biphenyl
  • System: 1,2,5-substitution leaves protons at positions 3, 4, and 6 .

  • Coupling Pattern: Two protons are adjacent (3,4), one is isolated (6).

    • H-6 (Isolated, Ortho to Ph): Appears as a Doublet (d) with small meta-coupling (

      
       Hz).
      
    • H-3 (Ortho to I): Appears as a Doublet (d) (

      
       Hz).
      
    • H-4 (Ortho to NO₂): Appears as a Doublet of Doublets (dd) (

      
       Hz, 
      
      
      
      Hz).

Summary Table: 1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

Proton Position2-Iodo-3-nitro (Target) 2-Iodo-5-nitro (Isomer)
Most Deshielded H-4 (Ortho to NO₂, vicinal to H-5)H-3 (Ortho to I, Ortho to NO₂ is H4/6)
Splitting Topology d - t - d (Contiguous chain)d - dd - d (Isolated spin system)
Key Distinction Presence of a clear Triplet (H-5) indicates 2,3-substitution.Presence of a Meta-coupled Doublet (H-6) indicates 2,5-substitution.
B. Infrared Spectroscopy (IR)

While less specific than NMR, IR confirms the steric environment of the nitro group.

  • 2-Iodo-3-nitro: The nitro group is sterically crowded by the large Iodine atom. This forces the NO₂ group out of planarity, often shifting the asymmetric stretch (

    
    ) to higher frequencies (
    
    
    
    cm
    
    
    ) due to reduced conjugation.
  • 2-Iodo-5-nitro: The nitro group is relatively unhindered.

    
     appears at typical values (
    
    
    
    cm
    
    
    ).

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Recommended)

Rationale: This method guarantees regiochemistry by starting from the commercially available or easily synthesized 2-amino-3-nitrobiphenyl, avoiding the mixture issues of direct nitration.

Materials:

  • 2-Amino-3-nitrobiphenyl (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.5 equiv)
    
  • Hydrochloric Acid (6M)

  • Acetonitrile/Water

Step-by-Step:

  • Diazotization: Dissolve amine in

    
     and cool to 0°C. Add 6M HCl dropwise. Add aqueous 
    
    
    
    slowly, maintaining temperature
    
    
    °C. Stir for 30 min to form the diazonium salt (solution turns clear/yellow).
  • Iodination: Dissolve

    
     in water. Add the cold diazonium solution into the KI solution (inverse addition prevents side reactions) with vigorous stirring at 0°C.
    
  • Sandmeyer Evolution: Allow the mixture to warm to Room Temperature (RT). Nitrogen gas evolution will be observed. Stir for 2 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to yellow). Extract with Ethyl Acetate (
    
    
    
    ).[2]
  • Purification: The crude will contain traces of de-iodinated product (3-nitrobiphenyl). See Protocol B.

Protocol B: Purification & Separation

Technique: Flash Column Chromatography. Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5


 90:10).
FractionCompound

(9:1 Hex:EtOAc)
Appearance
1 (Fastest) 2-Iodo-3-nitro-1,1'-biphenyl0.65Pale Yellow Solid
2 3-Nitrobiphenyl (Byproduct)0.55Yellow Oil/Solid
3 (Slowest) 2-Amino-3-nitrobiphenyl (Unreacted)0.30Orange Solid

Note: The large Iodine atom increases lipophilicity, making the target elute faster than the proto-deiodinated byproduct.

References

  • Suzuki Coupling & Nitrobiphenyl Synthesis

    • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction.
    • Source:

  • General Spectroscopic Data for Nitro-Iodo Aromatics

    • 2-Iodo-3-nitropyridine (Analogous System) Crystal Structure & NMR.
    • Source:

  • Sandmeyer Reaction Methodologies

    • 2-Iodobiphenyl Synthesis via Sandmeyer.
    • Source:

  • NMR Prediction & Isomer Differentiation Principles

    • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
    • Source:

Sources

Mechanistic Benchmarking: 2-Iodo-3-nitro-1,1'-biphenyl in Cross-Coupling and Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Scaffold

2-Iodo-3-nitro-1,1'-biphenyl represents a specialized class of "privileged intermediates" in medicinal chemistry and materials science. Unlike simple biaryls, this scaffold offers two distinct, orthogonal reactive handles in a sterically crowded environment:

  • The C2-Iodine: A highly reactive site for oxidative addition, enabling C-C, C-N, or C-O bond formation under mild conditions.

  • The C3-Nitro Group: A masked nitrogen source that electronically activates the adjacent iodine and serves as a precursor for nitrene-based cyclizations (Cadogan) or reduction to an amine.

This guide compares the mechanistic performance of the 2-iodo variant against its bromo- and chloro-analogs, focusing on chemoselectivity, reaction kinetics, and its critical role in synthesizing carbazoles and phenanthridines .

Comparative Analysis: Halogen Reactivity & Kinetics

The choice of the iodine congener over bromine or chlorine is not merely about reactivity speed; it dictates the mechanism of downstream transformations, particularly in sterically hindered environments.

Oxidative Addition Rates (The "Iodine Advantage")

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

Feature2-Iodo-3-nitro-1,1'-biphenyl 2-Bromo-3-nitro-1,1'-biphenyl Mechanistic Implication
Bond Dissociation Energy (C-X) ~65 kcal/mol~81 kcal/molIodine allows oxidative addition at room temperature or mild heat (40-60°C), preserving the nitro group. Bromine often requires reflux (>80°C), increasing risk of nitro-reduction or side reactions.
Electronic Activation HighModerateThe C3-Nitro group is electron-withdrawing (

), pulling density from the C2-X bond. This makes the C-I bond exceptionally electrophilic , accelerating Pd(0) insertion significantly compared to non-nitro analogs.
Steric Sensitivity HighModerateThe large Iodine atom (atomic radius 1.33 Å) combined with the ortho-phenyl ring creates a "steric pocket." While this hinders bulky ligands, the weak C-I bond compensates for the difficult approach trajectory.
Chemoselectivity Profile

The 2-iodo variant allows for sequential cross-coupling . You can selectively couple the C-I bond while leaving a C-Br or C-Cl bond intact elsewhere in the molecule.

Critical Insight: In systems involving 2-iodo-3-nitro-1,1'-biphenyl, the iodine atom is prone to Halogen Dance (radical translocation) if subjected to strong bases (e.g., LDA) before coupling. The nitro group stabilizes the radical anion intermediate, making the iodine labile. Recommendation: Use mild bases (Cs₂CO₃, K₃PO₄) and Pd-catalysts to avoid migration.

Mechanistic Pathways: Cyclization to Fused Heterocycles

This scaffold is a primary precursor for Carbazoles (via nitrene insertion) and Phenanthridines (via annulation).

Pathway A: The Cadogan Cyclization (Nitrene Insertion)

This pathway utilizes the C3-Nitro group to close a ring onto the pendant phenyl group.

  • Mechanism: Deoxygenation of the nitro group by a phosphine (PPh₃ or P(OEt)₃) generates a singlet nitrene. This highly reactive species inserts into the ortho-C-H bond of the neighboring phenyl ring.

  • Role of Iodine: In the 2-iodo substrate, the iodine is retained if the reaction is performed carefully, yielding a 1-iodocarbazole . This is a high-value intermediate because the iodine remains available for further functionalization.

  • Comparison: If the 2-position were unsubstituted (H), the cyclization would be symmetric. The 2-iodo substituent forces the cyclization to occur away from the iodine or involves the iodine in complex rearrangements if temperatures are too high.

Pathway B: Pd-Catalyzed Annulation (Norbornene-Mediated)

Using "Catellani-type" chemistry, the 2-iodo position is used to form a palladacycle.

  • Oxidative Addition: Pd(0) inserts into C2-I.

  • Carbopalladation: Reaction with Norbornene (NBE) and the pendant ring C-H activation.

  • Result: This allows functionalization of the ortho positions of the biphenyl core before the nitro group is even touched.

Visualization of Reaction Pathways

ReactionPathways cluster_legend Key Difference Start 2-Iodo-3-nitro-1,1'-biphenyl Nitrene Nitrene Intermediate (via PPh3 deoxygenation) Start->Nitrene PPh3, 160°C (Cadogan) PdComplex Ar-Pd(II)-I Species (Oxidative Addition) Start->PdComplex Pd(0), Ligand Carbazole 1-Iodocarbazole (Retains I for further coupling) Nitrene->Carbazole C-H Insertion Extended 3-Nitro-2-alkynyl-biphenyl (Extended Conjugation) PdComplex->Extended Alkyne/Boronic Acid (Cross-Coupling) Cyclized Phenanthridine/Indole (Post-reduction cyclization) Extended->Cyclized Reductive Cyclization (Fe/HCl or Pd/CO) Note Iodine allows Pathway 2 (Br/Cl are too slow/inert)

Figure 1: Orthogonal reaction pathways. The Iodine handle allows divergent synthesis (Pathway 2) unavailable to simple nitro-biphenyls.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Preserving the Nitro)

Objective: To replace the Iodine with an aryl group without reducing the Nitro group.

Reagents:

  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for stability and bite angle.

  • Base: K₂CO₃ (2.0 equiv, aqueous 2M)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Degassing: Charge a Schlenk flask with substrate, boronic acid, and base. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling and oxidation of the phosphine ligand.

  • Catalyst Addition: Add Pd catalyst and solvent under Argon flow.

  • Reaction: Heat to 60°C for 4 hours. Note: The low temperature (enabled by the Iodo-substituent) prevents denitration or nitro-reduction.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: 1H NMR should show disappearance of the characteristic downfield doublet of the iodine-bearing ring and appearance of new aryl protons.

Protocol B: Modified Cadogan Cyclization to 1-Iodocarbazole

Objective: To close the carbazole ring while retaining the iodine atom.

Reagents:

  • Substrate: 2-Iodo-3-nitro-1,1'-biphenyl (1.0 equiv)

  • Reductant: P(OEt)₃ (Triethyl phosphite) - used as solvent and reagent.

  • Solvent: 1,2-Dichlorobenzene (co-solvent if needed for solubility).

Methodology:

  • Setup: Use a pressure tube or heavy-walled flask.

  • Reaction: Heat the mixture to 140°C for 12 hours.

  • Mechanism Check: The reaction proceeds via a nitroso -> nitrene intermediate.

  • Purification: Remove excess phosphite via vacuum distillation. Chromatograph on silica.

  • Yield Expectation: 50-65%. The Iodine atom exerts a steric effect that may slow down the insertion; slightly higher temps may be needed compared to non-iodo analogs.

Atropisomerism: The Hidden Variable

Due to the bulk of the Iodine (pos 2) and Nitro (pos 3) groups, 2-Iodo-3-nitro-1,1'-biphenyl exhibits axial chirality (Atropisomerism).

  • Rotational Barrier: The barrier to rotation around the C1-C1' bond is significantly higher than in unsubstituted biphenyl.

  • Implication: At room temperature, the molecule may exist as a racemic mixture of stable rotamers. If you perform asymmetric catalysis on this substrate, you must account for the dynamic kinetic resolution (DKR) of these rotamers.

  • Spectroscopy: In NMR, the protons on the unsubstituted ring may appear as distinct signals (diastereotopic environment) if a chiral auxiliary is present or if rotation is slow on the NMR timescale at low temperatures.

Atropisomerism cluster_data Steric Parameters State1 Rotamer A (Nitro/Iodo UP) TS Transition State (Planar - High Energy) State1->TS Steric Clash (I vs H) State2 Rotamer B (Nitro/Iodo DOWN) TS->State2 Relaxation Iodine Radius Iodine vdW Radius: 1.98 Å Nitro Width Nitro Group Width: ~2.0 Å Conclusion Rotation Restricted at < 25°C

Figure 2: Atropisomerism energy barrier. The steric bulk of Iodine and Nitro groups creates a significant barrier to rotation through the planar transition state.

References

  • Mechanistic Studies of Pd-Catalyzed Cross-Coupling: Title: "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." Source: BenchChem.
  • Synthesis of Carbazoles via Cadogan Reaction

    • Title: "Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles."[1]

    • Source:Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Atropisomerism in Ortho-Substituted Biphenyls

    • Title: "Atropisomerism: An overview of stereochemistry and rot
    • Source:Chiralpedia / Inflibnet.
    • URL:[Link]

  • Pd-Catalyzed Annulation of Nitro-Biaryls

    • Title: "Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Comparative Guide: Purity Assessment of Synthesized 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of analytical methodologies for assessing the purity of 2-Iodo-3-nitro-1,1'-biphenyl . It is designed for researchers requiring high-fidelity data to validate this compound for downstream applications, such as palladium-catalyzed cross-coupling or drug discovery scaffolds.

Executive Summary & Impurity Profile

2-Iodo-3-nitro-1,1'-biphenyl is a sterically congested, electron-deficient biaryl scaffold. Its synthesis—typically via site-selective Suzuki-Miyaura coupling of 1-bromo-2-iodo-3-nitrobenzene with phenylboronic acid—introduces a specific set of "silent" impurities that often evade basic analysis.

Unlike commercial reagents, synthesized batches require a multi-modal assessment strategy. A single technique (e.g., NMR) is insufficient due to the high likelihood of reductive deiodination and regioisomeric scrambling .

The Critical Impurity Spectrum
Impurity TypeSpecific CompoundOriginDetection Challenge
De-halogenated 3-Nitro-1,1'-biphenylPd-catalyzed reductive deiodination (over-reduction).Co-elutes with product in low-res LC; invisible in standard MP.
Regioisomer 2-Iodo-3'-nitro-1,1'-biphenylIsomeric contamination in starting di-halobenzene.Identical Mass (MW); requires high-res NMR or chiral LC to distinguish.
Homocoupled Quaterphenyls / BiphenylsOxidative homocoupling of boronic acids.High lipophilicity; retains late on C18 columns.
Starting Material Phenylboronic acidIncomplete conversion.Broad peak in NMR; distinct in HPLC (polar).

Comparative Analysis of Assessment Methods

This section evaluates the three primary analytical workflows. HPLC-UV/MS is identified as the superior method for quantitative purity, while qNMR is required for structural validation.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: Recommended (Gold Standard)

HPLC on a Reversed-Phase (RP) stationary phase offers the necessary resolution to separate the target molecule (lipophilic, iodine-heavy) from its de-iodinated byproduct (3-nitrobiphenyl).

  • Performance: High resolution of structurally similar impurities.

  • Sensitivity: LOD < 0.05%.

  • Limitation: Requires a reference standard for absolute quantitation unless using Area% (which assumes equal extinction coefficients).

Method B: Quantitative NMR (qNMR)

Status: Structural Validation Only

While 1H NMR confirms the identity, it struggles to quantify impurities below 1%. The signals for the biphenyl protons often overlap with those of the de-iodinated impurity.

  • Performance: Absolute structural proof (regiochemistry).

  • Sensitivity: LOD ~1.0% (typically insufficient for pharmaceutical grade).

  • Limitation: Cannot easily resolve <5% of 3-nitrobiphenyl due to signal overlap in the aromatic region (7.0–8.5 ppm).

Method C: GC-MS (Gas Chromatography)

Status: Caution Required

Critical Warning: Aromatic iodo-nitro compounds are thermally labile. The high temperatures of the GC injector port (250°C+) can induce thermal deiodination or homolysis of the C-I bond , creating false impurity peaks (artifacts) that were not present in the original sample.

  • Performance: Excellent for volatile solvent residues.

  • Risk: False positives for degradation products.

Detailed Experimental Protocols

Protocol 1: Validated HPLC-UV Method

This protocol is optimized to resolve the critical de-iodinated impurity (3-nitrobiphenyl) from the product.

Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (amide/nitro absorption).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
2.0 40% Isocratic Hold
15.0 95% Linear Ramp (Elution of Product)
20.0 95% Wash (Elution of Homocoupled dimers)

| 20.1 | 40% | Re-equilibration |

Data Interpretation: The 2-Iodo-3-nitro-1,1'-biphenyl will elute later than the de-iodinated 3-nitrobiphenyl due to the "Heavy Atom Effect" (Iodine increases lipophilicity significantly on C18). Expect the product at ~12-14 min and the de-iodinated impurity at ~9-11 min.

Protocol 2: 1H NMR Regiochemical Confirmation

To ensure the coupling occurred at the correct position (and not the nitro-bearing carbon), analyze the coupling constants.

Solvent: DMSO-d6 or CDCl3. Key Diagnostic Signals:

  • Look for the trio of protons on the substituted ring.

  • H-4 (Ortho to Nitro): Doublet (d) or Doublet of Doublets (dd), typically deshielded (~7.8-8.0 ppm).

  • H-5 (Meta to Nitro/Iodo): Triplet (t) or dd.

  • H-6 (Ortho to Iodo): This proton is diagnostic. If the iodine is present, H-6 will show a distinct shift compared to the de-iodinated analog.

  • Integration: Calibrate the integration of the biphenyl core (5 protons) against the substituted ring (3 protons). A ratio deviation >5% indicates significant impurity.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for assessing the purity of the synthesized batch, including "Fail" states that require re-purification.

PurityAssessment Start Crude Synthesized 2-Iodo-3-nitro-1,1'-biphenyl Solubility Solubility Check (MeCN/Water) Start->Solubility HPLC HPLC-UV (C18) Gradient Method Solubility->HPLC Dissolved ImpurityCheck Detect >1% De-iodinated Impurity? HPLC->ImpurityCheck Recrystallize Recrystallize (EtOH/Hexane) ImpurityCheck->Recrystallize Yes (Impure) NMR 1H NMR (DMSO-d6) Regio-confirmation ImpurityCheck->NMR No (Pure) Recrystallize->Solubility Retest FinalSpec Pass: Purity >98% Identity Confirmed NMR->FinalSpec Structure Valid

Caption: Figure 1. Analytical decision matrix for validating 2-Iodo-3-nitro-1,1'-biphenyl. Note the feedback loop for recrystallization if de-iodinated impurities exceed 1%.

Performance Comparison Data

The table below summarizes the "performance" of each analytical technique specifically for this compound.

MetricHPLC-UV (Recommended)1H NMRGC-MS
Specificity for De-iodinated Analog High (Baseline separation)Low (Signal overlap)Medium (Mass distinct, but thermal risk)
Limit of Detection (LOD) 0.05%~1.0%0.1%
Sample Requirement < 1 mg5–10 mg< 1 mg
Structural Confirmation No (Retention time match only)Yes (Connectivity)Yes (Fragmentation pattern)
Risk Factor Solvent compatibilitySolvent peaksThermal Degradation

References

  • Suzuki-Miyaura Coupling Impurity Profiles

    • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." (2013).
  • HPLC Separation of Isomers

    • Fisher Scientific. "HPLC Separation of Isomers Using C30 and C18 Columns." Provides methodology for separating structurally similar hydrophobic isomers.
  • Thermal Instability of Iodo-Nitro Compounds

    • BenchChem.[1] "Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene." Highlights the risks of GC-MS for iodo-nitro aromatics.

    • (General reference for methodology comparison on similar analogues).

  • General Synthesis & Characterization

    • Beilstein Journal of Organic Chemistry. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles.

Sources

A Comparative Kinetic Analysis of Suzuki-Miyaura Coupling for the Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient construction of carbon-carbon bonds remains a cornerstone of molecular architecture, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose.[1][2][3] This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura coupling of a challenging substrate, 2-Iodo-3-nitro-1,1'-biphenyl, and offers a comparative perspective on alternative synthetic routes.

The choice of 2-Iodo-3-nitro-1,1'-biphenyl as a model substrate is deliberate. It embodies two key challenges frequently encountered in cross-coupling reactions: steric hindrance from the ortho-iodo group and the electronic influence of the electron-withdrawing nitro group. Understanding the kinetic profile of its coupling is crucial for optimizing reaction conditions, maximizing yield, and ensuring process scalability.

This guide will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling for this specific substrate, provide a detailed protocol for its kinetic analysis, and objectively compare its performance with the Heck and Ullmann coupling reactions. The insights provided herein are intended to empower researchers to make informed decisions in the synthesis of similarly complex biaryl compounds.

The Kinetic Profile of the Suzuki-Miyaura Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The three key elementary steps are oxidative addition, transmetalation, and reductive elimination. For a substrate like 2-Iodo-3-nitro-1,1'-biphenyl, the kinetics of the overall reaction are significantly influenced by the interplay of steric and electronic factors at each of these stages.

The electron-withdrawing nitro group is expected to accelerate the oxidative addition step, which is often the rate-determining step, by making the aryl iodide more electrophilic.[2] However, the steric bulk of the ortho-iodo group can impede the approach of the palladium catalyst, potentially slowing down this initial step. The choice of a bulky, electron-rich phosphine ligand is often crucial to facilitate the oxidative addition of sterically hindered aryl halides.[4]

Transmetalation, the transfer of the organic group from the organoboron reagent to the palladium center, is also a critical kinetic checkpoint. The presence of the nitro group can influence the electronic properties of the palladium complex, affecting the rate of this step. The final step, reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, can also be affected by the steric hindrance around the palladium center.

To elucidate the kinetic behavior of this reaction, a detailed experimental investigation is necessary. The following protocol outlines a robust methodology for conducting a kinetic analysis of the Suzuki-Miyaura coupling of 2-Iodo-3-nitro-1,1'-biphenyl.

Experimental Protocol: Kinetic Analysis of the Suzuki-Miyaura Coupling

This protocol describes a method for monitoring the reaction progress over time to determine the reaction order, rate constant, and activation energy.

Materials:

  • 2-Iodo-3-nitro-1,1'-biphenyl

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Internal standard (e.g., dodecane)

  • Anhydrous, degassed solvents

  • Schlenk flasks and other standard inert atmosphere glassware

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-Iodo-3-nitro-1,1'-biphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • Catalyst Preparation: In a separate Schlenk flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction Initiation: Inject the catalyst solution into the flask containing the reactants. This marks time zero (t=0) of the reaction.

  • Sampling: At regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Analysis: Immediately quench the aliquot in a vial containing a small amount of diethyl ether and a drop of water. Analyze the quenched sample by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the reaction order. For a first-order reaction, a plot of ln[reactant] versus time will be linear. The negative of the slope of this line will give the rate constant (k). Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

In-situ Monitoring: For a more continuous and detailed kinetic analysis, in-situ monitoring techniques such as ReactIR (FTIR) or Raman spectroscopy can be employed. These methods allow for the real-time tracking of reactant and product concentrations without the need for sampling and quenching.[5]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I (2-Iodo-3-nitro-1,1'-biphenyl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2 / Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Regeneration Product Product Reductive Elimination Complex->Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Analysis: Suzuki-Miyaura vs. Alternative Coupling Reactions

While the Suzuki-Miyaura coupling is a powerful tool, alternative methods may offer advantages depending on the specific synthetic goals, substrate availability, and cost considerations. Here, we compare the Suzuki-Miyaura reaction with the Heck coupling and the Ullmann coupling for the synthesis of 2-substituted-3-nitrobiphenyls.

ReactionCatalystTypical ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling Palladium complexes with phosphine ligandsMild to moderate temperatures (RT to 110°C), various bases (carbonates, phosphates)High functional group tolerance, commercially available reagents, generally high yields.[1][2][3]Potential for boronic acid decomposition, requires anhydrous conditions for some substrates.
Heck Coupling Palladium salts (e.g., Pd(OAc)₂) with or without phosphine ligandsHigher temperatures (80-140°C), organic bases (e.g., Et₃N)Does not require pre-formed organometallic reagents, good for vinylation of aryl halides.[6]Can have issues with regioselectivity, often requires higher temperatures.
Ullmann Coupling Copper powder or copper saltsHigh temperatures (often >200°C), sometimes solvent-freeDoes not require expensive palladium catalysts, can be performed solvent-free.[7]Requires harsh reaction conditions, often gives lower yields, limited functional group tolerance.[8]

Alternative Synthetic Protocols

For instances where the Suzuki-Miyaura coupling may not be optimal, the following protocols for Heck and Ullmann couplings provide viable alternatives for the synthesis of the target biphenyl.

Experimental Protocol: Heck Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

Materials:

  • 2-Iodo-3-nitro-1,1'-biphenyl

  • Styrene (or other suitable alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine 2-Iodo-3-nitro-1,1'-biphenyl (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and Et₃N (2.0 mmol).[6]

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Ullmann Coupling of 2-Iodo-3-nitro-1,1'-biphenyl

Materials:

  • 2-Iodo-3-nitro-1,1'-biphenyl

  • Copper powder

  • Sand (optional, for heat distribution in solvent-free reactions)

  • High-boiling solvent such as DMF or nitrobenzene (optional)

Procedure (Solvent-Free):

  • In a dry, heavy-walled reaction tube, thoroughly mix 2-Iodo-3-nitro-1,1'-biphenyl (1.0 mmol) and copper powder (2.0-3.0 mmol).[7]

  • Heat the mixture in a sand bath or heating mantle to 200-250°C for several hours.

  • Monitor the reaction by taking small samples, dissolving them in a suitable solvent, and analyzing by TLC or GC-MS.

  • After cooling, extract the solid mass with a suitable organic solvent (e.g., hot toluene or dichloromethane).

  • Filter the mixture to remove copper and copper salts.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Visualization

Experimental_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_ullmann Ullmann Coupling Suzuki_Setup Reaction Setup: Aryl Iodide, Boronic Acid, Base, Solvent, Internal Std. Suzuki_Catalyst Catalyst Preparation: Pd(OAc)2, Ligand in Solvent Suzuki_Setup->Suzuki_Catalyst Suzuki_Run Initiate Reaction & Monitor: - Aliquot Sampling (GC-MS/HPLC) - In-situ (ReactIR/Raman) Suzuki_Catalyst->Suzuki_Run Suzuki_Analysis Kinetic Data Analysis: Rate Constant, Order, Ea Suzuki_Run->Suzuki_Analysis Decision Select Optimal Method Suzuki_Analysis->Decision Heck_Setup Reaction Setup: Aryl Iodide, Alkene, Pd Catalyst, Base, Solvent Heck_Run Heat & Monitor Reaction (TLC, GC-MS) Heck_Setup->Heck_Run Heck_Workup Workup & Purification Heck_Run->Heck_Workup Heck_Workup->Decision Ullmann_Setup Reaction Setup: Aryl Iodide, Copper Powder (Solvent or Solvent-Free) Ullmann_Run High-Temperature Reaction & Monitoring Ullmann_Setup->Ullmann_Run Ullmann_Workup Workup & Purification Ullmann_Run->Ullmann_Workup Ullmann_Workup->Decision

Caption: Comparative experimental workflow for biphenyl synthesis.

Conclusion

The Suzuki-Miyaura coupling remains a highly versatile and often preferred method for the synthesis of complex biphenyls like 2-Iodo-3-nitro-1,1'-biphenyl, primarily due to its mild reaction conditions and broad functional group tolerance. However, for such a sterically and electronically challenging substrate, a thorough kinetic analysis is paramount for optimizing reaction parameters to achieve high yields and efficiency. This guide provides a comprehensive framework for conducting such an analysis.

Furthermore, the comparative evaluation with the Heck and Ullmann couplings underscores the importance of considering alternative synthetic strategies. The Heck reaction offers a valuable alternative by avoiding the use of organoboron reagents, while the Ullmann coupling, despite its harsh conditions, presents a cost-effective option by circumventing the need for palladium catalysts.

By understanding the kinetic nuances of the Suzuki-Miyaura reaction and having access to robust protocols for alternative methods, researchers are better equipped to navigate the synthetic challenges posed by complex biaryl structures, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Scribd. (n.d.). Heck Coupling Reaction Procedure. [Link]

  • Stjepan, O., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis. [Link]

  • Shaughnessy, K. H. (2015). Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid. University of Alabama. [Link]

  • PubMed. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. [Link]

  • MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • ResearchGate. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Consensus. (n.d.). Suzuki Reaction General Procedure. Consensus Academic Search Engine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o-Halonitroarenes or o-Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems. Organic Letters. [Link]

  • ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • Semantic Scholar. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]

  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]

Sources

Technical Guide: Theoretical vs. Experimental Yield of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the synthesis and yield profile of 2-Iodo-3-nitro-1,1'-biphenyl . This document is structured for researchers requiring actionable experimental data, mechanistic insight, and rigorous yield comparisons.

Executive Summary: The Steric Challenge

2-Iodo-3-nitro-1,1'-biphenyl is a highly functionalized biaryl scaffold often used as an intermediate in the synthesis of complex phenanthridines, carbazoles, and materials science ligands.

  • The Challenge: The molecule possesses a "1,2,3-substitution" pattern on the biphenyl core. The presence of a bulky iodine atom at position 2 (ortho to the biaryl axis) and a nitro group at position 3 creates significant steric crowding.

  • The Reality: While theoretical yields assume perfect stoichiometry (100%), experimental isolation is frequently bottlenecked by atropisomerism-induced strain , catalyst deactivation , and side reactions (e.g., protodeboronation) inherent to sterically hindered Suzuki couplings.

This guide contrasts the idealized theoretical maximums with field-proven experimental protocols, recommending a Sequential Construction Strategy (Suzuki


 Sandmeyer) to maximize regiocontrol.

Synthetic Pathways & Logic

To achieve high regioselectivity, direct iodination of 3-nitrobiphenyl is discouraged due to poor selectivity (ortho/para mixtures). The industry-standard approach relies on constructing the biaryl bond before installing the iodine, or using an amine handle to direct the halogenation.

The Recommended Route: Amino-Directed Sandmeyer Sequence

This route ensures the iodine is installed exactly at the C2 position, flanked by the phenyl ring (C1) and the nitro group (C3).

  • Precursor: 2-Bromo-3-nitroaniline (commercially available).

  • Step 1 (Suzuki Coupling): Coupling with Phenylboronic acid to form 2-Amino-3-nitrobiphenyl .

    • Note: The free amine may require protection (e.g., Acetyl) depending on the catalyst system, though modern phosphine ligands (e.g., SPhos, XPhos) tolerate free anilines.

  • Step 2 (Sandmeyer Reaction): Diazotization of the amine followed by displacement with Iodide.

Pathway Visualization

The following diagram illustrates the logical flow and steric bottlenecks of the synthesis.

G cluster_0 Yield Bottleneck Start 2-Bromo-3-nitroaniline (Starting Material) Step1 Suzuki Coupling (Pd Catalyst, PhB(OH)2) Start->Step1 C-C Bond Formation Inter Intermediate: 2-Amino-3-nitrobiphenyl Step1->Inter Yield: ~85% Step2 Sandmeyer Reaction (NaNO2, H2SO4, KI) Inter->Step2 Diazotization Product Target: 2-Iodo-3-nitro-1,1'-biphenyl Step2->Product Iodination (Yield: ~60-70%)

Caption: Synthesis of 2-Iodo-3-nitro-1,1'-biphenyl via the Suzuki-Sandmeyer sequence, highlighting the critical iodination step.

Theoretical vs. Experimental Yield Analysis

The following data compares the stoichiometric maximums against realistic isolated yields based on literature precedents for hindered biaryls.

Comparative Yield Table
MetricTheoretical YieldExperimental Yield (Typical)Discrepancy Factors
Stoichiometry 100% (1.00 equiv)45% - 60% (Overall)Multi-step linear loss; purification.
Step 1: Suzuki 100%80% - 90% Protodeboronation of PhB(OH)₂; Homocoupling of boronic acid.
Step 2: Sandmeyer 100%55% - 70% Diazo decomposition; Phenol side-product formation; Steric hindrance at C2.
Atom Economy High (Loss of HBr, N₂)ModerateUse of heavy reagents (Pd, Iodine, excess Boronic acid).
Detailed Breakdown
  • Theoretical Calculation:

    • MW (Product): 325.11 g/mol .

    • If starting with 1.0 g (4.6 mmol) of 2-Bromo-3-nitroaniline:

    • Theoretical Mass: 1.50 g of 2-Iodo-3-nitro-1,1'-biphenyl.

  • Experimental Reality:

    • Step 1 typically yields ~0.85 g of amine intermediate.

    • Step 2 typically converts that amine to ~0.75 g of final iodide.

    • Actual Mass: ~0.75 g (approx. 50% overall yield).

Experimental Protocol (Best Practice)

This protocol prioritizes robustness and reproducibility.

Phase 1: Synthesis of 2-Amino-3-nitrobiphenyl (Suzuki)

Reagents: 2-Bromo-3-nitroaniline (1.0 eq), Phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).

  • Setup: Charge a round-bottom flask with 2-bromo-3-nitroaniline and phenylboronic acid. Dissolve in Toluene/Ethanol mixture.

  • Degassing: Sparge with Argon for 15 minutes to remove O₂ (Critical to prevent Pd oxidation).

  • Catalysis: Add Pd(PPh₃)₄ and aqueous Na₂CO₃.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (The bromide should disappear).

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target Yield: 85%.

Phase 2: Conversion to 2-Iodo-3-nitro-1,1'-biphenyl (Sandmeyer)

Reagents: 2-Amino-3-nitrobiphenyl (1.0 eq), NaNO₂ (1.2 eq), H₂SO₄ (20%), KI (2.0 eq), Urea (trace).

  • Diazotization: Suspend the amine in 20% H₂SO₄ and cool to 0°C in an ice bath.

  • Activation: Add aqueous NaNO₂ dropwise, maintaining temp < 5°C. Stir for 30 mins. The solution should become clear/yellow.

    • Validation: Test with starch-iodide paper (turns blue instantly). Add urea to quench excess nitrite.

  • Iodination: Dissolve KI in water and add slowly to the cold diazonium solution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure N₂ evolution is complete.

  • Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (color change from purple to yellow). Extract with DCM.[1]

  • Purification: Recrystallization from Ethanol or Column Chromatography.

    • Target Yield: 60–70%.

Critical Analysis of Alternatives

Why not use other methods?

  • Direct Nitration of 2-Iodobiphenyl:

    • Outcome: Yields a mixture of 2-iodo-4'-nitrobiphenyl and 2-iodo-4-nitrobiphenyl. The bulky iodine blocks the ortho-position (C3), making the desired 3-nitro isomer a minor product (<10% yield).

  • Ullmann Coupling (2-iodo-3-nitrobenzene + Iodobenzene):

    • Outcome: Requires harsh conditions (Copper bronze, >200°C). Leads to significant homocoupling (biphenyl and 2,2'-diiodo-3,3'-dinitrobiphenyl) and low heterocoupling efficiency (~30% yield).

References

  • Barton, J. W., & Whitaker, K. E. (1968). Biphenylenes: The Synthesis of 1-Nitro- and 1-Amino-biphenylene. Journal of the Chemical Society C: Organic. (Describes the preparation of iodonium precursors from 2-iodo-3-nitrobiphenyl).

  • Organic Syntheses. 2,2'-Dinitrobiphenyl. Org. Synth. 1940, 20, 45. (Provides the foundational Ullmann coupling protocols for nitro-biphenyls).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (The authoritative review on Suzuki coupling mechanisms and yields).

  • Organic Chemistry Portal. Sandmeyer Reaction. (General protocol validation for amino-to-iodo transformations).

Sources

Safety Operating Guide

2-Iodo-3-nitro-1,1'-biphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Iodo-3-nitro-1,1'-biphenyl

As a halogenated nitroaromatic compound, 2-Iodo-3-nitro-1,1'-biphenyl is a valuable intermediate in drug development and advanced organic synthesis. However, its structural motifs—specifically the heavy iodine atom and the electron-withdrawing nitro group—necessitate strict adherence to environmental and safety regulations during disposal.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational protocols required to manage this chemical waste safely, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1].

Hazard Profile and Causality

Understanding the chemical behavior of 2-Iodo-3-nitro-1,1'-biphenyl is critical for establishing a self-validating safety protocol. Do not attempt to chemically neutralize, reduce, or destroy this compound in the laboratory without specialized, dedicated equipment; improper chemical degradation of halogenated nitroaromatics can yield highly toxic or reactive byproducts[2].

  • The Nitroaromatic Core: The nitro functional group (-NO₂) is highly electrophilic and strongly withdraws electrons from the biphenyl ring system[3]. While biphenyls are generally stable, nitroaromatic compounds can exhibit thermal instability or energetic properties under extreme conditions. They must be kept away from strong reducing agents, which could trigger highly exothermic reduction reactions.

  • The Halogen Substituent (Iodine): Halogenated organic compounds are strictly regulated under EPA guidelines (e.g., 40 CFR § 268.32) due to their environmental persistence and toxicity[4]. When combusted, halogenated compounds can release corrosive hydrogen halide gases (such as hydrogen iodide) or form toxic byproducts. Therefore, they cannot be disposed of in standard organic waste streams and require specialized high-temperature incineration equipped with flue-gas scrubbers[2].

Operational Disposal Workflow

The following diagram illustrates the logical progression of waste management for halogenated nitroaromatics in a professional laboratory setting.

WasteWorkflow N1 Generation of 2-Iodo-3-nitro-1,1'-biphenyl Waste N2 Hazard Assessment & PPE Verification N1->N2 N3 Segregation: Halogenated Organic Waste Stream N2->N3 N4 RCRA-Compliant Labeling & Dating N3->N4 N5 Satellite Accumulation Area (SAA) Storage N4->N5 N6 Transfer to EHS for High-Temp Incineration N5->N6

Figure 1: Standard operating workflow for the disposal of halogenated nitroaromatic laboratory waste.

Step-by-Step Disposal Methodology

To maintain scientific integrity and operational safety, personnel must follow this standardized protocol for the collection and disposal of 2-Iodo-3-nitro-1,1'-biphenyl.

Step 1: Engineering Controls and PPE Verification Before handling the waste, ensure operations are conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Personnel must wear mandatory Personal Protective Equipment (PPE) in accordance with OSHA standards[1]:

  • Chemical-resistant gloves (Nitrile or heavier gauge depending on the solvent matrix).

  • Safety glasses with side shields or chemical splash goggles.

  • Standard laboratory coat and closed-toe shoes.

Step 2: Waste Segregation Never mix 2-Iodo-3-nitro-1,1'-biphenyl with non-halogenated solvent waste or incompatible chemicals.

  • Action: Collect the solid waste (or solvent solutions containing the compound) exclusively in a designated container labeled for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of professional disposal, and mixing with incompatible reagents (e.g., amines, strong bases, or reducing agents) can cause dangerous in-container reactions.

Step 3: Containerization and Labeling Transfer the material into a chemically compatible, heavy-duty container (e.g., High-Density Polyethylene (HDPE) or amber glass) with a secure, leak-proof lid.

  • Action: Apply a standardized hazardous waste label. The label must explicitly state "Hazardous Waste" and include the full chemical name: 2-Iodo-3-nitro-1,1'-biphenyl[1]. Do not use chemical formulas or shorthand abbreviations.

  • Action: Include the accumulation start date and primary hazard warnings (e.g., "Toxic," "Halogenated").

Step 4: Satellite Accumulation Area (SAA) Storage Store the sealed, labeled container in your laboratory's designated SAA.

  • Action: Place the container within secondary containment (e.g., a chemically resistant tray or bin) to capture any potential spills or leaks. Ensure the SAA is well-ventilated and away from direct sunlight or heat sources.

Step 5: EHS Notification and Professional Disposal The accepted and required standard of practice is to dispose of this chemical through professional channels[2].

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. They will contract a licensed hazardous waste management facility to perform high-temperature incineration, the only safe and compliant method for destroying halogenated nitroaromatics.

Quantitative and Regulatory Data Summary

The following table summarizes the critical logistical and regulatory data required for the proper classification of this compound.

Property / RequirementSpecification / ProtocolRegulatory / Scientific Grounding
Waste Classification Halogenated Organic WasteRegulated under EPA RCRA frameworks for halogen-containing compounds[4].
Primary Hazards Toxicity, Environmental PersistenceNitroaromatics exhibit high dipole moments and biological toxicity[3].
Incompatible Materials Strong reducing agents, strong bases, alkali metalsExothermic reduction of the nitro group; potential dehalogenation.
Approved Disposal Route High-Temperature IncinerationRequires specialized facilities to capture hydrogen iodide (HI) gas[2].
In-Lab Treatment Strictly Prohibited Attempting chemical degradation without specialized equipment is highly dangerous[2].

References

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Biological/Chemical Waste Management. National Science Teaching Association (NSTA). Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Iodo-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the synthesis and application of novel compounds are endeavors marked by both discovery and a profound responsibility to safety. 2-Iodo-3-nitro-1,1'-biphenyl, a substituted aromatic compound, presents a unique set of handling requirements that demand meticulous attention to detail. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Substituted aromatic compounds, particularly those containing nitro groups, are recognized as a class of biotoxic environmental pollutants, with some exhibiting carcinogenic and mutagenic properties.[6] The presence of both an iodo and a nitro group on the biphenyl scaffold suggests a compound that should be handled with a high degree of caution.

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[7]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver and nervous system.[1][8][9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][4]

Hazard ClassAnticipated EffectPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if ingested.[7]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][5]Eye contact
STOT - Single Exposure May cause respiratory irritation.[2][4][5]Inhalation
STOT - Repeated Exposure Potential for damage to liver and nervous system.[1][9]Dermal contact, Inhalation, Ingestion
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life.[1][4]Environmental release
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be viewed as the final barrier between the researcher and potential exposure.[10] A thorough hazard assessment of your specific laboratory operations will dictate the necessary level of protection.[11]

Core PPE Requirements:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: Must meet ANSI Z87.1 standards and are the minimum requirement for any laboratory work.[12]

    • Chemical Splash Goggles: Required when there is a risk of splashes or when handling larger quantities of the compound.[11]

    • Face Shield: Should be worn in conjunction with safety glasses or goggles during procedures with a high risk of splashing, such as when transferring solutions or cleaning up spills.[11]

  • Hand Protection:

    • Chemically Resistant Gloves: Nitrile gloves are a good all-purpose choice for handling many chemicals.[12] Given the potential for skin irritation and absorption, double-gloving is a recommended best practice.[10][11] The outer glove provides the primary barrier and can be removed and disposed of if contaminated, while the inner glove offers secondary protection.[11] Always inspect gloves for any signs of degradation before and during use.

  • Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that covers the knees should be worn at all times.[12]

    • Chemical-Resistant Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.

  • Respiratory Protection:

    • Work with 2-Iodo-3-nitro-1,1'-biphenyl should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

    • If a fume hood is not available or if there is a potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary. A respiratory protection program, including fit-testing and training, is required under such circumstances.[10]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Before beginning any work, ensure that all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have spill control materials, such as a non-combustible absorbent (e.g., sand or vermiculite), readily accessible.[13]

  • During Handling:

    • Always handle 2-Iodo-3-nitro-1,1'-biphenyl within a chemical fume hood.

    • Avoid the formation of dust and aerosols.[3][14]

    • Use appropriate tools (spatulas, etc.) to handle the solid material.

    • Keep containers tightly closed when not in use.[1][2]

    • Wash hands thoroughly after handling the product, even if gloves were worn.[1][3][7]

    • Do not eat, drink, or smoke in the laboratory.[1][3][7]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated gloves properly.

    • Wash hands and any exposed skin thoroughly.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Alert and Evacuate: Immediately notify others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[15]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if required.[13]

  • Contain the Spill: For solid spills, dampen the material with a suitable solvent like 60-70% ethanol to prevent dust formation.[15] Use a non-combustible absorbent material for liquid spills.[13]

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[13][15]

  • Decontaminate: Clean the spill area with a soap and water solution.[15]

Waste Disposal Plan

All waste containing 2-Iodo-3-nitro-1,1'-biphenyl must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, leak-proof container.[16]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled with its contents.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[13][16] Never dispose of this chemical down the drain or in the regular trash.[13]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow PPE Selection for 2-Iodo-3-nitro-1,1'-biphenyl start Start: Handling 2-Iodo-3-nitro-1,1'-biphenyl fume_hood Work in a certified chemical fume hood? start->fume_hood respirator Wear NIOSH-approved respirator fume_hood->respirator No eye_protection Select Eye Protection fume_hood->eye_protection Yes respirator->eye_protection safety_glasses Safety glasses with side shields (ANSI Z87.1) eye_protection->safety_glasses Standard procedure goggles Chemical splash goggles eye_protection->goggles Splash risk hand_protection Select Hand Protection safety_glasses->hand_protection face_shield Wear face shield over goggles/glasses goggles->face_shield High splash risk goggles->hand_protection face_shield->hand_protection single_gloves Nitrile gloves hand_protection->single_gloves Low risk double_gloves Double-glove with nitrile gloves hand_protection->double_gloves Recommended body_protection Select Body Protection single_gloves->body_protection double_gloves->body_protection lab_coat Flame-resistant lab coat body_protection->lab_coat Standard apron Chemical-resistant apron over lab coat body_protection->apron Splash risk end Proceed with work lab_coat->end apron->end

Caption: PPE Selection Workflow for Handling 2-Iodo-3-nitro-1,1'-biphenyl.

Chemical_Handling_Lifecycle Lifecycle of 2-Iodo-3-nitro-1,1'-biphenyl in the Lab start Risk Assessment & Planning ppe_selection Select & Don Appropriate PPE start->ppe_selection handling Handling in Fume Hood ppe_selection->handling decontamination Decontaminate Work Area & Equipment handling->decontamination spill Spill Occurs handling->spill waste_segregation Segregate Hazardous Waste decontamination->waste_segregation disposal Proper Disposal via EHS waste_segregation->disposal spill_response Execute Spill Response Protocol spill->spill_response spill_response->decontamination

Caption: Safe Handling and Disposal Lifecycle for 2-Iodo-3-nitro-1,1'-biphenyl.

References

  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
  • The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls. CDC Stacks.
  • The toxicity of substituted phenols in the nitrification inhibition test and luminescent bacteria test. PubMed.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet - Biphenyl. Junsei Chemical Co., Ltd.
  • SAFETY DATA SHEET - 2-Iodobiphenyl. Fisher Scientific.
  • Personal Protective Equipment. Georgia Institute of Technology Environmental Health & Safety.
  • Chapter 3 - Personal Protective Equipment. Cornell University Environment, Health and Safety.
  • Personal protective equipment (PPE)
  • 2-NITRO-1,1'-BIPHENYL. CAMEO Chemicals, NOAA.
  • SAFETY DATA SHEET - 2-Nitrobiphenyl. Spectrum Chemical.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • SAFETY DATA SHEET - 2-Nitrobiphenyl. TCI Chemicals.
  • Safety d
  • Safety Data Sheet - 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. ChemScene.
  • 4-Nitrobiphenyl. EPA.
  • Biphenyl - SAFETY D
  • Common Name: 4-NITROBIPHENYL HAZARD SUMMARY. NJ.gov.
  • waste disposal. UCLA Department of Chemistry & Biochemistry.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.